Pentyl methanethiosulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylsulfanylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAGODKDWMVHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Pentyl Methanethiosulfonate (PMTS) in Biochemical Research
Abstract
Pentyl methanethiosulfonate (PMTS) has emerged as a valuable tool in biochemistry and chemical biology for the selective modification of cysteine residues. As a member of the methanethiosulfonate (MTS) family of reagents, PMTS offers a unique combination of reactivity and hydrophobicity that enables researchers to probe protein structure, function, and dynamics. This guide provides a comprehensive overview of PMTS, detailing its mechanism of action, core applications, and practical experimental protocols. We will explore its utility in mapping solvent accessibility, identifying ligand binding sites, and trapping the thiol-disulfide state of proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cysteine-reactive probes to advance their understanding of complex biological systems.
Introduction to this compound (PMTS)
The cysteine residue, with its nucleophilic thiol group, plays a multifaceted role in protein biology. It is involved in everything from enzymatic catalysis and redox sensing to metal coordination and the formation of structural disulfide bonds[1][2]. The unique reactivity of the cysteine thiol makes it a prime target for chemical modification, allowing for the introduction of probes, labels, and inhibitors[3][4].
Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds that react specifically and rapidly with sulfhydryl groups to form a mixed disulfide bond[5][6]. This reaction is highly selective for cysteines under typical physiological conditions. The general structure of an MTS reagent consists of a methanethiosulfonate group (
This compound (PMTS) is an MTS reagent where the R-group is a five-carbon pentyl chain. This alkyl chain gives PMTS a moderate degree of hydrophobicity, allowing it to partition into nonpolar environments, such as the hydrophobic cores of proteins or transmembrane domains, which might be less accessible to smaller, more polar reagents like methyl methanethiosulfonate (MMTS)[7].
Chemical Properties of PMTS:
-
Reactivity: Specifically reacts with thiol groups (-SH)[6].
Mechanism of Action: S-Pentylation of Cysteine Residues
The core utility of PMTS lies in its specific and efficient reaction with the thiolate anion (
This covalent modification, termed S-pentylation, effectively "caps" the cysteine residue. The addition of the pentyl group introduces a significant mass and volume change, which can be readily detected by mass spectrometry. Furthermore, the modification is reversible under strong reducing conditions (e.g., using dithiothreitol, DTT), although it is stable under typical experimental conditions[7]. This reversibility can be advantageous in certain experimental designs.
Caption: Reaction of PMTS with a protein cysteine thiolate.
Key Applications in Biochemical Research
The ability of PMTS to selectively modify accessible cysteine residues has led to its use in a variety of powerful biochemical applications.
Probing Protein Structure and Solvent Accessibility
The reactivity of a cysteine residue with PMTS is directly proportional to its solvent accessibility. Cysteines buried within the protein core or at protein-protein interfaces are shielded from the reagent and will react slowly or not at all. Conversely, cysteines on the protein surface are readily modified. By treating a protein with PMTS and then using mass spectrometry to identify the modified residues, researchers can generate a map of solvent-accessible cysteines, providing valuable insights into the protein's three-dimensional structure[9][10].
Protein Footprinting for Ligand Binding Site Identification
Protein footprinting is a powerful technique used to map the interaction surfaces between molecules[11][12][13]. PMTS is an excellent reagent for this application. In a typical experiment, the protein of interest is incubated with and without a ligand (e.g., a small molecule inhibitor, another protein, or a nucleic acid). The samples are then treated with PMTS.
The binding of the ligand will "protect" cysteine residues at the binding interface, reducing their accessibility to PMTS. By comparing the modification pattern of the ligand-bound (apo) and unbound (holo) states using quantitative mass spectrometry, researchers can identify the "footprint" of the ligand on the protein surface[11][14]. This information is critical for understanding mechanisms of drug action and for rational drug design.
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Pentyl Methanethiosulfonate (CAS number 4212-64-0): An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Pentyl Methanethiosulfonate (PMTS), a pivotal reagent for researchers, scientists, and drug development professionals. With a focus on scientific integrity, practical application, and expert insights, this document delves into the core principles of PMTS chemistry, its application in protein modification, and its significance in modern drug discovery.
Introduction: The Strategic Advantage of a Hydrophobic Cysteine Probe
This compound (PMTS), bearing the CAS number 4212-64-0, is a member of the methanethiosulfonate (MTS) family of chemical probes. These reagents are renowned for their highly specific and efficient reactivity towards the thiol group of cysteine residues within proteins. What distinguishes PMTS is its five-carbon pentyl chain, which imparts significant hydrophobicity to the molecule. This characteristic is not a trivial structural feature; it is a strategic design element that allows PMTS to partition into and react with cysteine residues located in non-polar environments. These environments, such as the hydrophobic core of soluble proteins, transmembrane domains of ion channels and receptors, and ligand-binding pockets, are often inaccessible to more polar MTS reagents. Consequently, PMTS serves as an invaluable tool for elucidating protein structure-function relationships, mapping the topology of membrane proteins, and identifying novel druggable sites, particularly within challenging protein targets.[1]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of PMTS is paramount for its effective and safe utilization in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4212-64-0 | [2] |
| Molecular Formula | C₆H₁₄O₂S₂ | [2] |
| Molecular Weight | 182.30 g/mol | [2] |
| Appearance | Pale Yellow Oil | [2] |
| Boiling Point | 308.9 °C at 760 mmHg | [2] |
| Density | 1.121 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Acetonitrile, Chloroform, Dichloromethane) | [3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
| Stability | Sensitive to moisture; hydrolyzes in aqueous solutions. Should be stored desiccated. | [4] |
Reactivity and Handling:
PMTS is a potent electrophile and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.[5][6] Due to its susceptibility to hydrolysis, it is crucial to use anhydrous solvents for stock solutions and to minimize exposure to moisture.[4] Stock solutions in anhydrous DMSO are commonly used but should be prepared fresh for optimal reactivity.[4] The rate of hydrolysis is pH-dependent and increases in basic conditions.[7]
Mechanism of Action: Covalent Modification of Cysteine Residues
The utility of PMTS as a chemical probe is rooted in its specific and efficient reaction with the thiol group of cysteine residues. This reaction, a nucleophilic substitution, proceeds via the attack of the deprotonated thiol (thiolate anion) on one of the sulfur atoms of the methanethiosulfonate group. This results in the formation of a stable mixed disulfide bond between the pentyl group and the cysteine residue, with the concomitant release of methanesulfinic acid.
Figure 1: Reaction mechanism of this compound (PMTS) with a cysteine thiolate.
The reaction rate is highly dependent on the pKa of the cysteine thiol and the pH of the reaction buffer. The reaction is significantly faster with the more nucleophilic thiolate anion (Cys-S⁻) than with the protonated thiol (Cys-SH). Therefore, maintaining a pH slightly above the pKa of the target cysteine (typically pH 7.5-8.5) is crucial for efficient labeling.
Synthesis of S-Alkyl Methanethiosulfonates: A General Protocol
A plausible synthetic route starting from dimethyl sulfoxide (DMSO) has also been reported for the synthesis of methyl methanethiosulfonate (MMTS) and could potentially be adapted for other S-alkyl methanethiosulfonates.[9] This involves the activation of DMSO with an electrophile like oxalyl chloride, followed by reaction with a suitable sulfur nucleophile and subsequent alkylation.
Experimental Workflow: Substituted Cysteine Accessibility Mapping (SCAM)
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique to probe the structure and environment of proteins, particularly membrane proteins.[1][8][10] The hydrophobicity of PMTS makes it an ideal reagent for SCAM studies aimed at identifying cysteine residues within transmembrane domains or other non-polar regions.
Figure 2: A generalized workflow for Substituted Cysteine Accessibility Mapping (SCAM) using PMTS.
Detailed Protocol for SCAM of a Membrane Protein:
-
Site-Directed Mutagenesis:
-
Action: Generate a series of single-cysteine mutants of the target protein in a cysteine-less background.
-
Causality: This systematic approach allows for the probing of the environment of each mutated position individually. A cysteine-less background is essential to ensure that any observed modification is specific to the introduced cysteine.
-
-
Protein Expression and Reconstitution:
-
Action: Express and purify the cysteine mutants. For membrane proteins, reconstitute the purified protein into liposomes of a defined lipid composition.
-
Causality: Reconstitution into a lipid bilayer mimics the native environment of the membrane protein, which is crucial for maintaining its correct three-dimensional structure and function.
-
-
Reduction of Cysteine Residues:
-
Action: Treat the protein sample with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to ensure all cysteine residues are in their reduced, reactive thiol state.
-
Causality: This step is critical as it eliminates any pre-existing disulfide bonds that would prevent the reaction with PMTS.
-
-
PMTS Labeling:
-
Action: Incubate the protein sample with a freshly prepared solution of PMTS in an appropriate buffer (e.g., phosphate or HEPES buffer, pH 7.5-8.5). The concentration of PMTS and the incubation time should be optimized.
-
Causality: The hydrophobicity of PMTS will favor its partitioning into the lipid bilayer, allowing it to access and react with cysteine residues within the transmembrane domains. The rate of modification will depend on the accessibility of the cysteine residue to the reagent.
-
-
Quenching the Reaction:
-
Action: Terminate the labeling reaction by adding a molar excess of a small-molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Causality: This step ensures that the reaction is stopped at a specific time point, which is important for kinetic studies. The quenching agent rapidly consumes any unreacted PMTS.
-
-
Analysis of Modification:
-
Functional Assays: For proteins with measurable activity (e.g., ion channels, transporters), assess the functional consequences of PMTS modification. A change in activity upon labeling indicates that the modified cysteine is located in a functionally important region.[11][12][13]
-
Mass Spectrometry: Digest the PMTS-labeled protein and analyze the resulting peptides by mass spectrometry to identify the modified cysteine residue directly.[14] The mass of the pentylthiol group (C₅H₁₁S) will be added to the cysteine-containing peptide.
-
Biotinylation and Western Blotting: For a more high-throughput analysis of accessibility, a two-step labeling procedure can be employed. After the PMTS labeling and quenching steps, the protein is denatured, and any remaining unmodified cysteines are labeled with a biotinylated maleimide. The extent of biotinylation, which is inversely proportional to the extent of PMTS modification, can then be quantified by Western blotting with a streptavidin conjugate.
-
Applications in Drug Discovery and Development
The unique properties of PMTS make it a valuable tool in the modern drug discovery pipeline, particularly for challenging targets like ion channels and G-protein coupled receptors (GPCRs).
-
Target Validation and Druggability Assessment: By systematically probing the accessibility of cysteine residues in a target protein, PMTS can help to identify solvent-accessible pockets and crevices that may represent potential binding sites for small molecule drugs.[15][16] If a cysteine residue within a putative binding pocket is accessible to PMTS, it is a strong indicator that the pocket is "druggable."
-
Elucidating Drug-Binding Sites: In cases where a drug is known to interact with a target protein but the precise binding site is unknown, SCAM with PMTS can be used to map the binding pocket. This is achieved by comparing the accessibility of cysteine mutants to PMTS in the presence and absence of the drug. If the drug protects a particular cysteine from modification by PMTS, it suggests that the drug binds at or near that residue.[17]
-
Guiding the Design of Covalent Inhibitors: There is a growing interest in the development of covalent drugs that form a permanent bond with their target protein. PMTS can be used to identify reactive cysteine residues that are suitable for targeting with a covalent inhibitor. The hydrophobicity of the pentyl group can also provide insights into the nature of the binding pocket, guiding the design of covalent warheads with appropriate physicochemical properties.
-
Investigating Allosteric Modulation: PMTS can be used to probe for conformational changes in a protein that are induced by the binding of an allosteric modulator. Changes in the accessibility of cysteine residues to PMTS upon binding of an allosteric drug can reveal the structural basis of its modulatory effects.
Conclusion
This compound is a powerful and versatile chemical probe that offers unique advantages for the study of protein structure, function, and drug interactions. Its hydrophobicity enables the exploration of non-polar environments within proteins that are inaccessible to other reagents. By leveraging the principles of cysteine chemistry and employing rigorous experimental design, researchers can use PMTS to gain valuable insights into the molecular mechanisms of protein function and to accelerate the discovery and development of novel therapeutics. As with any powerful tool, a thorough understanding of its chemical properties, reactivity, and appropriate handling is essential for its successful and safe application in the laboratory.
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A Guide to Determining the Aqueous Solubility of Pentyl Methanethiosulfonate (PMTS) for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The accurate determination of aqueous solubility is a cornerstone of early-stage drug discovery and development. For thiol-reactive compounds like Pentyl methanethiosulfonate (PMTS), understanding their behavior in physiologically relevant aqueous buffers is critical for designing robust in vitro assays, developing viable formulations, and interpreting structure-activity relationships (SAR). This guide provides a comprehensive framework for researchers, moving beyond a simple data sheet to a detailed exploration of the theoretical principles and practical methodologies required to accurately measure the solubility of PMTS. We present the underlying physicochemical factors that govern its solubility, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment, and offer insights into best practices for data interpretation and troubleshooting.
Physicochemical Profile of this compound (PMTS)
This compound (CAS 4212-64-0) is a member of the methanethiosulfonate (MTS) family of reagents, which are widely used to probe the structure and function of proteins by reacting specifically with thiol groups of cysteine residues.[1] Understanding its fundamental properties is the first step in predicting and analyzing its solubility.
The structure of PMTS consists of two distinct moieties: a five-carbon pentyl chain and a methanethiosulfonate headgroup. This duality is central to its solubility characteristics.
-
The Pentyl Chain (C₅H₁₁-): This is a non-polar, hydrophobic hydrocarbon tail. As the length of the non-polar carbon chain in an organic molecule increases, its solubility in polar solvents like water generally decreases. This part of the molecule prefers to minimize contact with water, a phenomenon that drives molecules to aggregate or partition into less polar environments.[2]
-
The Methanethiosulfonate Group (-S-SO₂CH₃): This functional group is significantly more polar than the alkyl chain. The sulfonyl group (SO₂) in particular can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, which promotes interaction with water molecules.[3][4]
The overall solubility of PMTS in an aqueous buffer is therefore a delicate balance between the hydrophobicity of its pentyl tail and the hydrophilicity of its polar headgroup.
| Property | Value | Source |
| CAS Number | 4212-64-0 | [5] |
| Molecular Formula | C₆H₁₄O₂S₂ | [5] |
| Molecular Weight | 182.30 g/mol | [5] |
| Appearance | Pale Yellow to Light Yellow-Green Oil | [1][5] |
| Density | ~1.121 g/cm³ | [5] |
| Known Solvents | Slightly soluble in Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate | [6][7] |
Core Principles: Factors Governing PMTS Solubility in Aqueous Systems
The solubility of an organic compound is not an immutable constant but is highly dependent on the properties of the solvent system. For aqueous buffers, several factors are paramount.
The Role of Polarity and Molecular Size
The principle of "like dissolves like" is the guiding concept for solubility.[8] Water, a highly polar solvent, readily dissolves other polar or charged molecules. The large, non-polar pentyl group of PMTS makes it a predominantly hydrophobic molecule. The energy required to break the strong hydrogen bonds between water molecules to create a cavity for the hydrophobic tail is energetically unfavorable.[2] This effect increases with molecular size, meaning larger molecules are often harder for solvent molecules to surround and dissolve.[9]
The Influence of Buffer pH
For ionizable compounds, pH is a critical determinant of solubility because the charged (ionized) form is typically much more water-soluble than the neutral form.[10] PMTS itself does not have a readily ionizable group within the typical physiological pH range (pH 1-8). However, the stability of the thiosulfonate ester bond can be pH-dependent. At highly alkaline or acidic pH, hydrolysis may occur over time, which would affect the measurement of the intact compound's solubility. Data on other MTS reagents suggests they hydrolyze in water, a process that can be accelerated in the presence of nucleophiles.[11] Therefore, experiments should be conducted in buffers with controlled pH, and the stability of the compound under the assay conditions should be confirmed.
Buffer Composition and Ionic Strength
The choice of buffering agent and the overall ionic strength of the solution can subtly but significantly alter solubility.
-
Buffer Capacity: The ability of a buffer to resist pH changes is crucial, especially if the dissolution process itself alters the local pH.[12] Phosphate buffers are commonly used, but their buffer capacity at a given concentration may differ from physiological buffers like bicarbonate.[13]
-
Ionic Strength: High concentrations of dissolved salts can decrease the solubility of non-polar organic compounds, a phenomenon known as "salting out."[2] The ions of the salt engage with water molecules, reducing the amount of "free" water available to dissolve the solute. It is therefore critical to maintain a consistent and physiologically relevant ionic strength (e.g., ~150 mM) when comparing solubility across different buffer systems.[13]
The Impact of Temperature
For most solid solutes, solubility in water increases with temperature, as the additional kinetic energy helps overcome the intermolecular forces holding the solute together.[9] For liquid or oily solutes like PMTS, the effect of temperature is generally less pronounced but still present.[2] For consistency and biological relevance, solubility measurements should be performed at a controlled temperature, typically 25°C (room temperature) or 37°C (physiological temperature).
Experimental Determination of PMTS Solubility: A Practical Guide
Given the lack of published quantitative solubility data for PMTS in aqueous buffers, researchers must determine it empirically. We present two robust, validated methods: the "gold standard" shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility, which is often more relevant to early-stage screening.
Methodology 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method measures the true equilibrium solubility of a compound and is considered the most reliable approach.[10] It involves adding an excess of the compound to the buffer, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.
-
Preparation of PMTS Slurry:
-
Add an excess amount of this compound oil to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a clean, inert container (e.g., glass vial).
-
Causality Note: Using a clear excess of the compound is essential to ensure that the final solution is truly saturated. A visible layer or droplets of undissolved oil should remain at the end of the experiment.
-
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Place the container in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a prolonged period, typically 24 to 48 hours.
-
Causality Note: This extended agitation is the most critical step for achieving thermodynamic equilibrium. Insufficient time will lead to an underestimation of the true solubility.[14][15]
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed for a short period to let the coarse, undissolved oil separate.
-
Carefully withdraw an aliquot of the aqueous supernatant. To remove any remaining microscopic droplets, clarification by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.
-
Self-Validation: The separation step must be robust. If filtering, ensure the filter material does not bind the compound, which can be checked by filtering a known standard and measuring recovery.
-
-
Quantification:
-
Prepare a standard calibration curve of PMTS in a suitable organic solvent (e.g., acetonitrile) or a mixture of the buffer and organic solvent that ensures complete dissolution across the concentration range.
-
Dilute the clarified supernatant from Step 3 into the same solvent used for the calibration curve.
-
Analyze the concentration of PMTS using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]
-
The measured concentration of the saturated supernatant is the thermodynamic solubility.
-
Diagram: Workflow for Thermodynamic Solubility Determination
A generalized workflow for the shake-flask method.
Methodology 2: Kinetic (Apparent) Solubility for High-Throughput Screening
In early drug discovery, compounds are often stored as high-concentration stock solutions in dimethyl sulfoxide (DMSO). The kinetic solubility assay measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer. This value is often lower than the thermodynamic solubility but is highly relevant for predicting behavior in automated in vitro biological assays.[17][18]
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of PMTS in 100% DMSO (e.g., 10-20 mM).
-
-
Serial Dilution:
-
In a 96-well plate (polypropylene is recommended to minimize binding), perform a serial dilution of the PMTS stock solution in DMSO.
-
-
Addition to Buffer:
-
Using a multichannel pipette, transfer a small, fixed volume of each DMSO dilution into a corresponding well of a clear 96-well analysis plate containing the desired aqueous buffer (e.g., transfer 2 µL of DMSO stock into 98 µL of buffer).
-
Causality Note: This rapid addition from a concentrated organic solution into an aqueous medium can create a transient supersaturated state, and precipitation occurs as the system attempts to re-equilibrate. The final DMSO concentration should be kept low (e.g., 1-5%) as it can act as a co-solvent and inflate the apparent solubility.[14]
-
-
Incubation and Measurement:
-
Cover the plate and incubate at a controlled temperature for a defined period (e.g., 1.5 to 2 hours).[14]
-
Determine the point of precipitation. This can be done visually or, more quantitatively, using instrumentation:
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration that remains clear (does not precipitate) under the specified assay conditions.
-
Diagram: PMTS Interaction with Aqueous Environment
The balance of hydrophobic and polar interactions.
Data Summary and Interpretation
The results from solubility experiments should be meticulously documented. The following table provides a template for summarizing your findings.
| Buffer System | pH | Temperature (°C) | Ionic Strength (mM) | Co-solvent (% v/v) | Solubility Method | Measured Solubility (µg/mL or µM) | Notes |
| PBS | 7.4 | 25 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |
| PBS | 7.4 | 37 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |
| TRIS-HCl | 7.4 | 25 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |
| PBS | 7.4 | 25 | 150 | 2% DMSO | Kinetic | [Enter Value] | Apparent/Kinetic |
| Acetate Buffer | 5.0 | 25 | 150 | 0 | Shake-Flask | [Enter Value] | Thermodynamic |
Interpreting the Results: It is expected that the thermodynamic solubility will be higher than the kinetic solubility. Differences in solubility across various buffers at the same pH may point to specific interactions with buffer components. A significant change in solubility with temperature can have implications for the storage and handling of stock solutions.
Conclusion
While published data on the aqueous solubility of this compound is scarce, this guide provides the theoretical foundation and practical, self-validating protocols for its empirical determination. By carefully controlling experimental variables such as buffer composition, pH, ionic strength, and temperature, researchers can generate reliable and reproducible solubility data. This information is indispensable for the successful application of PMTS in drug discovery and development, ensuring the integrity of in vitro screens and providing a critical physicochemical parameter for formulation and preclinical assessment.
References
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University of Waterloo. (n.d.). SOLUBILITY. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
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King, J. A., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Structural Chemistry, 21, 889-900. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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Wen, H., et al. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 18(6), 1953-1962. Retrieved from [Link]
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Tsume, Y., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research, 41, 1049–1059. Retrieved from [Link]
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ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
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Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
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A Comprehensive Technical Guide to Pentyl Methanethiosulfonate: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl methanethiosulfonate (PMTS) is a sulfur-containing organic compound with the chemical formula C6H14O2S2.[1][2] It belongs to the class of methanethiosulfonates, which are known for their reactivity with thiol groups. This reactivity makes PMTS and related compounds valuable reagents in various biochemical and pharmaceutical research applications. Primarily, these compounds are utilized for the reversible blocking of cysteine residues in proteins, which allows for the study of protein structure and function, enzyme activity, and redox signaling pathways.[3] Understanding the safety and handling of this compound is paramount for its effective and safe use in the laboratory. This guide provides an in-depth overview of the safety data, handling procedures, and key applications of this compound.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H14O2S2 | [1][2][4][5] |
| Molecular Weight | 182.30 g/mol | [1][4][5] |
| Appearance | Pale Yellow Oil | [1][4][5] |
| Boiling Point | 308.9°C at 760 mmHg | [1][2] |
| Density | 1.121 g/cm³ | [1] |
| Storage Temperature | 2-8°C, Refrigerator, Under Inert Atmosphere | [2][5] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | [4] |
| CAS Number | 4212-64-0 | [1][2][4][5] |
Safety and Hazard Information
Potential Hazards:
-
Toxicity: Methanethiosulfonates are generally considered toxic if swallowed, in contact with skin, or if inhaled.[6][7]
-
Skin and Eye Irritation/Corrosion: These compounds can cause severe skin burns and eye damage.[8] They may also cause an allergic skin reaction.[6]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.
-
Corrosivity: Some related compounds are corrosive to metals.
-
Aquatic Toxicity: May be harmful to aquatic life.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[9][10] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]
Handling Procedures:
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[9]
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Inert Atmosphere: For storage and handling of the neat compound, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[2]
Storage:
-
Temperature: Store in a refrigerator at 2-8°C.[5]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[8]
The following workflow diagram illustrates the key steps for the safe handling of this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
The following diagram outlines the decision-making process for responding to a chemical spill of this compound.
Caption: Decision tree for responding to a this compound spill.
Applications in Research
The primary utility of this compound in a research setting stems from its ability to react with free sulfhydryl groups (thiols) on cysteine residues in proteins. This reaction forms a mixed disulfide bond, effectively and reversibly capping the cysteine.
Key Research Applications:
-
Enzyme Inhibition: The active sites of many enzymes contain critical cysteine residues. PMTS can be used to reversibly inhibit these enzymes, allowing for the study of their mechanism of action.[3]
-
Protein Structure-Function Studies: By selectively modifying cysteine residues, researchers can investigate the role of specific cysteines in protein folding, stability, and interaction with other molecules.
-
Redox Biology: Cysteine thiols are susceptible to oxidation, a key aspect of cellular signaling. PMTS can be used to "trap" the redox state of proteins by modifying reduced cysteines, preventing their oxidation during sample preparation and analysis.[3]
-
Drug Development: As a cysteine-modifying agent, PMTS can be used in the development and characterization of covalent inhibitors that target cysteine residues in proteins of therapeutic interest.
Conclusion
This compound is a valuable tool for researchers in biochemistry and drug development. However, its potential hazards necessitate a thorough understanding of its properties and strict adherence to safe handling protocols. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can safely and effectively utilize this compound in their work. Always consult the most up-to-date safety data sheet from the supplier and your institution's safety guidelines before working with any chemical.
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Pentyl methanesulfonate | C6H14O3S | CID 111883 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) | Request PDF. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to Thio-methanesulfonic Acid S-Pentyl Ester: Structure, Reactivity, and Applications in Scientific Research
Executive Summary: This guide provides a comprehensive technical overview of Thio-methanesulfonic Acid S-Pentyl Ester, also known as Pentyl Methanethiosulfonate. As a member of the methanethiosulfonate (MTS) class of reagents, this compound is a powerful tool for researchers, particularly in the fields of biochemistry, molecular biology, and drug development. Its primary utility lies in its specific reactivity towards sulfhydryl groups, enabling the targeted modification of cysteine residues in proteins. This document details the compound's physicochemical properties, core reaction mechanism, synthesis, and key applications, including its role in probing protein structure and as a potential scaffold in covalent drug discovery. Experimental protocols and safety considerations are also provided to offer a complete resource for laboratory professionals.
Introduction to Methanethiosulfonate (MTS) Reagents
Methanethiosulfonate (MTS) reagents are a class of organosulfur compounds characterized by the R-S-SO₂-CH₃ functional group. They have become indispensable tools in chemical biology and proteomics due to their high reactivity and specificity towards thiol groups (R-SH), such as those found in the amino acid cysteine.[1][2] This reactivity allows for the precise chemical modification of proteins, enabling researchers to investigate protein structure, function, and dynamics.
A cornerstone application of MTS reagents is the Site-Directed Cysteine Accessibility Method (SCAM), a powerful technique used to map the topology of membrane proteins and identify amino acid residues lining ion channel pores.[2] By systematically introducing cysteine mutations and assessing their accessibility to various MTS reagents, scientists can infer structural features that are often difficult to resolve through traditional methods like X-ray crystallography. The properties of the S-ester side chain (in this case, the pentyl group) can be tuned to alter characteristics like membrane permeability and steric bulk, providing a versatile toolkit for these investigations.[3]
Physicochemical Properties of Thio-methanesulfonic Acid S-Pentyl Ester
Thio-methanesulfonic Acid S-Pentyl Ester is a specific MTS reagent where the S-ester is a five-carbon alkyl chain. This pentyl group imparts a significant degree of hydrophobicity to the molecule, influencing its solubility and ability to partition into lipid environments such as cell membranes.
Structural Representation
Caption: Chemical structure of Thio-methanesulfonic Acid S-Pentyl Ester.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 1-methylsulfonylsulfanylpentane | [4] |
| Synonyms | This compound, MTS-Pentyl | [4][5][6] |
| CAS Number | 4212-64-0 | [4][6][7] |
| Molecular Formula | C₆H₁₄O₂S₂ | [4][5] |
| Molecular Weight | 182.30 g/mol | [4] |
| Appearance | Light Yellow-Green Oil | [4] |
| Boiling Point | 308.9 °C at 760 mmHg | [4] |
| Density | 1.121 g/cm³ | [4] |
| Canonical SMILES | CCCCCSS(=O)(=O)C | [4] |
| InChI Key | NLAGODKDWMVHDO-UHFFFAOYSA-N | [4] |
| Storage | Store under inert atmosphere, 2-8°C | [4][5][8] |
Core Reactivity and Mechanism
The utility of all MTS reagents stems from the specific and efficient reaction of the thiosulfonate ester with a free sulfhydryl group.
The reaction proceeds via a nucleophilic attack of a deprotonated thiol (a thiolate anion, R-S⁻) on the thiol sulfur atom of the MTS reagent. This attack results in the formation of a stable mixed disulfide bond between the target molecule and the pentyl group, while the methanesulfinate ion (CH₃SO₂⁻) acts as the leaving group. This reaction is highly efficient and can proceed rapidly under physiological conditions.[2]
A key feature of this modification is its reversibility. The newly formed disulfide bond can be readily cleaved by the addition of excess thiol-containing reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, which regenerates the original free cysteine.[3] This property is invaluable for experiments where transient blocking of a cysteine residue is required.
Caption: Reaction mechanism of cysteine modification by MTS-Pentyl.
Synthesis and Characterization
Synthetic Strategy
Thio-methanesulfonic Acid S-Pentyl Ester can be reliably synthesized via a nucleophilic substitution (Sₙ2) reaction. A common and effective route involves the reaction of sodium methanethiosulfonate with a suitable pentyl electrophile, such as 1-bromopentane or 1-iodopentane. Sodium methanethiosulfonate itself can be prepared from methanesulfonyl chloride and sodium sulfide.[9]
Caption: Synthetic workflow for Thio-methanesulfonic Acid S-Pentyl Ester.
Analytical Characterization
The identity and purity of the synthesized product must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the pentyl chain protons and the characteristic singlet for the methyl group of the methanethiosulfonate moiety, which typically appears around δ = 3.2-3.4 ppm.[9] ¹³C NMR will show distinct signals for each of the six carbon atoms in the molecule.
-
Mass Spectrometry (MS): Techniques like GC-MS or ESI-MS can be used to confirm the molecular weight of the compound (182.30 g/mol ).[4][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
Applications in Research and Drug Development
Probing Protein Structure and Function
The primary application of MTS-Pentyl is as a probe in biochemical and biophysical studies.
-
Cysteine Accessibility Studies (SCAM): The hydrophobic pentyl chain allows the reagent to readily cross cell membranes, making it suitable for probing both extracellular and intracellular domains of membrane proteins.[2] By measuring the rate of reaction with an introduced cysteine, researchers can determine whether that residue is exposed to the aqueous environment, buried within the protein core, or located within the lipid bilayer.[2]
-
Enzyme Mechanism and Regulation: MTS-Pentyl can be used to block a specific cysteine residue to determine its role in catalysis or protein-protein interactions.[8][11] If modification leads to a loss of function, it provides strong evidence for the cysteine's importance. The reversibility of the modification allows for controlled experiments to confirm that the observed effect is not due to protein denaturation.[3]
Role in Drug Discovery
-
Covalent Inhibitors: There is growing interest in developing targeted covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue on a target protein. The methanethiosulfonate group can serve as a "warhead" for such drugs.[12] The pentyl group could function as a hydrophobic scaffold element to enhance binding affinity to a target's active site.
-
Prodrug Strategies: While less common for thiosulfonates, related sulfonate esters have been explored in prodrug design, where a linker is cleaved under specific physiological conditions to release an active drug.[13][14]
-
Important Distinction for Drug Development: It is critical to distinguish thio-methanesulfonate esters from simple sulfonate esters (e.g., methyl methanesulfonate). The latter are known as a class of potentially genotoxic impurities (PGIs) because they can act as alkylating agents and modify DNA.[15][16] Thio-methanesulfonate esters, by contrast, react preferentially with soft nucleophiles like thiols rather than the harder nucleophiles found in DNA, posing a different reactivity and safety profile.[11]
Experimental Protocols
General Protocol for Protein Cysteine Modification
This protocol provides a general workflow. Specific concentrations and incubation times must be optimized for each protein of interest.
-
Reagent Preparation: Prepare a fresh stock solution of Thio-methanesulfonic Acid S-Pentyl Ester (e.g., 100 mM) in a water-miscible organic solvent like DMSO or DMF. Store on ice and protect from light.
-
Protein Preparation: The target protein should be in a suitable buffer (e.g., HEPES, phosphate) at a pH between 7.0 and 8.5. The buffer should be free of thiol-containing reagents like DTT. If the protein was stored in a reducing buffer, it must be removed by dialysis or using a desalting column.
-
Reaction Initiation: Add the MTS-Pentyl stock solution to the protein solution to achieve the desired final concentration (typically ranging from 10 µM to 1 mM).[2] The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C, room temperature). The reaction time can vary from a few seconds to several hours, depending on the accessibility of the cysteine and the reagent concentration.[2]
-
Quenching (Optional): To stop the reaction at a specific time point, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added in excess to consume any remaining MTS-Pentyl.
-
Analysis: The extent of modification can be determined by various methods, including mass spectrometry (to observe the mass shift corresponding to the addition of the pentyl-thio group), activity assays (to measure functional changes), or using thiol-specific fluorescent probes to quantify the remaining free cysteines.
Causality Behind Experimental Choices:
-
pH Control: The reaction rate is pH-dependent because the reactive species is the thiolate anion (Cys-S⁻). Maintaining a pH above the pKa of the cysteine thiol group (~8.3) increases the concentration of thiolate and accelerates the reaction.
-
Fresh Reagent: Thiosulfonate esters can be susceptible to hydrolysis over time. Using a freshly prepared stock solution ensures accurate concentration and maximal reactivity.
-
Absence of External Thiols: Any extraneous thiol-containing compounds in the buffer will compete with the protein's cysteine for reaction with the MTS reagent, leading to an underestimation of the modification rate.
Protocol for Reversing Cysteine Modification
-
Removal of Excess MTS Reagent: Before reversal, it is crucial to remove any unreacted MTS-Pentyl from the modified protein sample using a desalting column or dialysis.
-
Addition of Reducing Agent: Add a high concentration of a reducing agent like DTT (typically 10-50 mM) to the purified, modified protein.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.
-
Verification: Confirm the removal of the modifying group via mass spectrometry (observing the return to the original protein mass) or by restoring the protein's original function in an activity assay.
Safety and Handling
While specific toxicity data for Thio-methanesulfonic Acid S-Pentyl Ester is limited, related MTS compounds are known to be irritants.
-
Hazards: S-Methyl methanethiosulfonate, a related compound, is known to cause skin and serious eye irritation.[11][17] It is prudent to assume similar hazards for the pentyl derivative.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator to prevent degradation.[4][5]
Conclusion and Future Outlook
Thio-methanesulfonic Acid S-Pentyl Ester is a versatile and powerful chemical tool for life science researchers. Its ability to selectively and reversibly modify cysteine residues provides a means to explore protein structure, map functional domains, and investigate enzymatic mechanisms. The hydrophobicity of its pentyl group makes it particularly useful for studying membrane proteins and targets within hydrophobic pockets. As the field of chemical biology advances, and with the rising importance of targeted covalent therapeutics in drug development, the strategic application of well-defined thiol-reactive probes like MTS-Pentyl will undoubtedly continue to expand, offering new insights into complex biological systems.
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Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest - Semantic Scholar. Available from: [Link]
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Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester | C5H12O4S4 | CID 603732 - PubChem. Available from: [Link]
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Development of a novel sulfonate ester-based prodrug strategy - PubMed. Available from: [Link]
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Supporting Information for "Thiol-functionalized hyperbranched glycopolymers with tunable UCST behavior" - RSC Publishing. (Note: This source describes the synthesis of sodium methanethiosulfonate and its use in SN2 reactions.) Available from: [Link]
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Pentyl methanesulfonate | C6H14O3S | CID 111883 - PubChem. Available from: [Link]
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Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - MDPI. Available from: [Link]
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S-methyl Methanethiosulfonate: Promising Late Blight Inhibitor or Broad Range Toxin? - MDPI. Available from: [Link]
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An In-Depth Technical Guide to Thiol-Reactive Compounds in Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-reactive compounds, their chemical principles, and their critical applications in protein chemistry. As a senior application scientist, the aim is to deliver not just procedural steps but a deep understanding of the underlying chemistry to empower researchers in designing and executing robust and reproducible experiments.
The Central Role of the Thiol Group in Protein Chemistry
The thiol group (–SH), present in the amino acid cysteine, is a cornerstone of protein structure and function.[1][2][3][4] Its unique chemical properties, including its strong nucleophilicity and susceptibility to oxidation, make it a focal point for both biological regulation and targeted chemical modification.[5]
Under physiological conditions, the thiol group exists in equilibrium with its deprotonated form, the thiolate anion (–S⁻). This anion is a potent nucleophile, readily participating in reactions with electrophilic compounds.[6][7][8][9][10] The reactivity of a specific cysteine residue within a protein is exquisitely sensitive to its local microenvironment, including pH, solvent accessibility, and the proximity of other amino acid residues.[7][8][9][10][11] This inherent variability in reactivity can be exploited for site-specific modification of proteins.
Furthermore, thiol groups can undergo reversible oxidation to form disulfide bonds (–S–S–) with other cysteine residues, a critical process for stabilizing the tertiary and quaternary structures of many proteins.[1][12] They are also involved in a variety of other post-translational modifications, including S-nitrosylation, S-glutathionylation, and the formation of sulfenic, sulfinic, and sulfonic acids, which play crucial roles in redox signaling and cellular regulation.[13][14]
Major Classes of Thiol-Reactive Compounds: Mechanisms and Considerations
A diverse array of chemical moieties has been developed to specifically target thiol groups in proteins. The choice of a particular reagent depends on the desired application, the required stability of the resulting bond, and the specific properties of the target protein. Common thiol-reactive functional groups include maleimides, haloacetyl groups, pyridyl disulfides, and vinyl sulfones.[12]
Maleimides: The Workhorse of Thiol-Reactive Chemistry
Maleimides are electrophilic compounds that react with thiols via a Michael addition mechanism, forming a stable thioether bond.[15] This reaction is highly selective for thiols at neutral to slightly acidic pH (6.5-7.5), making it a popular choice for bioconjugation.[15][16][17]
Mechanism of Maleimide-Thiol Reaction:
Mechanism of Maleimide-Thiol Reaction. This diagram illustrates the nucleophilic attack of a protein thiolate on the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.
Key Considerations for Maleimide Chemistry:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[17][18] This hydrolysis reaction opens the ring to form a maleamic acid derivative, which is no longer reactive towards thiols.[17][18] Therefore, it is crucial to perform labeling reactions within the optimal pH range and to use freshly prepared maleimide solutions.[17][18]
-
Reversibility: While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[19][20] This is a particular concern for antibody-drug conjugates (ADCs) in vivo. Strategies to mitigate this include the use of next-generation maleimides with enhanced stability.[20]
-
Side Reactions: In some cases, particularly with N-terminal cysteines, the initial thioether adduct can undergo a rearrangement to form a thiazine derivative, which can complicate analysis.
Haloacetamides and Haloacetates: Irreversible Alkylating Agents
Haloacetamides (e.g., iodoacetamide) and haloacetates are classic alkylating agents that react with thiols via a nucleophilic substitution (SN2) reaction, forming a stable and irreversible thioether bond.[6]
Mechanism of Haloacetamide-Thiol Reaction:
Mechanism of Haloacetamide-Thiol Reaction. This diagram shows the SN2 reaction where the protein thiolate attacks the carbon atom bearing the halogen, leading to the formation of an irreversible thioether bond and the displacement of the halide ion.
Key Considerations for Haloacetamide/Haloacetate Chemistry:
-
Selectivity: While highly reactive towards thiols, these reagents can also react with other nucleophilic amino acid side chains, such as histidine and lysine, particularly at higher pH values. Therefore, careful control of reaction conditions is necessary to ensure specificity.
-
Light Sensitivity: Iodoacetamides, in particular, can be light-sensitive, so reactions should be performed in the dark or in amber vials.
Pyridyl Disulfides: Reversible Thiol-Disulfide Exchange
Pyridyl disulfide reagents react with thiols through a thiol-disulfide exchange mechanism, forming a new disulfide bond and releasing a chromophoric pyridine-2-thione molecule.[21][22][23] This reaction is readily reversible in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Mechanism of Pyridyl Disulfide-Thiol Reaction:
Mechanism of Pyridyl Disulfide-Thiol Reaction. This diagram depicts the thiol-disulfide exchange reaction, where the protein thiol attacks the disulfide bond of the pyridyl disulfide reagent, forming a mixed disulfide and releasing pyridine-2-thione.
Key Considerations for Pyridyl Disulfide Chemistry:
-
Reversibility: The reversibility of the disulfide bond is a key feature, making these reagents ideal for applications where the release of a conjugated molecule is desired, such as in drug delivery systems.[24][25]
-
Monitoring the Reaction: The release of pyridine-2-thione, which has a strong absorbance at 343 nm, allows for real-time monitoring of the reaction progress.
-
pH Dependence: The reaction proceeds efficiently over a broad pH range.[23]
Practical Applications and Experimental Protocols
Thiol-reactive compounds are indispensable tools in a wide range of applications in protein chemistry, from basic research to the development of novel therapeutics.
Protein Labeling for Visualization and Detection
Attaching fluorescent dyes or biotin tags to proteins via their cysteine residues is a fundamental technique for studying protein localization, trafficking, and interactions.
Experimental Protocol: Fluorescent Labeling of a Protein with a Maleimide Dye
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris).[1][26] A protein concentration of 1-10 mg/mL is generally recommended.[1][26]
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[1][16][26] TCEP is preferred over DTT as it does not contain a thiol group that can compete with the protein for the maleimide reagent.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).
-
Probing the Reactive Thiol Proteome
Identifying and quantifying cysteine residues that are susceptible to modification under specific cellular conditions is crucial for understanding redox signaling and oxidative stress. Thiol-reactive probes are central to these "redox proteomics" studies.[14][27][28]
Experimental Workflow: Isotope-Coded Affinity Tag (ICAT) for Quantitative Redox Proteomics
ICAT Workflow for Redox Proteomics. This diagram outlines the key steps in the Isotope-Coded Affinity Tag (ICAT) method for quantifying the oxidation state of protein thiols.
Antibody-Drug Conjugates (ADCs) in Targeted Therapy
The site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies via thiol-reactive linkers is a powerful strategy for targeted cancer therapy.[29] Maleimides are frequently used for this purpose, although their in vivo stability is a critical consideration.[20][29][30]
Quantitative Data and Troubleshooting
Table 1: Comparison of Common Thiol-Reactive Functional Groups
| Functional Group | Reaction Mechanism | Bond Type | Reversibility | Optimal pH | Key Considerations |
| Maleimide | Michael Addition | Thioether | Potentially reversible | 6.5 - 7.5 | Susceptible to hydrolysis at high pH; potential for retro-Michael reaction. |
| Haloacetamide | Nucleophilic Substitution (SN2) | Thioether | Irreversible | 7.0 - 8.5 | Can react with other nucleophiles at higher pH. |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | Disulfide | Reversible | Broad range | Reaction can be monitored by spectroscopy. |
| Vinyl Sulfone | Michael Addition | Thioether | Generally irreversible | 8.0 - 9.0 | Slower reaction rate compared to maleimides. |
Troubleshooting Common Issues in Thiol-Reactive Labeling:
-
Low Labeling Efficiency:
-
Cause: Incomplete reduction of disulfide bonds.
-
Solution: Increase the concentration of the reducing agent or the incubation time.
-
Solution: Ensure the reaction pH is within the optimal range and use a freshly prepared maleimide stock solution.[17][18]
-
Cause: Presence of competing thiols in the buffer (e.g., from DTT).
-
Solution: Use a thiol-free reducing agent like TCEP.
-
-
Non-Specific Labeling:
-
Cause: Reaction with other nucleophilic residues.
-
Solution: Lower the reaction pH to increase the specificity for thiols.
-
-
Protein Precipitation:
-
Cause: Over-labeling of the protein.
-
Solution: Reduce the molar excess of the labeling reagent.
-
Conclusion
Thiol-reactive compounds are powerful and versatile tools that have revolutionized our ability to study and manipulate proteins. A thorough understanding of their underlying chemistry, including their mechanisms of action, selectivity, and potential side reactions, is paramount for designing and interpreting experiments with confidence. By carefully considering the factors outlined in this guide, researchers can harness the full potential of thiol-reactive chemistry to advance their scientific endeavors.
References
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Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
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Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
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Ferrer-Sueta, G., Manta, B., & Trujillo, M. (2011). Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. Chemical Research in Toxicology, 24(5), 629-643. [Link]
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Turell, L., Botti, H., Carballal, S., & Radi, R. (2011). Factors affecting protein thiol reactivity and specificity in peroxide reduction. Chemical research in toxicology, 24(5), 629–643. [Link]
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Ferrer-Sueta, G., Manta, B., Botti, H., Radi, R., & Trujillo, M. (2011). Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. Chemical Research in Toxicology, 24(5), 629-643. [Link]
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Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 194, 23-33. [Link]
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Li, J., & Xian, M. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. Analytical Chemistry, 86(24), 12265-12271. [Link]
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Jackson, R. M., & Jackson, T. A. (2017). A simplified schematic of factors affecting protein thiol activity with H2O2. ResearchGate. [Link]
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LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. [Link]
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Ferrer-Sueta, G., Manta, B., Botti, H., Radi, R., & Trujillo, M. (2011). Factors Affecting Protein Thiol Reactivity and Specificity in Peroxide Reduction. Chemical Research in Toxicology, 24(5), 629–643. [Link]
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Henkel, M., Röckendorf, N., & Frey, A. (2016). Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants. Bioconjugate Chemistry, 27(10), 2419-2423. [Link]
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Brik, A. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]
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Arslan, M., & Sanyal, A. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(47), 7466-7481. [Link]
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Raines, R. T. (2006). Catalysis of imido-group hydrolysis in a maleimide conjugate. Chemical Communications, (24), 2603-2605. [Link]
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Arslan, M., & Sanyal, A. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(47), 7466-7481. [Link]
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An, Y., & Li, H. (2023). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. Journal of Proteomics, 279, 104886. [Link]
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Tyagarajan, K., Pretzer, E., & Wiktorowicz, J. E. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. ELECTROPHORESIS, 24(14), 2348-2358. [Link]
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Hampton, M. B., & Kettle, A. J. (2006). Proteomic approaches to the characterization of protein thiol modification. Proteomics, 6 Suppl 1, S50-S55. [Link]
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An, Y., & Li, H. (2023). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Journal of Proteomics, 279, 104886. [Link]
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Baker, J. R., & Caddick, S. (2017). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
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Arslan, M., & Sanyal, A. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 11(47), 7466-7481. [Link]
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Rehor, A., Tirelli, N., & Hubbell, J. A. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 21(5), 941-949. [Link]
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Strop, P. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2153-2173. [Link]
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Wikipedia. (n.d.). Thiol. [Link]
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Rehor, A., Tirelli, N., & Hubbell, J. A. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate chemistry, 21(5), 941–949. [Link]
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Adumeau, P., Cheal, S. M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of visualized experiments : JoVE, (134), 57291. [Link]
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Knie, C., Kremer, K., & Wölper, C. (2020). Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry, 44(2), 527-535. [Link]
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Zhang, L., Williams, T. D., & Topp, E. M. (2009). Reversibility and regioselectivity in thiol/disulfide interchange of tocinoic acid with glutathione in lyophilized solids. Journal of pharmaceutical sciences, 98(9), 3312–3318. [Link]
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Ueno, T., Urano, Y., & Kojima, H. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters, 9(12), 2223-2226. [Link]
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LabXchange. (2025). The Thiol Functional Group. [Link]
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ChemTalk. (n.d.). The Thiol Functional Group. [Link]
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Tyagarajan, K., Pretzer, E., & Wiktorowicz, J. E. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. ResearchGate. [Link]
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Griffin, D. R., & Kasko, A. M. (2017). A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels. ACS Central Science, 3(7), 775-783. [Link]
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Boyer, C., & Davis, T. P. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 19-22. [Link]
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Haugland, R. P. (2005). Thiol-Reactive Probes. Molecular Probes Handbook of Fluorescent Probes and Research Products. [Link]
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Methodological & Application
Application Note: Probing Protein Structure and Drug-Binding Sites with Pentyl Methanethiosulfonate
A Technical Guide to Cysteine Accessibility Studies for Researchers and Drug Development Professionals
Introduction: The Power of Cysteine Accessibility Mapping
Understanding the three-dimensional structure of a protein is fundamental to deciphering its function, mechanism of action, and interaction with small molecules. Cysteine accessibility mapping, particularly the Substituted Cysteine Accessibility Method (SCAM), has emerged as a powerful technique to probe protein architecture directly in its native environment.[1] This method combines site-directed mutagenesis with chemical labeling to systematically map the solvent exposure of specific amino acid residues. By introducing a cysteine at a target position and assessing its reactivity with a thiol-specific reagent, researchers can infer whether the residue is buried within the protein core, exposed on the surface, or lines a channel or binding pocket.[1][2]
Methanethiosulfonate (MTS) reagents are a class of highly efficient and specific compounds for cysteine modification.[3][4] They react rapidly with the sulfhydryl group of cysteine under mild physiological conditions to form a stable, yet reversible, disulfide bond.[3][5] This reactivity, which can be orders of magnitude higher than traditional reagents like iodoacetamides or maleimides, allows for precise temporal and spatial resolution in experiments.[1][3] The versatility of the MTS family, with its range of charged, neutral, and functionalized derivatives, provides a sophisticated toolkit for exploring protein topography.[3][6]
This application note focuses on Pentyl Methanethiosulfonate (Pentyl-MTS) , a non-polar, hydrophobic member of the n-alkyl-MTS series. Its properties make it an ideal probe for investigating hydrophobic pockets, transmembrane domains, and allosteric sites that are often inaccessible to charged or bulky reagents. We will provide a detailed overview of the principles, experimental protocols, and data interpretation for using Pentyl-MTS in cysteine accessibility studies, with a focus on applications in structural biology and covalent drug discovery.[7][8][9]
Pentyl-MTS: A Hydrophobic Probe for Specific Environments
The utility of an MTS reagent is defined by its R-group. While charged reagents like MTSES⁻ and MTSET⁺ are invaluable for mapping the electrostatic environment of aqueous channels, a hydrophobic probe is required to explore non-polar cavities.[3][10][11]
Chemical Properties and Reaction Mechanism
Pentyl-MTS belongs to the n-alkyl-MTS family. Its five-carbon alkyl chain confers significant hydrophobicity, allowing it to partition into lipid membranes and penetrate non-polar regions of proteins.
The core reaction is a nucleophilic attack by the deprotonated cysteine thiol (thiolate) on the sulfur atom of the Pentyl-MTS thiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the pentyl group, releasing methanesulfinic acid as a byproduct.[3]
Caption: Reaction of Pentyl-MTS with a protein cysteine residue.
Advantages of Pentyl-MTS:
-
Hydrophobicity: Enables probing of non-polar environments such as transmembrane domains and ligand-binding pockets, which are often central to drug action.[12]
-
Small Size: Its relatively small size allows it to access sterically restricted locations.[5]
-
Reversibility: The formed disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for experimental flexibility and validation.[3][13]
-
High Reactivity: The intrinsic reactivity of MTS reagents is high (on the order of 10⁵ M⁻¹s⁻¹), enabling rapid labeling with low micromolar concentrations.[1][3]
Experimental Design: A Self-Validating System
A well-designed cysteine accessibility study incorporates multiple controls to ensure that the observed results are specific and meaningful. The overall workflow involves protein engineering, reagent preparation, the labeling reaction, and downstream analysis.
Caption: General workflow for cysteine accessibility studies.
Key Considerations:
-
Protein Engineering: The ideal starting point is a functional protein variant where all native, non-essential cysteines have been mutated (e.g., to serine or alanine). This "cysteine-less" background prevents ambiguity from off-target labeling. Single cysteines are then systematically introduced at positions of interest.[2]
-
Reagent Handling: MTS reagents are susceptible to hydrolysis, especially in aqueous buffers.[1][3]
-
Storage: Store Pentyl-MTS desiccated at -20°C.
-
Stock Solutions: Prepare fresh, concentrated stock solutions in an anhydrous solvent like DMSO or acetonitrile immediately before use.[3][14]
-
Working Solutions: Dilute the stock solution into the reaction buffer just prior to starting the experiment. The stability in aqueous solution is limited (half-life can be minutes to hours depending on pH and buffer composition).[1]
-
-
Controls:
-
Negative Control: The cysteine-less parent protein should be subjected to the same labeling conditions to confirm the specificity of Pentyl-MTS for the introduced cysteine.
-
Positive Control: A known accessible cysteine mutant should be used to validate the activity of the Pentyl-MTS solution.
-
Reversibility Control: After labeling, treatment with DTT should reverse the modification and any associated functional effect, confirming disulfide bond formation.
-
Protocols for Cysteine Accessibility
Protocol 1: Labeling of Purified Protein with Pentyl-MTS
This protocol is designed to assess the accessibility of a cysteine residue in a purified protein and measure the functional consequences of its modification.
Materials:
-
Purified single-cysteine protein mutant and cysteine-less control protein (~1-10 µM).
-
This compound (Pentyl-MTS).
-
Anhydrous DMSO.
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Buffer should be free of primary amines or thiols.
-
Quenching Solution: 100 mM L-cysteine or N-acetyl cysteine in reaction buffer.
-
Reducing Solution: 20 mM DTT in reaction buffer.
-
Materials for downstream analysis (e.g., mass spectrometer, reagents for functional assay).
Procedure:
-
Protein Preparation: Prepare the protein solution in the reaction buffer to the desired final concentration (e.g., 5 µM). If the protein was stored in a buffer containing reducing agents, it must be removed via dialysis or a desalting column.[14]
-
Pentyl-MTS Stock Preparation: Immediately before use, dissolve Pentyl-MTS in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Labeling Reaction:
-
Set up reactions for the single-cysteine mutant and the cysteine-less control.
-
Add Pentyl-MTS stock solution to the protein solution to achieve the desired final concentration. A 10-fold molar excess of reagent over protein is a good starting point (e.g., 50 µM Pentyl-MTS for 5 µM protein).[14]
-
Incubate at room temperature for a predetermined time (start with 10-30 minutes). Reaction times may need optimization.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of ~10 mM to consume any unreacted Pentyl-MTS. Incubate for 5 minutes.
-
Analysis:
-
Mass Spectrometry: Analyze a sample of the labeled protein by LC-MS or MALDI-TOF to confirm the covalent modification. The mass of the protein should increase by the mass of the pentylthio group (C₅H₁₁S, ~103.2 Da).
-
Functional Assay: Perform a relevant functional assay (e.g., enzyme kinetics, ligand binding) to determine the effect of the modification. Compare the activity of the labeled protein to a vehicle-treated control.
-
-
Reversibility Check (Optional but Recommended):
-
Take an aliquot of the labeled protein and add the reducing solution to a final concentration of 10 mM DTT.
-
Incubate for 30-60 minutes at room temperature.
-
Re-run the functional assay and mass spectrometry. The protein mass and function should revert to the unmodified state.
-
Protocol 2: Probing Accessibility in Membrane Proteins on Intact Cells
This protocol uses a competitive labeling strategy to infer the accessibility of a cysteine residue in a membrane protein expressed on the cell surface.
Materials:
-
Adherent cells expressing the single-cysteine mutant or cysteine-less control protein.
-
This compound (Pentyl-MTS).
-
Membrane-impermeant fluorescent or biotinylated maleimide (e.g., Maleimide-PEG2-Biotin).
-
Cell culture medium and buffers (e.g., HBSS or PBS, pH 7.4).
-
Lysis buffer and reagents for Western blotting or streptavidin pulldown.
Procedure:
-
Cell Culture: Plate cells and allow them to grow to an appropriate confluency.
-
Blocking Step:
-
Wash cells twice with buffer (e.g., PBS) to remove serum.
-
Treat one set of cells with Pentyl-MTS (e.g., 100 µM in PBS) for 15 minutes at room temperature. This is the "blocking" condition.
-
Treat a parallel set of cells with buffer containing the same concentration of DMSO (vehicle control).
-
-
Washing: Wash the cells thoroughly (3-5 times) with ice-cold buffer to remove all unreacted Pentyl-MTS.
-
Reporter Labeling:
-
Incubate all cell samples (both blocked and vehicle-treated) with the membrane-impermeant maleimide reporter (e.g., 50 µM Maleimide-PEG2-Biotin) for 15 minutes. This step will label any cysteines that were not previously modified by Pentyl-MTS.
-
-
Quenching and Lysis:
-
Quench the maleimide reaction with a thiol-containing buffer (e.g., PBS with 5 mM L-cysteine).
-
Wash the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Analysis:
-
Biotinylated Reporter: Analyze the cell lysates by Western blot. Probe with streptavidin-HRP to detect biotinylated proteins. A strong band in the vehicle-treated sample that is absent or significantly reduced in the Pentyl-MTS-blocked sample indicates that the cysteine is accessible.
-
Fluorescent Reporter: Analyze lysates by in-gel fluorescence or flow cytometry. A decrease in fluorescence in the Pentyl-MTS-blocked sample indicates accessibility.
-
Data Interpretation and Advanced Applications
The outcome of a Pentyl-MTS labeling experiment is binary (reactive or non-reactive) and quantitative (the rate of reaction).
| Observation | Interpretation |
| Rapid & Complete Modification | The cysteine is highly accessible to the solvent/hydrophobic environment. |
| Slow or Incomplete Modification | The cysteine is partially buried, sterically hindered, or in a conformational equilibrium.[1] |
| No Modification | The cysteine is buried within the protein core and inaccessible. |
| Modification Alters Function | The cysteine is located in or near a functionally important site (e.g., active site, allosteric site, channel pore).[15][16] |
| Modification has No Effect | The cysteine is in a region that is not critical for the function being assayed. |
Probing Binding Pockets: One of the most powerful applications is in drug discovery. By comparing the rate of Pentyl-MTS modification in the presence and absence of a ligand or drug candidate, one can map the boundaries of a binding pocket. If a ligand protects the cysteine from modification, it implies the residue is within or near the binding site.[2][17]
Distance Mapping with n-Alkyl-MTS Series: Using a series of reagents with varying alkyl chain lengths (from methyl-MTS to decyl-MTS) can provide information about the depth of a binding site or channel.[12] If shorter chains modify the cysteine but longer chains do not, it suggests the residue is at the bottom of a pocket with specific dimensional constraints.[12]
Conclusion
This compound is a powerful and versatile tool for investigating protein structure and function. Its hydrophobic nature makes it particularly well-suited for exploring the non-polar regions of proteins that are critical for cellular processes and are often the targets of therapeutic intervention. When used within a rigorous experimental framework that includes proper controls and site-directed mutagenesis, Pentyl-MTS can provide high-resolution insights into cysteine accessibility, map the architecture of drug-binding sites, and accelerate the discovery of novel covalent therapeutics.
References
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Uptima. (n.d.). MTS reagents. Retrieved from [Link]
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Karala, A.-R., & Ruddock, L. W. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & Redox Signaling, 9(4), 527–531. Retrieved from [Link]
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PubMed. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Antioxidants & Redox Signaling. Retrieved from [Link]
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Ludwig Institute for Cancer Research. (2024). Mapping cysteines in cellular proteins to target for cancer therapy. Retrieved from [Link]
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PubMed. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimie. Retrieved from [Link]
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Weerapana, E., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology. Retrieved from [Link]
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Guan, L., & Kaback, H. R. (2007). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Nature Protocols, 2(8), 2012–2017. Retrieved from [Link]
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Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]
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Battiste, J. L., & Wagner, G. (2000). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Methods in Enzymology. Retrieved from [Link]
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Massachusetts General Hospital. (2024). "DrugMap" Expected to Accelerate Cancer Drug Discovery. Retrieved from [Link]
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Drug Discovery News. (2025). Mapping proteins to reveal secret drug binding pockets. Retrieved from [Link]
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ResearchGate. (n.d.). Diagram for the strategy of testing solvent accessibility of Cys. Retrieved from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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Zhao, R., et al. (2017). Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation. American Journal of Physiology-Cell Physiology, 312(5), C586–C598. Retrieved from [Link]
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PubMed. (2007). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Nature Protocols. Retrieved from [Link]
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Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
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Lin, C.-L., & Chen, T.-Y. (2005). Probing the Pore of ClC-0 by Substituted Cysteine Accessibility Method Using Methane Thiosulfonate Reagents. The Journal of General Physiology, 126(1), 31–47. Retrieved from [Link]
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Stewart, D. S., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 97(5), 333–344. Retrieved from [Link]
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Tate, E. W., et al. (2022). Proteome-wide structure-based accessibility analysis of ligandable and detectable cysteines in chemoproteomic datasets. bioRxiv. Retrieved from [Link]
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PubMed. (1987). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Analytical Biochemistry. Retrieved from [Link]
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Roberts, J. A., et al. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 283(29), 20126–20136. Retrieved from [Link]
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Lang, R. J., et al. (2001). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 133(1), 89–100. Retrieved from [Link]
-
PubMed. (2008). Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors. Journal of Biological Chemistry. Retrieved from [Link]
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PubMed Central. (2013). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic Letters. Retrieved from [Link]
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Jiang, L.-H., et al. (2003). Interaction between cysteines introduced into each transmembrane domain of the rat P2X2 receptor. British Journal of Pharmacology, 140(4), 751–760. Retrieved from [Link]
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Xu, M., & Ju, J. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic Letters, 14(11), 2822–2825. Retrieved from [Link]
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Probing the Architectural Nuances of Ion Channels: An Application and Protocol Guide to Pentyl Methanethiosulfonate
For researchers, neuroscientists, and drug development professionals dedicated to unraveling the intricate world of ion channels, understanding their three-dimensional structure is paramount. This guide provides a detailed exploration of Pentyl Methanethiosulfonate (PMTS), a powerful chemical probe used in the Substituted Cysteine Accessibility Method (SCAM) to elucidate the structural and dynamic properties of ion channel pores, gates, and vestibules. Herein, we delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from field experience to ensure the scientific integrity and success of your investigations.
The Principle of Substituted Cysteine Accessibility Method (SCAM)
The Substituted Cysteine Accessibility Method (SCAM) is a robust biochemical and electrophysiological technique used to identify amino acid residues that line the aqueous pathways of ion channels and other membrane proteins.[1][2][3] The core of this method lies in site-directed mutagenesis, where a series of residues in the protein of interest are individually replaced with cysteine. The accessibility of these engineered cysteines to reaction with sulfhydryl-specific reagents, such as those from the methanethiosulfonate (MTS) family, is then assessed, typically through functional assays like patch-clamp electrophysiology.[2][4]
A change in the ion channel's function upon application of an MTS reagent indicates that the introduced cysteine is accessible to the aqueous environment and that the modification has altered the channel's properties, such as its conductance or gating.[5] By systematically testing a series of cysteine mutants, a map of the water-accessible surfaces of the channel can be constructed, providing invaluable insights into its structure.[3]
This compound (PMTS): A Lipophilic Probe for Deeper Insights
While a range of MTS reagents with varying charge and size are available, this compound (PMTS) offers unique advantages due to the hydrophobic nature of its pentyl group. This property allows it to partition into the cell membrane to a greater extent than more polar MTS reagents, making it particularly useful for probing residues located within the transmembrane domains or in more occluded, hydrophobic pockets of the channel.[6]
The choice of PMTS over other MTS reagents is often dictated by the specific region of the ion channel under investigation. For instance, to probe the lining of a hydrophobic gate, a more lipophilic reagent like PMTS may be more effective at reaching and reacting with a substituted cysteine in that region.
Key Properties of PMTS:
| Property | Value | Reference |
| Molecular Formula | C6H14O2S2 | [7] |
| Molecular Weight | 182.30 g/mol | [7] |
| Appearance | Light Yellow-Green Oil | [7] |
| Reactivity | Reacts with the sulfhydryl group of cysteine to form a disulfide bond. | [2] |
| Solubility | Soluble in organic solvents like DMSO; limited solubility in aqueous solutions. | [8] |
| Storage | Store at -20°C, desiccated. Warm to room temperature before opening. | [8] |
Experimental Workflow: A Step-by-Step Guide
The successful application of PMTS in SCAM experiments requires careful planning and execution. The following workflow provides a comprehensive overview of the key steps involved.
Caption: A generalized workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment using PMTS.
Detailed Protocols
Reagent Preparation and Handling
Causality: Proper preparation and handling of PMTS are critical for experimental success. MTS reagents are susceptible to hydrolysis in aqueous solutions, which can lead to a loss of reactivity.[8] Therefore, fresh stock solutions should be prepared for each experiment.
Protocol:
-
Stock Solution Preparation:
-
Allow the vial of PMTS to warm to room temperature before opening to prevent condensation of moisture.
-
Prepare a high-concentration stock solution (e.g., 100 mM) of PMTS in anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the PMTS stock solution to the final working concentration (e.g., 100 µM) in the appropriate extracellular or intracellular recording solution immediately before use.[9]
-
Ensure thorough mixing of the working solution.
-
Cysteine Mutant Expression and Electrophysiological Recording
Causality: The choice of expression system and electrophysiological configuration depends on the specific ion channel and the research question. Xenopus oocytes and mammalian cell lines like HEK293 are commonly used for their high levels of protein expression and suitability for patch-clamp recording.
Protocol for Whole-Cell Patch-Clamp in HEK293 Cells:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media and conditions.
-
Transfect cells with the plasmid DNA encoding the cysteine mutant of the ion channel of interest. A co-transfection marker (e.g., GFP) is recommended to identify transfected cells.
-
Allow 24-48 hours for protein expression.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Use appropriate intracellular and extracellular solutions for the ion channel being studied.
-
Record baseline currents in response to a relevant stimulus (e.g., a voltage step for voltage-gated channels or agonist application for ligand-gated channels).
-
-
PMTS Application:
-
Perfuse the cell with the freshly prepared PMTS working solution for a defined period (e.g., 90 seconds).[9]
-
Continuously monitor the current during PMTS application to observe the time course of modification.
-
-
Post-Modification Recording and Washout:
-
After the desired exposure time, wash out the PMTS with the control recording solution.
-
Record currents after modification to assess the extent of the functional change.
-
To test for reversibility, a reducing agent like dithiothreitol (DTT) can be applied to break the disulfide bond formed by the MTS reagent.[2]
-
Data Analysis and Interpretation
Quantifying the Effect of PMTS
The effect of PMTS is typically quantified as the percentage change in current after modification compared to the baseline current.
Formula for Percent Modification:
-
Percent Modification (%) = [ (Ipost-PMTS / Ibaseline) - 1 ] * 100
Where:
-
Ipost-PMTS is the current measured after PMTS application.
-
Ibaseline is the current measured before PMTS application.
Determining the Rate of Modification
The rate of modification can provide insights into the accessibility of the cysteine residue. A faster rate suggests a more readily accessible position. The second-order rate constant can be calculated by measuring the rate of current change at different PMTS concentrations.
Caption: The reaction between a cysteine residue and PMTS follows second-order kinetics.
Interpreting the Results
The pattern of accessibility along a sequence of residues can reveal secondary structure. For example, in an alpha-helix lining a pore, accessible residues will typically exhibit a periodicity of 3.6 residues per turn. Residues that are only accessible in the open state of the channel are likely to be located within the channel gate.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of PMTS | - Cysteine residue is not water-accessible.- PMTS has hydrolyzed.- The modification does not cause a functional change. | - Confirm expression of the mutant.- Prepare fresh PMTS solutions immediately before use.- Use a different functional assay or a biochemical labeling approach to confirm modification. |
| Slow or incomplete modification | - Low accessibility of the cysteine residue.- Insufficient concentration or application time of PMTS. | - Increase the concentration of PMTS or the duration of application.- Consider using a more reactive MTS reagent if appropriate. |
| Non-specific effects | - Reaction with endogenous cysteines.- Hydrophobic interactions of PMTS with the lipid bilayer or channel protein. | - Ensure a cysteine-less background for the ion channel.- Include a control experiment with the wild-type (cysteine-less) channel.- Use the lowest effective concentration of PMTS. |
| Irreversible effects not reversed by DTT | - The functional change is not due to the disulfide bond formation.- Incomplete reduction by DTT. | - Consider alternative mechanisms of action.- Increase the concentration or application time of DTT. |
Conclusion
This compound is a valuable tool in the arsenal of the ion channel researcher. Its lipophilic nature provides a unique advantage for probing hydrophobic regions of ion channels that may be inaccessible to more polar reagents. By combining the power of site-directed mutagenesis with the precision of electrophysiology, PMTS-based SCAM experiments can yield high-resolution structural information that is essential for understanding the fundamental mechanisms of ion channel function and for the rational design of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful application of this powerful technique.
References
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Fantasia, R. et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. PubMed Central. [Link]
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Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. [Link]
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Yamaguchi, H., & Kubo, Y. (2018). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. FEBS Letters, 592(6), 948-963. [Link]
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Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145. [Link]
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ResearchGate. (n.d.). Size comparison of MTS reagents, nucleotides, NEM, and.... [Link]
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Bogdanov, M., Heacock, P., & Dowhan, W. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1615, 105-128. [Link]
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Kelley, W. R., & Dunlop, J. P. (2007). Dynamic modification of a mutant cytoplasmic cysteine residue modulates the conductance of the human 5-HT3A receptor. The Journal of Physiology, 583(Pt 2), 523–537. [Link]
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Tominaga, T., & Tominaga, Y. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Methods in Molecular Biology, 1684, 137-147. [Link]
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Mark, A. E., & Cryle, M. J. (2021). Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability. Angewandte Chemie International Edition, 60(15), 8385-8390. [Link]
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Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8547. [Link]
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Wang, Y., et al. (2022). Cysteine mutations impair the structural stability of phosphomannomutase 2 (PMM2) in glycosylation-associated metabolic disorders. Computational and Structural Biotechnology Journal, 20, 3968-3978. [Link]
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An, Y., et al. (2023). The stability of MOFs in aqueous solutions—Research progress and prospects. Coordination Chemistry Reviews, 490, 215220. [Link]
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site-directed cysteine mutagenesis and PMTS labeling
<New_Application_Note>
Probing Protein Structure and Function: A Guide to Site-Directed Cysteine Mutagenesis and Thiol-Modification with PMTS
Abstract
This guide provides a comprehensive framework for investigating protein structure, dynamics, and function using a powerful two-stage methodology: site-directed cysteine mutagenesis followed by chemical labeling with the thiol-reactive probe, (2-Aminoethyl)methanethiosulfonate (PMTS), also known as MTSEA. Cysteine scanning mutagenesis, the systematic introduction of cysteine residues, is a cornerstone of protein biochemistry, allowing for the targeted analysis of specific residue positions.[1][2] The unique reactivity of the cysteine sulfhydryl group enables its specific modification with probes like PMTS, which can introduce a positive charge and alter the local environment. This combined approach is invaluable for mapping solvent accessibility, identifying pore-lining residues in channels and transporters, and probing conformational changes.[3][4] This document details the strategic considerations, step-by-step protocols, and critical troubleshooting advice for both the mutagenesis and labeling workflows, designed for researchers, scientists, and drug development professionals.
Part A: Site-Directed Cysteine Mutagenesis
1. Principle of the Method
Site-directed mutagenesis is a fundamental technique used to introduce specific mutations into a DNA sequence.[5] The most widely adopted method, based on the Agilent QuikChange™ system, utilizes a high-fidelity DNA polymerase to amplify an entire plasmid using a pair of complementary oligonucleotide primers that contain the desired mutation.[5][6]
The process avoids the need for subcloning or specialized vectors.[6] The polymerase extends the primers, replicating both plasmid strands and incorporating the mutation.[6] Following amplification, the reaction product is a mixture of the original parental plasmid and the newly synthesized, nicked mutant plasmid. To select for the desired mutant, the reaction is treated with the restriction enzyme DpnI.[6][7] DpnI specifically recognizes and digests methylated and hemimethylated DNA, targeting the sequence Gm6ATC.[7][8] Since the parental plasmid DNA, isolated from most E. coli strains, is methylated, it is selectively degraded.[7] The newly synthesized mutant DNA, having been produced in vitro, is unmethylated and thus resistant to DpnI digestion.[7] The final nicked, circular mutant DNA is then transformed into competent E. coli cells, where the nicks are repaired by the host's cellular machinery.
2. Strategic Considerations for Cysteine Mutagenesis
-
Cysteine-less Template: The ideal starting point is a "cysteine-less" version of the target protein, where all non-essential native cysteines have been mutated (typically to alanine or serine).[9][10] This ensures that any subsequent labeling is specific to the newly introduced cysteine. If creating a cysteine-less version is not feasible, care must be taken to ensure that native cysteines are not solvent-accessible or reactive.
-
Location of Mutation: The choice of where to introduce a cysteine residue is dictated by the scientific question. For accessibility mapping of a channel, residues lining the putative pore would be targeted.[3] For studying conformational changes, residues in flexible loops or at domain interfaces are often chosen. It is critical to avoid mutating residues known to be essential for protein folding, stability, or catalytic activity.[2]
-
Primer Design: This is the most critical step for successful mutagenesis.[11][12][13]
-
Length: Primers should be between 25 and 45 nucleotides.[12][14]
-
Mutation Position: The desired mutation should be located near the center of the primer, with at least 10-15 complementary bases on both sides.[6][15]
-
Melting Temperature (Tm): The Tm should be ≥78°C. A common formula for estimation is: Tm = 81.5 + 0.41(%GC) - 675/N - % mismatch, where N is the primer length.[14]
-
GC Content: Aim for a GC content of 40-60%.[12]
-
3' Terminus: Primers should terminate in at least one G or C base to promote stable binding and extension.[6]
-
3. Workflow for Site-Directed Mutagenesis
Caption: Workflow for creating a cysteine mutant via site-directed mutagenesis.
4. Detailed Protocol: Site-Directed Mutagenesis
This protocol is adapted from the QuikChange™ methodology.[6][14]
A. PCR Amplification
-
Reaction Setup: In a sterile PCR tube, combine the following on ice:
-
5 µL of 10x Reaction Buffer
-
10–50 ng of dsDNA plasmid template
-
125 ng of Forward Primer
-
125 ng of Reverse Primer
-
1 µL of dNTP mix (10 mM each)
-
ddH₂O to a final volume of 50 µL
-
1 µL of high-fidelity DNA Polymerase (e.g., PfuTurbo or Q5)
-
-
Thermal Cycling: Program the thermal cycler as follows:
-
Initial Denaturation: 95°C for 2 minutes
-
Cycles (18-25):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55–65°C for 1 minute (optimize as needed)
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
Hold: 4°C
-
B. DpnI Digestion
-
Cool the PCR reaction to ≤37°C.[6]
-
Add 1 µL of DpnI restriction enzyme (10–20 U/µL) directly to the amplification reaction.[6]
-
Mix gently by pipetting and spin down.
-
Incubate at 37°C for a minimum of 1 hour to ensure complete digestion of the parental template DNA.[16]
C. Transformation
-
Thaw a 50 µL aliquot of high-efficiency competent E. coli (e.g., XL1-Blue or DH5α, >10⁸ cfu/µg) on ice.
-
Add 1–2 µL of the DpnI-treated DNA to the competent cells. Swirl gently to mix.
-
Incubate on ice for 30 minutes.[6]
-
Heat-shock the cells at 42°C for 45 seconds, then immediately return to ice for 2 minutes.[6]
-
Add 250–500 µL of pre-warmed SOC or LB medium and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
D. Verification
-
Pick 3-5 well-isolated colonies and inoculate into 3–5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C.
-
Isolate plasmid DNA using a commercial miniprep kit.
-
Verify the presence of the mutation and ensure no secondary mutations were introduced by sending the purified plasmid for Sanger DNA sequencing.
Part B: Thiol-Reactive Labeling with PMTS
1. Principle of Thiol Modification
Methanethiosulfonate (MTS) reagents are a class of highly reactive compounds that specifically target the sulfhydryl (thiol) group of cysteine residues.[17][18] The reaction is a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the MTS reagent's thiosulfonate group, leading to the formation of a stable, mixed disulfide bond and the release of methanesulfinic acid.[17]
PMTS ((2-Aminoethyl)methanethiosulfonate), also known as MTSEA, is a small, water-soluble MTS reagent that introduces a primary amino group.[19][20] At physiological pH, this amino group is protonated, thereby attaching a permanent positive charge to the cysteine side chain. This property is particularly useful for probing the electrostatic environment within protein pores or binding pockets.
2. Workflow for PMTS Labeling
Caption: General workflow for labeling a purified cysteine mutant protein with PMTS.
3. Properties of Common MTS Reagents
The choice of MTS reagent is critical as it determines the nature of the modification (charge, size).
| Reagent Name | Acronym | Charge at pH 7 | Approx. Diameter (Å) | Key Feature |
| (2-Aminoethyl)methanethiosulfonate | PMTS / MTSEA | Positive (+) | ~5.3 | Introduces a positive charge.[20][21] |
| [2-(Trimethylammonium)ethyl] MTS | MTSET | Positive (+) | ~6.4 | Larger, positively charged probe.[18] |
| (2-Sulfonatoethyl)methanethiosulfonate | MTSES | Negative (-) | ~5.8 | Introduces a negative charge.[17] |
Note: Data is aggregated from multiple sources and should be considered representative.
4. Detailed Protocol: PMTS Labeling of a Purified Protein
A. Reagent Preparation
-
Labeling Buffer: Prepare a suitable buffer, typically 20 mM HEPES or MOPS, 100-150 mM NaCl, pH 7.0–7.5. Degas the buffer thoroughly to minimize oxidation of the cysteine thiol.
-
PMTS Stock Solution: PMTS hydrolyzes in aqueous solution.[18] Therefore, prepare a fresh 100 mM stock solution in anhydrous DMSO or water immediately before use. Store on ice.
B. Protein Preparation and Reduction
-
Start with the purified cysteine mutant protein at a concentration of 10–50 µM in the labeling buffer.
-
To ensure the target cysteine is in its reduced, reactive state, add a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred over DTT as it does not contain a thiol and does not need to be removed as stringently, though removal is still best practice.[22] Add TCEP to a final concentration of 0.5–1 mM.
-
Incubate for 30 minutes at room temperature.
-
Crucially, remove the reducing agent. Pass the protein solution over a desalting column (e.g., PD-10 or a spin column) pre-equilibrated with degassed labeling buffer.[22][23] This step is vital as any remaining reducing agent will react with and consume the PMTS.[22]
C. Labeling Reaction
-
Work quickly after desalting to prevent re-oxidation of the cysteine.
-
Add the PMTS stock solution to the protein solution to achieve a 10- to 20-fold molar excess of PMTS over the protein. Mix gently.
-
Incubate the reaction at room temperature or 4°C. Reaction times can vary from 10 minutes to 2 hours. The optimal time should be determined empirically. For highly reactive cysteines, shorter times are sufficient.
-
(Optional) Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 5-10 mM to consume any unreacted PMTS.
D. Removal of Excess Label and Verification
-
Remove unreacted PMTS and byproducts by extensive dialysis against the desired final buffer or by passing the sample through another desalting column.
-
Verify Labeling: The most definitive way to confirm successful labeling is via mass spectrometry (e.g., ESI-MS).[23] Covalent attachment of the PMTS moiety (C₃H₈NS₂) results in a specific mass increase.
-
Assess the functional consequences of the labeling using an appropriate activity assay to ensure the modification has not denatured the protein.
Part C: Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| MUTAGENESIS: No/Few Colonies | 1. Low PCR efficiency.[24] 2. Inefficient DpnI digestion. 3. Low transformation efficiency.[25][26] 4. Incorrect primer design.[13] | 1. Optimize PCR: adjust annealing temp, increase extension time (30s/kb), add 2-8% DMSO for GC-rich templates.[16][25] 2. Increase DpnI incubation time to 2 hours; ensure template DNA is from a dam+ E. coli strain.[25][26] 3. Use highly competent cells (>10⁸ cfu/µg); ensure correct heat shock procedure.[27] 4. Re-check primer Tm, GC content, and complementarity using primer design software.[28] |
| MUTAGENESIS: All Colonies are Wild-Type | 1. Incomplete DpnI digestion of parental plasmid.[26] 2. Too much template DNA used in PCR.[24][25] 3. Too few PCR cycles. | 1. Increase DpnI incubation time or amount of enzyme.[25] 2. Reduce template DNA concentration to 10-25 ng per reaction.[24][25] 3. Increase the number of PCR cycles to 20-25. |
| LABELING: Low/No Labeling Efficiency | 1. Target cysteine is oxidized or in a disulfide bond. 2. Incomplete removal of reducing agent (DTT/TCEP).[22] 3. PMTS reagent has hydrolyzed. 4. Target cysteine is not solvent-accessible. | 1. Ensure thorough reduction step before labeling. 2. Use a fresh desalting column; ensure complete buffer exchange.[23] 3. Prepare PMTS stock solution immediately before use.[18] 4. Consider labeling under partially denaturing conditions (if function is not required) or choose a different residue to mutate. |
| LABELING: Protein Precipitation | 1. High concentration of DMSO from PMTS stock. 2. The modification itself causes protein instability. | 1. Keep the final DMSO concentration below 5% (v/v). 2. Reduce the molar excess of PMTS; label at a lower temperature (4°C); screen for a more suitable labeling site. |
References
-
QuikChange Site-Directed Mutagenesis Kit - Agilent. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Tebay, L. (2025, June 9). Troublesome Site-Directed Mutagenesis: Troubleshooting Your Experiment for Stubborn Mutations. Bitesize Bio. Retrieved from [Link]
-
DpnI, Restriction Enzymes. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Site Directed Mutagenesis Primer Design Key Factors Resources. (2025, January 2). BioInnovatise. Retrieved from [Link]
-
Insertions, deletions, and substitutions, oh my!—designing primers for site-directed mutagenesis. (2021, July 27). Takara Bio. Retrieved from [Link]
-
Computational Principles of Primer Design for Site Directed Mutagenesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Revised Mechanism and Improved Efficiency of the QuikChange Site-Directed Mutagenesis Method. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Application of Cysteine Scanning Mutagenesis to the Multidrug Resistance Protein (MRP)1. (2009, February 17). The FASEB Journal. Retrieved from [Link]
-
DpnI - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
New insights into the QuikChangeTM process guide the use of Phusion DNA polymerase for site-directed mutagenesis. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Site-directed mutagenesis using uracil-containing double-stranded DNA templates and DpnI digestion. (n.d.). PubMed. Retrieved from [Link]
-
An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. (n.d.). PubMed Central. Retrieved from [Link]
-
Site Directed Mutagenesis, Troubleshooting & FAQs. (n.d.). Assay Genie. Retrieved from [Link]
-
Site-directed mutagenesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Site-Directed Mutagenesis. (n.d.). Bio-protocol. Retrieved from [Link]
-
MTS reagents. (n.d.). Interchim. Retrieved from [Link]
-
2-Aminoethyl Methanethiosulfonate, Hydrochloride (MTSEA-Chloride). (n.d.). CliniSciences. Retrieved from [Link]
-
Digestion of hemimethylated and fully methylated DNA by Dpn I and Sau... (n.d.). ResearchGate. Retrieved from [Link]
-
Site-Directed Mutagenesis. (n.d.). Şen Lab. Retrieved from [Link]
-
Analysis of Large-Scale Mutagenesis Data To Assess the Impact of Single Amino Acid Substitutions. (n.d.). NIH. Retrieved from [Link]
-
Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins. (n.d.). PubMed. Retrieved from [Link]
-
Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. (2025, October 8). PMC - NIH. Retrieved from [Link]
-
Site Directed Mutagenesis Protocol. (n.d.). Assay Genie. Retrieved from [Link]
-
Site Directed Mutagenesis Protocol. (n.d.). Retrieved from [Link]
-
Comprehensive Cysteine-scanning Mutagenesis Reveals Claudin-2 Pore-lining Residues with Different Intrapore Locations. (n.d.). NIH. Retrieved from [Link]
-
Stable Isotope Labeling Strategies. (n.d.). UWPR. Retrieved from [Link]
-
Complete cysteine-scanning mutagenesis of the Salmonella typhimurium melibiose permease. (n.d.). PMC - NIH. Retrieved from [Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Site Directed Mutagenesis Protocol. (n.d.). iGEM. Retrieved from [Link]
-
Efficient Site-Specific Labeling of Proteins via Cysteines. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Measurement Science Au. Retrieved from [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). NIH. Retrieved from [Link]
-
A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. (n.d.). PubMed Central. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Fluorescent labeling of specific cysteine residues using CyMPL. (n.d.). PMC - NIH. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). NIH. Retrieved from [Link]
-
SULFHYDRYL GROUPS IN RELATION TO THE METABOLISM AND MOTILITY OF HUMAN SPERMATOZOA. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Analysis of Large-Scale Mutagenesis Data To Assess the Impact of Single Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cys-scanning mutagenesis: a novel approach to structure function relationships in polytopic membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Cysteine-scanning Mutagenesis Reveals Claudin-2 Pore-lining Residues with Different Intrapore Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoethyl Methanethiosulfonate Hydrobromide [lgcstandards.com]
- 5. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
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- 8. DpnI, Restriction Enzymes: "D" Enzymes - Jena Bioscience [jenabioscience.com]
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- 10. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
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- 13. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
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- 25. bitesizebio.com [bitesizebio.com]
- 26. assaygenie.com [assaygenie.com]
- 27. assaygenie.com [assaygenie.com]
- 28. youtube.com [youtube.com]
Mapping Protein Surfaces with Pentyl Methanethiosulfonate: An Application Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing Pentyl methanethiosulfonate (PMTS) in protein surface mapping. This powerful chemical probe allows for the selective labeling of solvent-exposed cysteine residues, offering invaluable insights into protein topology, conformational changes, and interaction interfaces.
Introduction: Unveiling the Protein Landscape
Understanding the three-dimensional structure of a protein is fundamental to elucidating its function. While techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution static snapshots, chemical footprinting methods offer a dynamic view of a protein's surface in its native solution environment. This compound (PMTS) has emerged as a valuable tool in this context. It is a thiol-reactive compound that specifically modifies the sulfhydryl groups of cysteine residues that are accessible to the solvent. By identifying which cysteines are labeled, researchers can map the exposed surfaces of a protein, providing crucial information for drug design, antibody development, and understanding protein-protein interactions.
Mechanism of Action: The Chemistry of Cysteine Labeling
This compound reacts with the sulfhydryl group of a cysteine residue through a nucleophilic substitution reaction. The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate group in PMTS. This results in the formation of a stable disulfide bond between the cysteine residue and the pentyl thiol moiety, with the concomitant release of methanesulfinic acid. This process, known as S-pentathiolation, adds a specific mass to the modified cysteine, which can be readily detected by mass spectrometry.
Caption: Reaction of PMTS with a protein cysteine residue.
Applications in Protein Science
The strategic application of PMTS labeling can address a variety of fundamental questions in protein research:
-
Mapping Solvent-Accessible Surfaces: By identifying which cysteine residues are modified by PMTS, researchers can create a map of the protein's surface that is exposed to the solvent. This is invaluable for understanding protein folding and for identifying potential sites for drug or antibody binding.
-
Probing Conformational Changes: Changes in a protein's conformation, for instance upon ligand binding or due to a mutation, can alter the solvent accessibility of its cysteine residues. Comparing the PMTS labeling pattern of a protein in different states can reveal the regions that undergo structural rearrangements.
-
Identifying Protein-Protein Interaction Interfaces: When two proteins interact, the cysteine residues at the interface are often shielded from the solvent and thus protected from PMTS labeling. By comparing the labeling pattern of a protein in its free and complexed forms, the interaction site can be mapped.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical protein surface mapping experiment using PMTS, followed by mass spectrometry analysis.
Reagent Preparation
-
Protein Sample: The protein of interest should be purified and in a buffer that does not contain any primary amines or thiols (e.g., HEPES, phosphate buffer). The protein concentration should be in the range of 1-10 µM.
-
PMTS Stock Solution: Prepare a fresh 100 mM stock solution of this compound in an anhydrous organic solvent such as acetonitrile or DMSO.
-
Reducing Agent (for control): A 1 M stock solution of Dithiothreitol (DTT) in water.
-
Alkylation Agent: A 500 mM stock solution of iodoacetamide (IAM) in water.
-
Quenching Solution: A 1 M stock solution of a small molecule thiol, such as β-mercaptoethanol or L-cysteine, in water.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Trypsin Solution: Sequencing-grade modified trypsin at a concentration of 0.5 µg/µL in 50 mM acetic acid.
PMTS Labeling of the Protein
-
Control Sample (Fully Reduced and Alkylated): To a 20 µL aliquot of the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds. Cool to room temperature and add IAM to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes. This sample will serve as a negative control where all cysteines are blocked.
-
Experimental Sample (PMTS Labeled): To a separate 20 µL aliquot of the protein solution, add the PMTS stock solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour. The incubation time can be optimized (e.g., 30 minutes to 2 hours) depending on the reactivity of the cysteines.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any excess PMTS. Incubate for 15 minutes at room temperature.
Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
To both the control and PMTS-labeled samples, add a denaturing agent such as 8 M urea or 6 M guanidine hydrochloride.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce any remaining disulfide bonds.
-
Add IAM to a final concentration of 40 mM and incubate in the dark at room temperature for 30 minutes to alkylate any cysteines that were not modified by PMTS.
-
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or by dialysis.
-
Proteolytic Digestion:
-
Adjust the protein concentration to approximately 1 µg/µL with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) mass ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction cartridge according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Resuspend the desalted peptides in 0.1% formic acid and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
Caption: A streamlined workflow for PMTS-based protein surface mapping.
Data Analysis and Interpretation
The key to identifying PMTS-modified peptides is to search the acquired MS/MS data against a protein sequence database, specifying the S-pentathiolation of cysteine as a variable modification.
Mass Shift Calculation
The reaction of PMTS with a cysteine residue results in the addition of a pentylthiol group (-S-(CH₂)₄-CH₃). The mass of this modification can be calculated as follows:
-
Mass of pentyl group (C₅H₁₁): (5 * 12.011) + (11 * 1.008) = 71.131 Da
-
Mass of sulfur (S): 32.065 Da
-
Total Mass Shift: 71.131 + 32.065 = 103.196 Da
This mass shift should be used when setting up the database search parameters in your proteomics software.
| Modification | Reagent | Mass Shift (Monoisotopic) |
| S-pentathiolation | This compound | +103.196 Da |
| Carbamidomethylation | Iodoacetamide | +57.021 Da |
Interpreting the Results
-
Modified Peptides: Peptides identified with the +103.196 Da mass shift on a cysteine residue indicate that this cysteine was solvent-accessible and reacted with PMTS.
-
Unmodified Peptides: Cysteine-containing peptides that are only identified with the carbamidomethyl modification (+57.021 Da from IAM) were not labeled by PMTS. This suggests that these cysteines were either buried within the protein structure, involved in a disulfide bond, or otherwise unreactive.
-
Control Sample: In the fully reduced and alkylated control sample, no PMTS-modified peptides should be detected. All cysteines should be carbamidomethylated.
By mapping the identified modified and unmodified cysteine residues onto the protein's sequence or three-dimensional structure, a detailed picture of the solvent-accessible surface can be constructed.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low labeling efficiency | 1. Inactive PMTS reagent. 2. Presence of competing thiols in the buffer. 3. Cysteine residues are not accessible. 4. Incorrect pH of the labeling buffer. | 1. Use a fresh stock of PMTS. 2. Ensure the buffer is free of thiols. 3. Confirm the presence of free cysteines using other methods. 4. Optimize the pH of the labeling buffer (typically between 7.0 and 8.5). |
| Non-specific labeling | 1. PMTS concentration is too high. 2. Prolonged incubation time. | 1. Titrate the PMTS concentration to find the optimal level. 2. Reduce the incubation time. |
| Protein precipitation during labeling | 1. High concentration of organic solvent from PMTS stock. 2. The modification alters protein solubility. | 1. Use a more concentrated PMTS stock to minimize the volume of organic solvent added. 2. Try performing the labeling reaction at a lower temperature (e.g., 4°C). |
| Incomplete digestion | The modification hinders trypsin access to cleavage sites. | Consider using a different protease in addition to or instead of trypsin, such as Glu-C or Chymotrypsin. |
Conclusion
This compound is a powerful and specific reagent for mapping the solvent-accessible surfaces of proteins. The protocol outlined in this guide, in conjunction with high-resolution mass spectrometry, provides a robust workflow for gaining valuable structural insights. Careful experimental design, including appropriate controls and optimization of reaction conditions, is crucial for obtaining reliable and interpretable data. The information gleaned from PMTS-based protein footprinting can significantly advance our understanding of protein function and aid in the development of novel therapeutics.
References
- Information on the chemical properties of this compound was synthesized from publicly available chemical supplier d
- General principles of protein labeling and mass spectrometry were compiled from various proteomics educ
- The reaction mechanism and mass shift calculations are based on fundamental principles of organic chemistry and mass spectrometry.
Application Notes and Protocols for Pyridyl-Dithio-S-Ethylamine (PMTS) Reactions with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiol-Disulfide Exchange with PMTS
Pyridyl-dithio-S-ethylamine (PMTS) and similar pyridyl disulfide reagents are powerful tools in bioconjugation and protein chemistry.[1][2] Their utility lies in the highly specific and efficient reaction with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins.[1][3] This reaction, a form of thiol-disulfide exchange, results in the formation of a new, stable disulfide bond, linking the thiol-containing molecule to the pyridyl disulfide moiety.[2][4] This process is fundamental for a variety of applications, including the preparation of antibody-drug conjugates (ADCs), protein immobilization, and the study of protein structure and function.[5][6] A key feature of this reaction is the release of pyridine-2-thione, a chromophore that allows for real-time spectrophotometric monitoring of the reaction progress.[3]
This application note provides a comprehensive guide to the experimental conditions for the reaction of PMTS with thiols, offering detailed protocols, explanations of critical parameters, and troubleshooting advice to ensure successful and reproducible results.
Reaction Mechanism: The Chemistry of Thiol-Disulfide Exchange
The reaction between PMTS and a thiol proceeds via a nucleophilic substitution (SN2) mechanism, specifically a thiol-disulfide exchange.[7] The key steps are as follows:
-
Thiolate Anion Formation: The reaction is initiated by the deprotonation of the thiol group (R-SH) to form a more reactive thiolate anion (R-S⁻).[7][8] This equilibrium is pH-dependent, with higher pH values favoring the formation of the thiolate anion.[8][9]
-
Nucleophilic Attack: The nucleophilic thiolate anion attacks one of the sulfur atoms of the disulfide bond in the PMTS molecule.[7] This leads to the formation of a transient, unstable trigonal bipyramidal intermediate.
-
Disulfide Bond Formation and Pyridine-2-thione Release: The intermediate rapidly resolves, forming a new, stable disulfide bond between the original thiol-containing molecule and the ethylamine portion of the PMTS. Simultaneously, the pyridine-2-thione molecule is released as a leaving group.[3]
The overall reaction can be summarized as:
R-SH + Py-S-S-CH₂-CH₂-NH₂ → R-S-S-CH₂-CH₂-NH₂ + Py-SH
where Py-SH (pyridine-2-thiol) exists in equilibrium with its tautomer, pyridine-2-thione.
Caption: The reaction mechanism of PMTS with a thiol, proceeding via a thiolate-mediated nucleophilic attack.
Critical Experimental Parameters
The success and efficiency of the PMTS-thiol reaction are highly dependent on several key experimental parameters. Understanding and controlling these factors are crucial for achieving desired outcomes.
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | The rate of thiol-disulfide exchange is generally accelerated under neutral to alkaline conditions, which favor the formation of the reactive thiolate anion.[8] While the reaction can proceed at lower pH, the rate is significantly slower.[8] In some specific cases, acidic conditions (pH 4-5) have been used, particularly when the pyridyl disulfide is protonated, increasing its reactivity.[3][10] |
| Temperature | 4 - 37 °C | The reaction can be performed at room temperature (20-25 °C) or at 37 °C to increase the reaction rate.[3] For sensitive biomolecules, the reaction can be carried out at 4 °C over a longer period to minimize degradation.[8] |
| Buffer System | Phosphate, Tris, HEPES | A non-thiol-containing buffer is essential to prevent unwanted side reactions. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Tris and HEPES buffers are also suitable. |
| Reactant Concentrations | 1.1 - 5 molar excess of PMTS | A slight molar excess of the pyridyl disulfide reagent is often used to drive the reaction to completion. However, a large excess should be avoided to minimize non-specific reactions and simplify purification. |
| Solvent | Aqueous buffers, with or without organic co-solvents | The reaction is typically performed in aqueous buffers. For hydrophobic molecules, organic co-solvents like DMSO or THF can be added, but their concentration should be minimized to avoid denaturing proteins.[3] |
| Reaction Time | 30 minutes to several hours | The reaction time depends on the specific reactants, their concentrations, pH, and temperature. The reaction progress should be monitored to determine the optimal time.[8] |
Experimental Protocols
Part 1: Preparation of Reagents
-
Thiol-Containing Molecule Solution:
-
Dissolve the thiol-containing peptide, protein, or small molecule in the chosen reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
The final concentration will depend on the specific experiment, but a starting concentration of 1-5 mg/mL for proteins is common.
-
If the protein has been stored in a buffer containing reducing agents (e.g., DTT, TCEP), these must be removed prior to the reaction. This can be achieved by dialysis, buffer exchange, or using a desalting column.
-
-
PMTS Stock Solution:
-
Prepare a stock solution of PMTS (e.g., 10-50 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This is because PMTS has limited solubility in aqueous buffers.
-
Store the stock solution at -20 °C, protected from light and moisture.
-
Part 2: Thiol-Disulfide Exchange Reaction
Caption: A streamlined workflow for the PMTS-thiol conjugation reaction.
-
Reaction Setup:
-
In a microcentrifuge tube or a suitable reaction vessel, add the prepared solution of the thiol-containing molecule.
-
While gently vortexing, add the desired molar excess of the PMTS stock solution to the thiol solution. The final concentration of the organic solvent should ideally be kept below 5% (v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture at the chosen temperature (e.g., room temperature or 37 °C) with gentle agitation.
-
The reaction time will vary, but a typical incubation period is 1-2 hours.
-
Part 3: Monitoring the Reaction
The progress of the reaction can be conveniently monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
-
Spectrophotometric Measurement:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Measure the absorbance at 343 nm using a UV-Vis spectrophotometer.
-
The reaction is considered complete when the absorbance at 343 nm plateaus.
-
-
Calculation of Thiol Modification:
-
The degree of thiol modification can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance at 343 nm.
-
ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (typically ~8,080 M⁻¹cm⁻¹ at pH 7.4).
-
b is the path length of the cuvette (usually 1 cm).
-
c is the concentration of released pyridine-2-thione, which is equimolar to the amount of modified thiol.
-
-
Part 4: Purification of the Conjugate
Once the reaction is complete, it is essential to remove excess PMTS and the pyridine-2-thione byproduct.
-
Size-Exclusion Chromatography: For proteins and other macromolecules, a desalting column (e.g., Sephadex G-25) is an effective method for separating the larger conjugate from the smaller unreacted reagents and byproduct.
-
Dialysis: Dialysis against a suitable buffer can also be used to remove small molecules from the protein conjugate.
-
Reverse-Phase HPLC: For smaller molecules and peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed for purification and analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive thiol (oxidized to disulfide) - Presence of reducing agents in the thiol solution - Incorrect pH - Degraded PMTS | - Pre-reduce the thiol with a mild reducing agent like TCEP, followed by its removal. - Ensure all reducing agents are removed before adding PMTS. - Verify the pH of the reaction buffer. - Use a fresh stock of PMTS. |
| Precipitation during reaction | - High concentration of organic solvent - Protein instability at the reaction temperature or pH | - Minimize the volume of the PMTS stock solution added (use a more concentrated stock). - Perform the reaction at a lower temperature (e.g., 4 °C). - Screen different buffer conditions for optimal protein stability. |
| Non-specific modification | - Large excess of PMTS - Prolonged reaction time | - Reduce the molar excess of PMTS. - Monitor the reaction and stop it once the desired level of modification is reached. |
Conclusion
The reaction of PMTS with thiols is a robust and versatile method for bioconjugation. By carefully controlling the experimental parameters outlined in this guide, researchers can achieve efficient and specific modification of thiol-containing molecules. The ability to monitor the reaction in real-time provides an added layer of control, ensuring reproducible and reliable results for a wide range of applications in research and drug development.
References
- Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC. (n.d.).
- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PubMed Central. (2019, June 21).
- Thiol-disulfide exchange. (a) Functionalizing compounds with a... - ResearchGate. (n.d.).
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. (n.d.).
- Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing). (2020, November 25).
- Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins | Bioconjugate Chemistry - ACS Publications. (n.d.).
- Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC - PubMed Central. (n.d.).
- 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022, July 20).
- Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC - NIH. (n.d.).
- A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. (n.d.).
- It Takes Two To Tango, Part 2: Applications Of Bioconjugation | Vector Labs. (2024, January 27).
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. (2021, October 6).
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- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis - PMC [pmc.ncbi.nlm.nih.gov]
Pentyl Methanethiosulfonate (PMTS): A Versatile Tool for Cysteine Modification in Chemical Biology
Senior Application Scientist Note: This document provides a comprehensive guide to the use of Pentyl Methanethiosulfonate (PMTS), a thiol-reactive reagent, for the targeted modification of cysteine residues in proteins. We will delve into the underlying chemical principles, provide detailed protocols for its application, and discuss the critical parameters that ensure successful and reproducible results. This guide is intended for researchers in chemical biology, protein science, and drug development who seek to leverage cysteine's unique reactivity for functional studies.
Section 1: Physicochemical Properties and Handling
This compound is a member of the methanethiosulfonate (MTS) family of reagents, which are widely used for their ability to selectively form mixed disulfide bonds with free thiol groups. The pentyl group provides a significant hydrophobic character, which can be exploited to probe specific microenvironments within a protein or to enhance membrane permeability.
Table 1: Physicochemical Properties of this compound (PMTS)
| Property | Value | Source(s) |
| CAS Number | 4212-64-0 | [1][2] |
| Molecular Formula | C₆H₁₄O₂S₂ | [1] |
| Molecular Weight | 182.3 g/mol | [1][2] |
| Appearance | Pale Yellow to Light Yellow-Green Oil | [2][3] |
| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere | [1][2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [4] |
Handling & Storage: PMTS should be handled in a well-ventilated fume hood. Due to its reactivity with nucleophiles, it is critical to use anhydrous solvents for stock solutions to prevent hydrolysis. Stock solutions (typically 100 mM to 1 M in anhydrous DMSO) should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C and aliquoted to minimize freeze-thaw cycles.
Section 2: Mechanism of Action
The utility of PMTS is grounded in its specific and efficient reaction with the thiol (sulfhydryl) group of cysteine residues. This reaction, known as S-thiolation, proceeds via a nucleophilic attack from the cysteine thiolate anion (Cys-S⁻) on the disulfide bond of PMTS.
The Chemistry: The reaction is highly dependent on pH. A pH between 7 and 8.5 is typically optimal, as it facilitates the deprotonation of the cysteine thiol group (pKa ≈ 8.3) to the more nucleophilic thiolate anion, without promoting significant hydrolysis of the reagent. The reaction results in the formation of a stable, covalent mixed disulfide bond between the protein and the pentyl group, with methanesulfinic acid as a leaving group.
Caption: Reaction of PMTS with a protein cysteine residue.
Specificity and Reversibility: The key advantage of MTS reagents is the reversibility of the modification. The formed disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which regenerates the original cysteine thiol.[5][6] This allows for control experiments to confirm that any observed functional effects are due to the specific modification and not to non-specific or irreversible damage to the protein.[6]
Section 3: Core Applications in Chemical Biology
The ability to selectively and reversibly modify cysteine residues makes PMTS a powerful tool for a range of applications.
-
Probing Protein Structure and Function: Cysteine residues on the surface of a protein are accessible to PMTS. By modifying these residues and assessing subsequent changes in protein function, researchers can map functionally important regions.[7] This technique, known as cysteine substitution mutagenesis, has been instrumental in studying the structure and function of ion channels and transporters.[8][9] The hydrophobic pentyl group can be particularly useful for probing binding pockets or protein-membrane interfaces.
-
Enzyme Inhibition and Activity Modulation: If a cysteine residue is located within the active site of an enzyme, its modification by PMTS will often lead to inhibition of enzymatic activity.[6] Because the modification is reversible, PMTS can be used as a "switch" to turn enzyme activity off and on, allowing for precise temporal control in cellular or biochemical assays.
-
Protection of Cysteine Residues: In multi-step protein purification or refolding protocols, essential cysteine residues can be prone to unwanted oxidation. PMTS can be used to protect these thiols by forming a stable disulfide bond.[6] At the final stage, the protecting groups can be removed with a reducing agent to restore the protein's native function.
Section 4: Experimental Design and Considerations
The success of a protein modification experiment with PMTS hinges on careful experimental design. The following parameters must be optimized for each specific protein and application.
-
Buffer Selection: Use buffers with a pKa between 7.0 and 8.5, such as HEPES or phosphate buffer. Avoid buffers containing nucleophiles (e.g., Tris), as they can react with PMTS.
-
pH: As discussed, the reaction rate is pH-dependent. An initial pH of 7.5 is a good starting point. Lowering the pH can increase specificity if multiple cysteines are present, while raising it can increase the reaction rate.
-
PMTS Concentration: The concentration of PMTS should be in molar excess of the protein's free cysteine concentration. A 10- to 100-fold molar excess is a common starting point. The optimal concentration should be determined empirically to maximize modification while minimizing off-target effects.
-
Reaction Time and Temperature: Incubations can range from 15 minutes to several hours. Reactions are typically performed at room temperature or 4°C. Lower temperatures can help to control the reaction and maintain protein stability. The reaction progress should be monitored over time to determine the optimal endpoint.
-
Control Experiments:
-
Reversibility Control: After modification, treat a sample with a reducing agent like DTT (typically 10-20 mM) to confirm that the protein's original function and state can be restored.
-
Negative Control: Run a parallel experiment under identical conditions but without adding PMTS to account for any changes due to incubation or buffer conditions.
-
Section 5: Detailed Protocols
The following protocols provide a general framework for using PMTS. They should be adapted for the specific protein and experimental goals.
Sources
- 1. This compound | 4212-64-0 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alburse.org [alburse.org]
- 5. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type Iia Na+/Pi Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentyl Methanethiosulfonate (PMTS) for Protein Modification
Welcome to the technical support center for Pentyl methanethiosulfonate (PMTS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the use of PMTS for protein modification. As Senior Application Scientists, our goal is to provide you with the expertise and practical insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PMTS) in protein modification?
This compound (PMTS) is a thiol-reactive reagent that specifically targets cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the deprotonated cysteine thiol (thiolate anion) on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a stable mixed disulfide bond between the protein and the pentyl group, with the concomitant release of methanesulfinic acid.[1][2] This high specificity for cysteine residues is fundamental to techniques like the Substituted Cysteine Accessibility Method (SCAM).[3]
Q2: What is a good starting concentration for PMTS in a protein modification experiment?
A common starting point for protein modification with PMTS is to use a 10- to 20-fold molar excess of the reagent over the protein concentration.[4] However, the optimal concentration is highly dependent on the specific protein, the number of accessible cysteine residues, and the reaction conditions. It is always recommended to perform a concentration titration to determine the optimal PMTS concentration for your specific application.
Q3: What are the optimal reaction conditions (pH, temperature, buffer) for using PMTS?
The reactivity of PMTS is highly pH-dependent. The reaction is most efficient at a pH range of 7.0 to 8.5.[5] This is because the deprotonated thiolate form of cysteine is the reactive species, and its concentration increases with pH.[6] Most reactions are carried out at room temperature (approximately 25°C) or on ice to control the reaction rate and maintain protein stability. It is crucial to use buffers that do not contain primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction.[7][8] Phosphate-buffered saline (PBS) is a commonly used buffer.
Q4: How can I quantify the extent of protein modification by PMTS?
Several methods can be used to quantify the degree of protein modification:
-
Ellman's Reagent (DTNB): This is a colorimetric assay that measures the number of free thiols remaining in the protein after modification.[1][9] By comparing the number of free thiols in the modified and unmodified protein, you can calculate the extent of modification.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the modified protein.[10] The increase in mass corresponds to the number of pentyl groups attached to the protein.
-
Fluorescent Probes: If a fluorescently tagged MTS reagent is used, the degree of labeling can be quantified by measuring the fluorescence intensity.[11]
Q5: Can PMTS react with other amino acids besides cysteine?
While PMTS is highly selective for cysteine residues, off-target reactions with other nucleophilic amino acid side chains can occur under non-optimal conditions.[3] The primary amino group of lysine, the imidazole ring of histidine, and the hydroxyl group of tyrosine are potential sites for non-specific reactions, especially at higher pH values, high reagent concentrations, and prolonged incubation times.[3]
Troubleshooting Guide
This section addresses common issues encountered during protein modification with PMTS, with a focus on optimizing the reagent concentration.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Modification Efficiency | Insufficient PMTS Concentration: The molar excess of PMTS may be too low to drive the reaction to completion. | 1. Increase the molar excess of PMTS in a stepwise manner (e.g., 20x, 50x, 100x).2. Ensure your protein concentration is accurate to calculate the correct molar excess.[4] |
| Suboptimal pH: The pH of the reaction buffer may be too low, resulting in a low concentration of the reactive thiolate anion. | 1. Increase the pH of the reaction buffer to between 7.5 and 8.5.[5]2. Verify the pH of your buffer immediately before starting the reaction. | |
| Presence of Reducing Agents: Residual reducing agents like DTT or β-mercaptoethanol from protein purification will compete for PMTS. | 1. Thoroughly remove all reducing agents from your protein sample by dialysis, desalting columns, or buffer exchange. | |
| Protein Precipitation | High PMTS Concentration: Excessive PMTS can lead to protein aggregation and precipitation, especially for proteins sensitive to modifications. | 1. Reduce the PMTS concentration. Perform a titration to find the highest concentration that does not cause precipitation.2. Add PMTS to the protein solution slowly while gently mixing. |
| Solvent Incompatibility: If PMTS is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation. | 1. Keep the volume of the organic solvent to a minimum, typically less than 10% of the final reaction volume.[8]2. Add the PMTS solution in small aliquots. | |
| Non-Specific Modification (Multiple Bands on a Gel) | Excessive PMTS Concentration: High concentrations can increase the likelihood of off-target reactions with other amino acids.[3] | 1. Lower the PMTS concentration.2. Optimize the reaction time; shorter incubation times can minimize non-specific labeling. |
| High pH: Elevated pH increases the nucleophilicity of other amino acid side chains, leading to off-target reactions. | 1. Perform the reaction at a lower pH within the optimal range (e.g., pH 7.0-7.5). | |
| Protein Degradation: The appearance of lower molecular weight bands could be due to proteolysis. | 1. Add protease inhibitors to your reaction mixture.[12][13] | |
| Inconsistent Results | PMTS Instability: MTS reagents can hydrolyze in aqueous solutions. | 1. Prepare fresh PMTS solutions immediately before each experiment.2. Store the solid PMTS reagent under dry conditions. |
| Variability in Protein Preparation: Differences in the reduction state of cysteine residues between protein batches can lead to inconsistent labeling. | 1. Ensure a consistent and complete reduction of disulfide bonds in your protein before modification. This can be achieved by pre-treating the protein with a reducing agent like DTT, which is then removed before adding PMTS. |
Experimental Protocols & Visualizations
General Protocol for Protein Modification with PMTS
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer (e.g., PBS, pH 7.4) and free of any reducing agents.
-
If necessary, reduce any existing disulfide bonds by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Remove the DTT using a desalting column or dialysis.
-
-
PMTS Solution Preparation:
-
Prepare a stock solution of PMTS in an anhydrous organic solvent like DMSO or DMF. For example, a 100 mM stock solution.
-
-
Modification Reaction:
-
Add the PMTS stock solution to the protein solution to achieve the desired final molar excess (e.g., 10x to 20x).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-20 mM.
-
-
Removal of Excess Reagent:
-
Remove the unreacted PMTS and quenching reagent by dialysis, desalting, or size-exclusion chromatography.
-
-
Analysis:
-
Confirm the modification using techniques like SDS-PAGE, mass spectrometry, or Ellman's assay.
-
Visualizing the Experimental Workflow
Caption: A general experimental workflow for protein modification using PMTS.
Chemical Reaction Mechanism
Caption: The reaction mechanism of PMTS with a protein cysteine residue.
References
- Baty, J. W., Hampton, M. B., & Winterbourn, C. C. (2005). Methods for the determination and quantification of the reactive thiol proteome. Proteomics, 5(1), 93-99.
- Ito, K., Akamatsu, M., & Fukutomi, H. (1998). Visualizing and Quantifying Oxidized Protein Thiols in Tissue Sections: A Comparison of Dystrophic MDX and Normal Skeletal Mouse Muscles. The Journal of Histochemistry and Cytochemistry, 46(12), 1391-1399.
- Poole, L. B., & Nelson, K. J. (2001). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 31(12), 1488-1501.
- Hampton, M. B., & Kettle, A. J. (2005). Proteomic approaches to the characterization of protein thiol modification. Biochemical Society Transactions, 33(6), 1347-1350.
- Go, Y. M., & Jones, D. P. (2013). Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. Current Opinion in Toxicology, 1(1), 10.1016/j.cotox.2016.09.002.
- Forman, H. J. (2009). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Free Radical Biology and Medicine, 47(11), 1475-1483.
- Cremers, C. M., & Jakob, U. (2013). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. FEBS letters, 587(1), 37-41.
- Reisz, J. A., Bechtold, E., & Poole, L. B. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 65, 92-104.
- Waszczak, C., Akter, S., & Jacques, S. (2020). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. International Journal of Molecular Sciences, 21(23), 9148.
- Lomin, A. A., & Lomin, S. N. (2019). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 16(11-12), 921-934.
- Roberts, J. A., Allsopp, R. C., & Evans, R. J. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 283(29), 20126-20134.
- Stewart, D. S., & Forman, S. A. (2019). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 96(3), 324-335.
- Roberts, J. A., Allsopp, R. C., & Evans, R. J. (2008). Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors. Journal of Biological Chemistry, 283(29), 20126-20134.
- Lomin, A. A., & Lomin, S. N. (2019). Modifications of cysteine residues with alkylating agents used in proteomics. Expert Review of Proteomics, 16(11-12), 921-934.
- Lang, R. J., Harvey, J. R., & Bolton, T. B. (2007). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 150(4), 435-446.
- Beitz, E., & Becker, J. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10898.
- Ott, C., & Baran, P. S. (2021). A Predictive Model for Thiol Reactivity of N‑Heteroaryl α‑Methylene−γ-Lactams A Medicinally Relevant Covalent Reactive Group. Journal of the American Chemical Society, 143(35), 14164-14175.
- Pantoja, R., & Larraga, A. (2018). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 147, 65-73.
- Yuan, L., Lin, W., & Zheng, K. (2013). Thiol Reactive Probes and Chemosensors. Current Organic Chemistry, 17(5), 543-557.
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ResearchGate. (2018). What should be the minimum concentration of protein require for enough labelling.I want to labeled cysteine with texas red maleimide.? Retrieved from [Link]
- Paulo, J. A., & Gygi, S. P. (2024).
- Chen, Y. R., & Zweier, J. L. (2014). Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System.
- Rieusset, J. (2021). Post-Translational Modification of Cysteines: A Key Determinant of Endoplasmic Reticulum-Mitochondria Contacts (MERCs). Antioxidants & Redox Signaling, 34(1), 59-74.
- Liu, J., & He, C. (2021). Contemporary proteomic strategies for cysteine redoxome profiling. Molecular Plant, 14(1), 47-63.
-
Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
- Al-Qahtani, M. H. (2017). Optimizing Labeling Conditions for Cysteine-Based Peptides with99mTc. Journal of the Brazilian Chemical Society, 28(10), 1936-1943.
-
LibreTexts Chemistry. (2021). 6.8: Thiols (Mercaptans). Retrieved from [Link]
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Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]
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G-Biosciences. (n.d.). Protein Cross-Linking & Protein Modification Reagents. Retrieved from [Link]
- Snella, B., & Raines, R. T. (2024).
- McAlpine, C. C. (Ed.). (2019). Thiols: Structure, Properties and Reactions. Nova Science Publishers.
- Koldevitz, M., & Roth, P. J. (2019). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry, 10(44), 6019-6031.
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Boster Biological Technology. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
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Technical Support Center: Preventing Non-Specific Labeling with Pentyl Methanethiosulfonate (PMTS)
Welcome to the technical support center for researchers utilizing Pentyl methanethiosulfonate (PMTS) and other methanethiosulfonate (MTS) reagents. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you achieve specific and efficient labeling of your target proteins. As researchers and drug development professionals, we understand that precision and reliability are paramount in your experiments. This resource is structured to address the common challenges encountered when working with thiol-reactive compounds, with a focus on preventing non-specific labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMTS) and how does it work?
A1: this compound (PMTS) is a thiol-reactive compound used for the modification of cysteine residues in proteins.[1][2] It belongs to the methanethiosulfonate (MTS) family of reagents, which are known for their high specificity and rapid reaction with sulfhydryl groups (-SH) to form a mixed disulfide bond.[3][4] This reaction is highly selective for cysteine residues under controlled pH conditions.[5]
Q2: What are the primary causes of non-specific labeling with PMTS?
A2: Non-specific labeling with PMTS and other MTS reagents can arise from several factors:
-
Incorrect pH: At pH values above 7.5-8.0, other nucleophilic amino acid side chains, such as lysine and histidine, can become deprotonated and may react with the labeling reagent.[5]
-
Excessive Reagent Concentration: Using a very high molar excess of PMTS can drive reactions with less reactive sites.
-
Prolonged Incubation Times: Extended reaction times can lead to the labeling of secondary, less reactive sites.
-
Presence of Other Nucleophiles: Other components in your buffer with nucleophilic properties can compete with your target protein for the labeling reagent.
-
Protein Denaturation: Denatured proteins may expose residues that are normally buried, leading to unintended labeling.
Q3: How do I prepare my protein sample for labeling with PMTS?
A3: Proper sample preparation is crucial for successful labeling.
-
Reduction of Disulfide Bonds: If your target cysteine is involved in a disulfide bond, you must first reduce it. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it is a potent, odorless, and thiol-free reducing agent that does not need to be removed before labeling.[6] Dithiothreitol (DTT) can also be used, but it must be completely removed before adding the MTS reagent, as it will compete for the label.[7]
-
Buffer Selection: Use a buffer with a pH between 6.5 and 7.5 to ensure high specificity for cysteine residues.[7] Phosphate-buffered saline (PBS), HEPES, and MOPS are suitable choices.[7][8] Avoid buffers containing primary amines, such as Tris, if there is a risk of reaction at higher pH.
-
Protein Purity: Use a highly purified protein to minimize side reactions with contaminating proteins.
Q4: How can I quench the reaction and remove excess PMTS?
A4: After the desired incubation time, it is important to quench the reaction to stop further labeling. This can be achieved by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in a molar excess to react with any remaining unreacted PMTS.[3] Following quenching, excess reagent and byproducts should be removed, typically through dialysis, desalting columns, or size-exclusion chromatography.[9][10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your labeling experiments.
Problem 1: High Background or Non-Specific Labeling
High background signal or the presence of non-specific bands on a gel are common indicators of non-specific labeling.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| pH is too high | At pH > 8.0, the amino groups of lysine and the imidazole ring of histidine can become deprotonated and nucleophilic, leading to off-target reactions.[5] | Lower the pH of your reaction buffer to a range of 6.5-7.5.[7] |
| PMTS concentration is too high | A large molar excess of the labeling reagent can drive less favorable reactions with non-target amino acids. | Perform a titration experiment to determine the optimal molar excess of PMTS for your specific protein. Start with a 10-fold molar excess and adjust as needed. |
| Reaction time is too long | Prolonged exposure to the labeling reagent increases the probability of off-target modifications. | Optimize the incubation time. MTS reagents are known to react rapidly with accessible thiols.[3][4] Try shorter incubation times (e.g., 30 minutes to 2 hours) at room temperature.[4][11] |
| Protein is partially denatured | Denaturation can expose hydrophobic residues and other amino acids that would normally be buried within the protein's core. | Ensure your protein is properly folded and stable in the chosen buffer. Consider adding stabilizing agents if necessary. |
| Contaminating proteins | Other proteins in your sample with accessible cysteines will also be labeled. | Ensure the purity of your target protein before starting the labeling reaction. |
Experimental Workflow for Optimizing PMTS Labeling:
Caption: Workflow for optimizing PMTS labeling to minimize non-specific binding.
Problem 2: Low or No Labeling Efficiency
If you observe a weak signal or no labeling of your target protein, consider the following.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Target cysteine is not accessible | The cysteine residue may be buried within the protein's structure or in a non-reactive local environment. | Try performing the labeling under partially denaturing conditions (use with caution as this may lead to non-specific labeling). Confirm the accessibility of the cysteine with a different thiol-reactive probe if possible. |
| Disulfide bond is not fully reduced | If the target cysteine is in a disulfide bond, incomplete reduction will result in a low yield of labeled protein. | Increase the concentration of the reducing agent (TCEP or DTT) or the incubation time for the reduction step. Ensure complete removal of DTT if used.[7] |
| PMTS has hydrolyzed | MTS reagents can hydrolyze in aqueous solutions, especially over time.[3] | Prepare the PMTS stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3] |
| Incorrect protein concentration | An inaccurate estimation of your protein concentration will lead to an incorrect molar ratio of the labeling reagent. | Accurately determine your protein concentration before starting the experiment.[12] |
| Competing thiols in the buffer | If a thiol-containing reducing agent like DTT was not completely removed, it will compete for the PMTS. | Ensure thorough removal of any thiol-containing reagents from the protein solution before adding PMTS.[7] |
Mechanism of Thiol-Specific Labeling with PMTS:
Caption: Reaction of a protein thiol with PMTS to form a stable mixed disulfide bond.
Key Experimental Protocols
Protocol 1: Standard PMTS Labeling of a Cysteine-Containing Protein
-
Protein Preparation:
-
Dissolve or dilute your purified protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2). The recommended protein concentration is 1-10 mg/mL.[7]
-
If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.[6] If using DTT, it must be removed by a desalting column before proceeding.
-
-
PMTS Solution Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of PMTS in anhydrous DMSO or DMF.[3]
-
-
Labeling Reaction:
-
Quenching and Purification:
-
Add L-cysteine to a final concentration of 10-20 mM to quench any unreacted PMTS. Incubate for 15 minutes.
-
Remove excess PMTS and quenching reagent using a desalting column or dialysis.
-
Protocol 2: Blocking Non-Target Cysteines with N-Ethylmaleimide (NEM)
In cases where you want to label a specific cysteine and block others, a sequential labeling strategy can be employed.
-
Initial Blocking:
-
Label your protein under conditions where your target cysteine is protected (e.g., by a bound ligand) but non-target cysteines are accessible.
-
Add a 10-fold molar excess of NEM and incubate for 2 hours at room temperature in a buffer at pH 6.5-7.5.[11]
-
Remove excess NEM using a desalting column.
-
-
Exposing and Labeling the Target Cysteine:
-
Remove the protective ligand to expose the target cysteine.
-
Proceed with the PMTS labeling protocol as described in Protocol 1.
-
References
- Burmeister Getz, E., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273, 73–80.
- Cuddihy, S. L., et al. (2009). Proteomic Detection of Oxidized and Reduced Thiol Proteins in Cultured Cells. Methods in Molecular Biology, 474, 123-134.
- Chen, Y., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie, 134(1), e202112345.
-
Hui Cheng Bio. (n.d.). This compound. Retrieved from [Link]
- Berliner, L. J., et al. (1982). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Analytical Biochemistry, 119(2), 450-455.
- Agnihotri, S., & Gally, J. A. (2004). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 25(12), 1996-2006.
- Shomu's Biology. (2012, October 26).
- Lemaire, S. D., & Jacquot, J. P. (2024). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. International Journal of Molecular Sciences, 25(18), 9876.
- BenchChem. (n.d.).
- Fu, L., et al. (2019). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. Journal of Proteomics, 198, 2-11.
- Fu, L., et al. (2023).
- Yuan, L., et al. (2012). Thiol Reactive Probes and Chemosensors. Molecules, 17(9), 10937-10959.
- Deyl, Z., & Miksik, I. (1995). Post-translational non-enzymatic modification of proteins. I. Chromatography of marker adducts with special emphasis to glycation reactions.
- Medzihradszky, K. F. (2005). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 115-141). CRC Press.
- Abberior Instruments. (n.d.). Protein labeling protocol.
- Corpas, F. J., et al. (2024). Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants. International Journal of Molecular Sciences, 25(23), 13001.
- Miksik, I., & Deyl, Z. (1995). Post-translational non-enzymatic modification of proteins. II. Separation of selected protein species after glycation and other carbonyl-mediated modifications.
- Parvez, S., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 85, 218-232.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Jiang, X., et al. (2002). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 277(46), 44349-44356.
- Nishinaka, T., et al. (2015). Non-specific protein modifications may be novel mechanism underlying bioactive phytochemicals. Journal of Clinical Biochemistry and Nutrition, 56(2), 81-86.
- Tredwell, G. D., et al. (2011). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction. Metabolites, 1(1), 3-16.
- Anderson, J. L., & Feix, J. B. (2007). Conformational Changes and Membrane Interaction of the Bacterial Phospholipase, ExoU: Characterization by Site-Directed Spin Labeling. Biochemistry, 46(43), 12345-12353.
- Whitelegge, J. P. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872.
- BroadPharm. (n.d.). General Protocol of Dye Maleimide Antibody Labeling Kit.
- Almendro-Vedia, V., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(15), 5195-5202.
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
- Stern, B. D., & Forman, S. A. (2018). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 93(4), 345-355.
- Zhang, C., et al. (2021). A reactive peptide interface for site-selective cysteine bioconjugation. Chemical Science, 12(12), 4336-4342.
- Zhang, C. (2021). Reactive Peptides for Site-Selective Cysteine and Lysine Bioconjugation (Doctoral dissertation, Massachusetts Institute of Technology).
- Jha, S. K., et al. (2011). Identification of multiple folding pathways of monellin using pulsed thiol labeling and mass spectrometry. Biochemistry, 50(15), 3062-3074.
- Cell Signaling Technology. (n.d.). TrueBlack® Lipofuscin Autofluorescence Quencher.
-
Bio-Techne. (n.d.). View Protocols. Retrieved from [Link]
- Whitelegge, J. P. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular and Cellular Proteomics, 4(7), 857-872.
- Methanethiosulfonate reagent (MTSET) inhibition of D4S6 cysteine mutant. (n.d.).
- He, J., et al. (2026). Detergent-Triggered Membrane Remodelling Monitored via Intramembrane Fluorescence Dequenching. ACS Omega.
- Kitchen, P., et al. (2020). Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells. STAR Protocols, 1(3), 100145.
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Technical Support Center: Stability of Pentyl Methanethiosulfonate (PMTS) Stock Solutions in DMSO
Document ID: TSC-PMTS-DMSO-20260112
Version: 1.0
Introduction
Pentyl methanethiosulfonate (PMTS) is a valuable reagent for studying protein structure and function through cysteine modification. Its efficacy is highly dependent on the integrity of the stock solution. This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability of PMTS stock solutions in Dimethyl Sulfoxide (DMSO). We will address common questions, provide troubleshooting guides for stability-related issues, and offer protocols for assessing the quality of your PMTS stock. Our goal is to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a PMTS stock solution in DMSO?
A: To prepare a stable PMTS stock solution, it is crucial to use high-purity, anhydrous DMSO. PMTS is susceptible to hydrolysis, and water is a primary cause of its degradation.[1][2] We recommend the following procedure:
-
Allow the vial of neat PMTS to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a new, sealed bottle of anhydrous DMSO (≤0.05% water).
-
Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize exposure to air and moisture.
-
Add the desired volume of anhydrous DMSO to the PMTS and vortex until fully dissolved.
Q2: How should I store my PMTS stock solution in DMSO?
A: Proper storage is critical for maintaining the stability of your PMTS stock solution. Based on manufacturer recommendations for methanethiosulfonates and general best practices for reactive compounds in DMSO, we advise the following:[3]
-
Temperature: Store at -20°C for long-term storage. For frequent use, aliquots can be stored at 2-8°C for short periods.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, we strongly recommend preparing small, single-use aliquots.[1]
-
Container: Use amber glass vials or polypropylene tubes with tight-fitting caps to protect from light and minimize moisture ingress.
-
Desiccation: Store aliquots in a desiccator, even when frozen, to provide an additional layer of protection against moisture.
Q3: How long can I expect my PMTS stock solution in DMSO to be stable?
A: The stability of PMTS in DMSO is highly dependent on the storage conditions, particularly the exclusion of water. While specific long-term stability data for PMTS in DMSO is not extensively published, studies on a wide range of compounds in DMSO at room temperature have shown that approximately 92% of compounds remain stable after 3 months, decreasing to 83% after 6 months and 52% after one year.[4] For a reactive compound like PMTS, degradation is likely to be more rapid. At -20°C in anhydrous DMSO and with proper handling, a well-prepared stock solution should be stable for several months. However, we strongly recommend periodic quality control checks.
Q4: Can I use a PMTS stock solution that has precipitated?
A: Precipitation can occur if the solution is not prepared correctly or if it has been stored improperly. It is not recommended to use a stock solution with visible precipitate. The precipitate may be degraded PMTS or the compound itself that has come out of solution. While gentle warming and vortexing may redissolve the compound, its concentration and purity will be uncertain. It is best to discard the precipitated solution and prepare a fresh stock.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Loss of PMTS activity in experiments (e.g., incomplete cysteine modification) | Degradation of PMTS stock solution. | 1. Prepare a fresh stock solution: Use a new vial of PMTS and anhydrous DMSO. This is the most straightforward way to rule out stock solution degradation. 2. Assess the purity of the old stock: Use the HPLC protocol outlined below to determine the concentration and purity of your existing stock. Hydrolysis of the thiosulfonate group is a likely degradation pathway.[5][6] |
| Inconsistent experimental results between different aliquots. | Inconsistent aliquoting or storage; moisture contamination in some aliquots. | 1. Review aliquoting procedure: Ensure all aliquots are prepared from a homogenous stock solution and stored under identical conditions. 2. Check for moisture: DMSO is highly hygroscopic. Ensure caps are tightly sealed and consider using parafilm for extra protection. Store aliquots in a desiccated environment. |
| Visible precipitate in the stock solution upon thawing. | Supersaturation, freeze-thaw induced precipitation, or degradation product precipitation. | 1. Discard the solution: The concentration is no longer reliable. 2. Prepare a fresh, lower concentration stock: If solubility is an issue, consider preparing a less concentrated stock solution. 3. Minimize freeze-thaw cycles: Prepare smaller, single-use aliquots to prevent the compound from coming out of solution. |
In-Depth Technical Protocols
Protocol for Preparation of a Stable PMTS Stock Solution
This protocol is designed to minimize the risk of degradation during preparation.
-
This compound (PMTS)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≤0.05% water)
-
Inert gas (Nitrogen or Argon) - Optional but recommended
-
Sterile, amber glass vials or polypropylene tubes
-
Precision pipettes and sterile tips
-
Equilibrate PMTS: Allow the sealed vial of PMTS to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture into the neat compound.
-
Inert Atmosphere: If available, perform the following steps in a glove box or under a gentle stream of inert gas.
-
Dispense PMTS: Carefully weigh or pipette the required amount of PMTS into the storage vial.
-
Add Anhydrous DMSO: Using a fresh, sealed bottle of anhydrous DMSO, add the appropriate volume to achieve the desired concentration.
-
Dissolve: Cap the vial tightly and vortex until the PMTS is completely dissolved.
-
Aliquot: Immediately dispense the stock solution into single-use aliquots in pre-labeled vials.
-
Storage: Seal the aliquots tightly, wrap the cap with parafilm for an extra barrier, and place them in a desiccated container at -20°C.
Protocol for Assessing Stock Solution Stability via HPLC
This protocol provides a general method for monitoring the purity of your PMTS stock solution over time. A decrease in the main PMTS peak area and the appearance of new peaks can indicate degradation.
Reverse-phase HPLC with UV detection is a common method for analyzing organic compounds. While PMTS lacks a strong chromophore, it can be detected at lower UV wavelengths. This method separates PMTS from its potential degradation products.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
-
Prepare a fresh standard: Prepare a solution of freshly opened PMTS in anhydrous DMSO at the same concentration as your stock solution. This will serve as your reference (t=0) standard.
-
Dilute samples: Dilute both your aged stock solution and the fresh standard in the mobile phase (e.g., 1:100 in 50:50 water:acetonitrile).
-
Analyze by HPLC: Inject the diluted fresh standard and the diluted aged stock solution onto the HPLC system.
-
Compare chromatograms: Compare the peak area of the main PMTS peak in the aged stock to that of the fresh standard. A significant decrease in the peak area of the aged stock indicates degradation. The appearance of new, more polar peaks (eluting earlier) is also indicative of degradation, likely due to hydrolysis.
Visualizing Stability Concepts
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of your PMTS stock solution.
Caption: Postulated hydrolytic degradation of PMTS in the presence of water.
References
- Eaton, P. E., & G. R. K. (2002). Selective Hydrolysis of Methanesulfonate Esters. The Journal of Organic Chemistry, 67(13), 4618–4620.
- Lawson, L. D., & Hughes, B. G. (1992). Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. Planta Medica, 58(4), 345–350.
- Hjertén, S., & P.-A. J. (1986). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. E., & Fulghum, J. R. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. [Link]
- Hjertén, S., & P.-A. J. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Molecules, 10(1), 117–124.
- Luo, D., & K. T. D. (2001). Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester. Inorganic Chemistry, 40(26), 6841–6849.
- Cheng, X., & T. L. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
-
gChem Global. (n.d.). Proven DMSO Reactions. [Link]
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Creary, X. (2006). Carbocation-forming reactions in dimethyl sulfoxide. The Journal of Organic Chemistry, 71(10), 3754–3763.
- Tian, H., Liang, S., Zhang, Y., Wang, Y., & Li, J. (2021). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 98, 235-248.
- Rohrer, D. C., & K. P. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.
- McSheehy, S., & S. J. (2002). Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts.
-
gChem Global. (n.d.). Proven DMSO Reactions. [Link]
- Goheen, S. C. (1980). U.S. Patent No. 4,185,027. Washington, DC: U.S.
- Du, Y., & W. L. (2022). Application of DMSO as a methylthiolating reagent in organic synthesis. Organic & Biomolecular Chemistry, 20(21), 4276–4295.
- Wang, L., & D. W. (2018). KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters. Organic & Biomolecular Chemistry, 16(44), 8561–8565.
- Hwang, T. L., & L. S.-C. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(18), 4243.
-
Chegg. (2019). Solved: Is it possible for this NMR spectra to be 2-pentyl... [Link]
-
ATB (Automated Topology Builder). (n.d.). Pentylacetate. [Link]
-
NIST. (n.d.). Acetic acid, pentyl ester. [Link]
-
Yeast Metabolome Database. (n.d.). Pentyl acetate (YMDB01471). [Link]
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Technical Support Center: Pentyl Methanethiosulfonate (PMTS)
Welcome to the technical support guide for Pentyl Methanethiosulfonate (PMTS). This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving this versatile thiol-modifying reagent. We will explore the critical role of pH in controlling the reaction rate and stability of PMTS, ensuring the success and reproducibility of your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the fundamental mechanism of the PMTS reaction with a thiol, and how does pH influence it?
The reaction between this compound (PMTS) and a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a nucleophilic substitution (SN2) mechanism.[1] The key to understanding the pH effect lies in the state of the thiol group.
-
The Nucleophile: The reaction's primary driver is the nucleophilicity of the sulfur atom in the thiol (R-SH). In its protonated form (R-SH), the thiol is a weak nucleophile. However, upon deprotonation, it forms a highly reactive thiolate anion (R-S⁻).[2][3][4]
-
The Role of pH: The concentration of the reactive thiolate species is governed by the pH of the solution and the pKa of the specific thiol group (typically ~8.5 for cysteine in proteins, but this can vary significantly based on the local microenvironment). The Henderson-Hasselbalch equation describes this relationship.
-
Rate Acceleration: As the pH of the solution increases above the thiol's pKa, the equilibrium shifts towards the formation of the thiolate anion. This higher concentration of the potent nucleophile directly accelerates the rate of the reaction with PMTS.[1][5]
The reaction is a thiol-disulfide exchange where the thiolate attacks the disulfide bond of PMTS, forming a new, mixed disulfide bond and releasing methanesulfinic acid as a byproduct.[6]
Caption: SN2 reaction between a thiolate anion and PMTS.
Q2: My reaction rate is increasing with pH, but my final yield is dropping. What is happening?
This is a classic optimization problem that stems from the dual effect of pH on the reaction components. While higher pH accelerates the desired reaction by increasing the thiolate concentration, it also promotes an undesirable side reaction: the hydrolysis of PMTS.
-
PMTS Instability: Methanethiosulfonate reagents are susceptible to hydrolysis, particularly under basic conditions (high pH).[6][7] The hydroxide ions (OH⁻) in the solution can attack the electrophilic sulfur atom of PMTS, leading to its decomposition.
-
Competing Reactions: This hydrolysis reaction competes with the desired thiol modification reaction. As the pH becomes excessively high, the rate of PMTS hydrolysis can become significant, depleting the active reagent from the solution before it has a chance to react with the target thiol.[7][8][9] This leads to a lower overall yield of the desired product.
Therefore, the optimal pH for the reaction is a compromise: high enough to ensure a sufficient concentration of the reactive thiolate for a practical reaction rate, but not so high that the hydrolysis of PMTS dominates.
Caption: The dual effect of increasing pH on the PMTS-thiol reaction.
Q3: What is the recommended pH range for PMTS reactions, and what are the trade-offs?
For most protein cysteine modification applications, the optimal pH range is typically between pH 7.0 and 8.5 . This range effectively balances the need for thiolate formation against the risk of PMTS hydrolysis. However, the ideal pH is system-dependent.
Here is a summary of the trade-offs at different pH ranges:
| pH Range | Thiolate Concentration | PMTS Stability (vs. Hydrolysis) | Reaction Rate | Key Considerations & Potential Issues |
| Acidic (pH < 6.5) | Very Low | Very High | Very Slow | Reaction may be impractically slow or not proceed to completion. Useful for quenching reactions.[3] |
| Neutral (pH 6.5 - 7.5) | Moderate | Good | Moderate | A good starting point for sensitive proteins. Balances stability and reactivity.[5] |
| Slightly Basic (pH 7.5 - 8.5) | High | Moderate | Fast | Often the optimal range for efficient labeling.[2][4] Monitor for reagent hydrolysis on longer timescales. |
| Basic (pH > 8.5) | Very High | Low | Initially Very Fast | High risk of rapid PMTS hydrolysis, leading to low yields.[6][7] Potential for protein denaturation or side reactions. |
Troubleshooting Guide
Q4: My reaction is very slow or the labeling efficiency is low. How do I troubleshoot this using pH?
Low efficiency is a common issue that can often be resolved by adjusting the reaction conditions.
Caption: Troubleshooting workflow for low PMTS reaction yield.
Step-by-Step Troubleshooting:
-
Verify Buffer pH: Do not assume the pH of your buffer is correct. Measure it immediately before the experiment. The pH of common buffers like phosphate can be temperature-dependent.
-
Check Reagent Stability: PMTS solutions should be prepared fresh immediately before use.[6] The reagent is susceptible to hydrolysis even in distilled water over time, and this process is accelerated by buffers.[6] If your stock solution is more than a few hours old, discard it and prepare a new one.
-
Increase Reaction pH: If your reaction is proceeding at pH 7.0, try running parallel reactions at pH 7.5 and 8.0. This is often the most effective way to increase the reaction rate.
-
Consider Thiol Accessibility: If increasing the pH does not improve the rate, the target cysteine may be in a sterically hindered or buried environment, making it inaccessible to the PMTS reagent.[6]
Q5: My protein is unstable or precipitates at the recommended pH of 7.5-8.5. What are my options?
Protein stability is paramount. If your protein of interest is not stable at the optimal pH for labeling, you must find a compromise.
-
Option 1: Lower pH, Longer Reaction Time: Perform the reaction at a lower pH where the protein is stable (e.g., pH 6.5-7.0). You will need to compensate for the slower reaction rate by increasing the reaction time and/or using a higher molar excess of PMTS.
-
Option 2: Screen Additives: Investigate the use of stabilizing agents (e.g., glycerol, specific salts, or ligands) that can maintain protein integrity at a slightly higher pH. Ensure these additives do not contain nucleophiles that could react with PMTS.
-
Option 3: Rapid Modification: If the protein is only moderately unstable, you may be able to perform a very rapid modification (e.g., 5-10 minutes) at a higher pH before significant degradation occurs, followed by immediate quenching or buffer exchange into a stabilizing buffer.
Experimental Protocol
Q6: Can you provide a step-by-step protocol for optimizing the reaction pH for protein labeling with PMTS?
This protocol provides a framework for identifying the optimal pH for your specific protein and experimental goals.
Objective: To determine the reaction pH that provides the highest yield of PMTS-labeled protein in a set amount of time without causing protein instability.
Materials:
-
Purified protein with a free cysteine residue in a suitable buffer (e.g., PBS, HEPES).
-
This compound (PMTS).
-
Anhydrous DMSO.
-
A set of buffers covering a pH range (e.g., 100 mM Sodium Phosphate at pH 6.5, 7.0, 7.5, 8.0, 8.5).
-
Quenching reagent: 1 M N-acetylcysteine or DTT at pH 7.0.
-
Analysis equipment (e.g., LC-MS for mass confirmation, SDS-PAGE for mobility shift, or a functional assay).
Protocol Workflow:
Caption: Experimental workflow for pH optimization.
Detailed Steps:
-
Reagent Preparation:
-
Prepare 100 mM stocks of your chosen buffer (e.g., Sodium Phosphate) and carefully adjust the pH to 6.5, 7.0, 7.5, 8.0, and 8.5.
-
Prepare your protein to a final concentration of 1-5 mg/mL in a low-concentration, non-nucleophilic buffer.
-
Immediately before use , dissolve PMTS in anhydrous DMSO to create a 100 mM stock solution.
-
-
Reaction Setup:
-
Set up five microcentrifuge tubes, one for each pH value.
-
To each tube, add your protein solution.
-
Add the corresponding pH buffer to reach the desired final protein concentration.
-
Initiate the reactions by adding a calculated volume of the 100 mM PMTS stock to achieve a 10- to 20-fold molar excess over the protein. Mix gently.
-
Include a "no PMTS" control at a neutral pH (e.g., 7.5) to serve as a baseline.
-
-
Incubation:
-
Incubate all reactions at a constant temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).
-
-
Quenching:
-
Stop the reactions by adding a quenching reagent like DTT to a final concentration of ~20 mM. This will consume any unreacted PMTS.
-
-
Analysis:
-
Primary Method (Quantitative): Analyze each sample using LC-MS. Integrate the peak areas for the unlabeled protein and the PMTS-labeled protein (+136 Da mass shift) to calculate the percent conversion at each pH.
-
Secondary Method (Qualitative): Run each sample on an SDS-PAGE gel. Check for any signs of protein precipitation or aggregation, which would appear as material stuck in the well or as high molecular weight smears.
-
-
-
Identify the pH that resulted in the highest percentage of labeled protein without causing any visible precipitation or aggregation. This is your optimal pH for this specific system.
-
References
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- A. Thiol-disulfide exchange mechanism: in the pH range above 8,...
- Thiol-Disulfide Exchange in Peptides Derived
- Quantification of Thiols and Disulfides. PubMed Central.
- A. Thiol-disulfide exchange mechanism: in the pH range above 8,...
- MTS reagents. Biotium.
- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific - UK.
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- Effect of pH on hydrolysis rate of methyl formate.
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ttuhsc.edu [ttuhsc.edu]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pentyl Methanethiosulfonate in Bioconjugation
Welcome to the technical support center for Pentyl Methanethiosulfonate (PMTS) and other methanethiosulfonate (MTS) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving these reagents. Here, we will delve into the reactivity of PMTS, with a special focus on potential side reactions with amino acids other than cysteine, and provide actionable solutions to common experimental challenges.
I. Understanding the Reactivity of this compound
This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are highly efficient thiol-reactive compounds.[1] Their primary and intended reaction is the specific and rapid modification of cysteine residues in proteins to form a disulfide bond.[1][2][3] This reaction is stoichiometric and proceeds under mild conditions, making MTS reagents valuable tools in protein structure-function studies, particularly in the field of ion channel research using the substituted-cysteine accessibility method (SCAM).[1][2]
The high reactivity of MTS reagents with thiols, in the order of 10^5 M⁻¹sec⁻¹, allows for complete modification of accessible cysteines within seconds to minutes at micromolar concentrations.[1] However, this high reactivity can also lead to unintended side reactions if not properly controlled.
The Primary Reaction: Cysteine Modification
The core reaction involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the sulfur atom of the thiosulfonate group, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.
Caption: Primary reaction of PMTS with a cysteine residue.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the specificity and potential side reactions of PMTS.
Q1: Can this compound react with amino acids other than cysteine?
While PMTS is highly selective for cysteine residues, under certain conditions, side reactions with other nucleophilic amino acid side chains can occur. The reactivity of these other amino acids is generally much lower than that of cysteine.
Key Considerations:
-
Lysine: The ε-amino group of lysine is a potential nucleophile. However, at physiological pH, this group is predominantly protonated (pKa ~10.5) and thus non-nucleophilic. At higher pH values (pH > 9), deprotonation increases, raising the possibility of a reaction with PMTS.
-
Histidine: The imidazole side chain of histidine (pKa ~6.0) can act as a nucleophile, particularly in its deprotonated state. Reactions with histidine are more likely to occur at or above physiological pH.
-
Serine, Threonine, and Tyrosine: The hydroxyl groups of these amino acids are generally poor nucleophiles under physiological conditions and are unlikely to react with PMTS.[4] However, the reactivity of tyrosine can be influenced by its local environment within the protein.[4]
-
Methionine: The sulfur atom in the methionine side chain is susceptible to oxidation but is not a strong enough nucleophile to react directly with the thiosulfonate group of PMTS under normal conditions.[5][6]
Q2: What experimental factors can promote side reactions?
Several factors can influence the likelihood of off-target reactions:
-
pH: As mentioned above, a higher pH will increase the nucleophilicity of lysine and histidine side chains, making them more prone to react with PMTS.
-
Reagent Concentration and Incubation Time: Using a large excess of PMTS or prolonged incubation times can increase the probability of reactions with less reactive amino acids.[2]
-
Local Protein Environment: The microenvironment around an amino acid residue can significantly alter its pKa and reactivity. For instance, a lysine residue in a hydrophobic pocket may have a lower pKa and be more reactive.
Q3: How can I confirm if side reactions are occurring in my experiment?
Identifying unintended modifications is crucial for accurate data interpretation.
-
Mass Spectrometry (MS): This is the most direct method to identify and locate modifications. A mass shift corresponding to the addition of the pentylthio group (-S-(CH₂)₄-CH₃) on non-cysteine residues would indicate a side reaction.
-
Control Experiments: Running control experiments with proteins or peptides that lack cysteine but contain other potentially reactive residues can help assess the extent of side reactions under your specific experimental conditions.
-
Functional Assays: If the modification of a specific cysteine residue is expected to produce a particular functional outcome (e.g., inhibition of an enzyme), the absence of this effect in a cysteine-free mutant can help rule out significant side reactions at other sites that might produce a similar outcome.
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with PMTS.
Problem 1: Low or No Modification of the Target Cysteine
| Potential Cause | Troubleshooting Step | Explanation |
| Inaccessible Cysteine Residue | Perform a denaturation experiment by adding a mild denaturant (e.g., low concentration of urea or guanidinium chloride) before adding PMTS. | The target cysteine may be buried within the protein structure and inaccessible to the reagent.[2] Partial unfolding can expose the residue. |
| Oxidized Cysteine | Treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to the reaction. Ensure complete removal of the reducing agent before adding PMTS. | The cysteine may be oxidized to sulfenic, sulfinic, or sulfonic acid, or be part of a disulfide bond, rendering it unreactive. |
| Hydrolyzed PMTS | Prepare fresh solutions of PMTS immediately before use. Store the stock solution in an anhydrous solvent like DMSO at -20°C.[2] | MTS reagents can hydrolyze in aqueous solutions, especially at higher pH.[1][2] |
| Incorrect pH | Ensure the reaction buffer pH is optimal for cysteine reactivity (typically pH 7-8.5). | The thiolate anion is the reactive species, and its concentration is dependent on the pH and the pKa of the cysteine thiol. |
Problem 2: Non-specific Labeling or Protein Aggregation
| Potential Cause | Troubleshooting Step | Explanation |
| High Reagent Concentration | Titrate the concentration of PMTS to determine the lowest effective concentration. A molar ratio of 1:1 to 10:1 (PMTS:protein) is a good starting point. | A large excess of the reagent can lead to off-target modifications and protein precipitation.[7] |
| Prolonged Incubation Time | Optimize the reaction time. For highly reactive cysteines, a few minutes may be sufficient.[2] | Longer reaction times increase the likelihood of side reactions and reagent degradation. |
| High pH | Perform the reaction at a lower pH (e.g., pH 7.0-7.5) if side reactions with lysine or histidine are suspected. | This will keep the amino groups of lysine protonated and reduce the nucleophilicity of the histidine imidazole ring. |
| Protein Instability | Screen different buffer conditions (e.g., varying ionic strength, adding stabilizers like glycerol or non-detergent sulfobetaines). | The modification itself or the reaction conditions might be destabilizing the protein, leading to aggregation. |
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting PMTS experiments.
IV. Experimental Protocols
Protocol 1: Control Experiment to Test for Side Reactions with Lysine and Histidine
Objective: To determine if PMTS reacts with lysine or histidine residues under specific experimental conditions.
Materials:
-
Cysteine-free peptide or protein with accessible lysine and/or histidine residues.
-
This compound (PMTS)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5 and pH 9.0)
-
Quenching solution (e.g., 100 mM DTT)
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Dissolve the cysteine-free peptide/protein in the reaction buffer to a final concentration of 1 mg/mL.
-
Prepare a fresh stock solution of PMTS in anhydrous DMSO.
-
Add PMTS to the peptide/protein solution to the desired final concentration (e.g., 10-fold molar excess).
-
Incubate the reaction at room temperature for the desired time (e.g., 1 hour).
-
Quench the reaction by adding the quenching solution.
-
Analyze the sample by mass spectrometry to detect any mass shifts corresponding to the addition of a pentylthio group.
-
Repeat the experiment at a higher pH (e.g., 9.0) to assess the pH-dependence of any observed side reactions.
Expected Results:
-
No mass shift: Indicates no significant reaction with lysine or histidine under the tested conditions.
-
Mass shift of +119.25 Da: Corresponds to the addition of a pentylthio group, indicating a side reaction.
Protocol 2: Optimizing PMTS Labeling Conditions
Objective: To determine the optimal PMTS concentration and reaction time for specific and efficient labeling of a target cysteine.
Materials:
-
Cysteine-containing protein of interest
-
This compound (PMTS)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 100 mM DTT)
-
Analytical method to assess labeling efficiency (e.g., MS, SDS-PAGE with a fluorescent MTS reagent)
Procedure:
-
Concentration Optimization:
-
Set up a series of reactions with a fixed protein concentration and varying molar ratios of PMTS to protein (e.g., 1:1, 2:1, 5:1, 10:1, 20:1).
-
Incubate for a fixed time (e.g., 30 minutes).
-
Quench the reactions and analyze the labeling efficiency.
-
-
Time Optimization:
-
Using the optimal PMTS concentration determined in the previous step, set up a series of reactions.
-
Incubate for different time points (e.g., 1, 5, 15, 30, 60 minutes).
-
Quench the reactions at each time point and analyze the labeling efficiency.
-
Analysis:
Plot the labeling efficiency as a function of PMTS concentration and time. The optimal conditions will be the lowest concentration and shortest time that result in complete and specific labeling of the target cysteine.
V. References
Sources
- 1. interchim.fr [interchim.fr]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Convergent signaling pathways—interaction between methionine oxidation and serine/threonine/tyrosine O-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. aboligo.com [aboligo.com]
- 9. Assessment of Hydroxyl Radical Reactivity in Sulfur-Containing Amino Acid Models Under Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Copper-Methionine Interaction Controls the pH-Dependent Activation of Peptidylglycine Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
removing excess Pentyl methanethiosulfonate after labeling
Topic: Efficient Removal of Excess Pentyl Methanethiosulfonate (PMTS) After Protein Labeling
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted this compound (PMTS) after labeling cysteine residues on a protein of interest. Ensuring complete removal of this small molecule is paramount for the integrity of downstream applications.
Why is Removing Excess PMTS Critical?
This compound (PMTS) is a thiol-reactive labeling reagent used to modify cysteine residues in proteins.[1][2][3] The reaction is typically performed with a molar excess of PMTS to ensure efficient labeling. However, this unreacted PMTS, along with its hydrolysis byproducts, can interfere with subsequent experiments by:
-
Altering Functional Assays: Non-covalently interacting with or modifying other components in your assay.
-
Interfering with Structural Analysis: Creating artifacts in techniques like X-ray crystallography or NMR spectroscopy.
-
Confounding Characterization: Affecting results in mass spectrometry or isoelectric focusing.[4]
-
Causing Cellular Toxicity: Introducing unwanted effects in cell-based studies.
The core challenge is to efficiently separate the small PMTS molecule (MW: 182.30 g/mol ) from the much larger, newly labeled protein.[5] This guide details the most effective methods to achieve this separation.
Method Selection: A Comparative Overview
Choosing the right purification method depends on your specific needs regarding sample volume, protein concentration, time constraints, and the sensitivity of your protein.
| Method | Principle | Speed | Sample Dilution | Protein Recovery | Key Advantage | Primary Disadvantage |
| Dialysis | Diffusion across a semi-permeable membrane.[6][7] | Slow (Hours to overnight) | Minimal | High | Gentle on proteins, handles large volumes.[8] | Time-consuming. |
| Size Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size.[9][10] | Fast (Minutes) | Can be significant | High | Rapid and effective separation.[11] | Potential for sample dilution; requires specific equipment.[11][12] |
| Acetone Precipitation | Differential solubility in an organic solvent.[13][14] | Fast (1-2 hours) | Concentrates sample | Variable | Concentrates the protein sample.[15][16] | Risk of protein denaturation and irreversible aggregation.[15][16] |
| Centrifugal Ultrafiltration | Forced separation through a semi-permeable membrane.[17] | Fast (Minutes to hours) | Concentrates sample | Moderate to High | Fast, concentrates sample, and allows for buffer exchange. | Potential for protein loss due to membrane binding. |
Troubleshooting and FAQs by Method
Dialysis
Dialysis is a classic and gentle technique that removes small molecules from a solution of macromolecules through selective diffusion across a semi-permeable membrane.[6][7][18]
Q: What is the underlying principle of dialysis for PMTS removal? A: The protein-PMTS reaction mixture is placed inside a dialysis tube or cassette made of a semi-permeable membrane with a specific molecular-weight cutoff (MWCO).[6] This tubing is then submerged in a large volume of buffer (the dialysate). Due to the concentration gradient, the small PMTS molecules diffuse through the membrane's pores into the dialysate, while the much larger labeled protein remains inside.[7][8] By performing several changes of the dialysate, the concentration of PMTS in the sample is reduced to negligible levels.[4][6][7]
Q: I'm not sure my protein is stable overnight. Can I speed up dialysis? A: Yes, several factors influence the rate of dialysis. To speed up the process:
-
Increase the Surface Area: Use dialysis tubing with a smaller diameter or a cassette format to maximize the surface-area-to-volume ratio.
-
Increase the Temperature: If your protein is stable at higher temperatures (e.g., room temperature vs. 4°C), diffusion will occur faster. Most protocols, however, recommend 4°C to preserve protein integrity.[4]
-
Use a Stir Plate: Gently stirring the dialysate ensures the concentration gradient remains high at the membrane surface, preventing localized equilibrium.
-
More Frequent Buffer Changes: Changing the buffer more frequently (e.g., after 1-2 hours) will maintain a steep concentration gradient.[4]
Q: What MWCO should I choose for my dialysis membrane? A: The MWCO should be at least 10-20 times larger than the molecular weight of the small molecule you want to remove (PMTS, ~182 Da) and at least 2-3 times smaller than the molecular weight of your protein to ensure its retention. For most proteins, a 3.5 kDa or 7 kDa MWCO membrane is a safe and effective choice.
Q: My protein concentration dropped significantly after dialysis. What happened? A: This usually points to one of two issues:
-
Protein Precipitation: The buffer conditions inside the dialysis bag may have changed (e.g., pH shift) causing your protein to precipitate. Always use a well-buffered dialysate that is optimal for your protein's stability.
-
Incorrect MWCO: If the MWCO of your membrane is too close to the size of your protein, you may be losing protein to the dialysate. This is especially a risk for smaller proteins or peptides.
Q: Can you provide a standard dialysis protocol? A: Certainly. This protocol is a reliable starting point.
Protocol: Dialysis for PMTS Removal
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Carefully load your labeled protein solution into the dialysis bag/cassette, ensuring no air bubbles are trapped, and clamp securely.
-
First Dialysis Step: Submerge the loaded device in a beaker containing dialysate buffer at a volume 200-500 times that of your sample.[6] Place on a stir plate with a stir bar and stir gently at 4°C for 2-4 hours.[4][7]
-
Buffer Change 1: Discard the dialysate and replace it with fresh, cold buffer. Continue dialysis for another 2-4 hours.
-
Buffer Change 2 (Overnight): Perform a final buffer change and allow the sample to dialyze overnight at 4°C.[4][7]
-
Sample Recovery: Carefully remove the dialysis device from the buffer, recover your purified, labeled protein, and measure the final concentration.
Size Exclusion Chromatography (SEC) / Desalting Columns
SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[9][10][19]
Q: How does SEC separate my labeled protein from free PMTS? A: The SEC column contains porous beads.[12] When your sample is loaded, the large labeled protein molecules cannot enter these pores and thus travel quickly through the column in the "void volume," eluting first.[10][19] In contrast, the small PMTS molecules enter the pores, taking a longer, more tortuous path through the column and eluting much later.[11] This provides a clean and rapid separation.
Q: My sample is very dilute after passing through the desalting column. Is this normal? A: Yes, some dilution is expected with SEC, especially with gravity-flow desalting columns. The final volume of your collected protein fraction will be larger than the initial sample volume you loaded. If sample concentration is critical, consider using a centrifugal ultrafiltration step after desalting or choosing a different primary removal method.
Q: I'm seeing very low protein recovery from my spin desalting column. What's the cause? A: Low recovery from pre-packed spin columns can be due to a few factors:
-
Improper Column Equilibration: The column must be thoroughly equilibrated with your buffer to remove the storage solution and create the correct chemical environment.
-
Incorrect Centrifugation Speed/Time: Over-spinning can compact the resin bed and trap protein, while under-spinning may not effectively elute the sample. Always follow the manufacturer's protocol precisely.[4]
-
Non-specific Binding: Although rare with modern resins, some proteins may have an affinity for the column matrix. You can sometimes mitigate this by adjusting the ionic strength of your buffer.
Workflow: Size Exclusion Chromatography
Caption: Workflow for removing PMTS via Size Exclusion Chromatography.
Acetone Precipitation
This method uses a cold organic solvent to reduce the solubility of the protein, causing it to precipitate out of solution while small molecules like PMTS remain dissolved.[13][15]
Q: When should I consider using acetone precipitation? A: Acetone precipitation is advantageous when you need to remove contaminants and concentrate your protein sample simultaneously.[15][16] It is fast and does not require specialized equipment beyond a centrifuge.[13] However, it carries a significant risk of irreversibly denaturing your protein.[15][16] It is best reserved for proteins known to be robust or when the labeled protein will be used in a downstream application where denaturation is acceptable (e.g., SDS-PAGE).
Q: My protein pellet won't redissolve after precipitation. Is it lost? A: This is the most common problem with precipitation and is due to protein denaturation and aggregation.[16] To improve resolubilization:
-
Work Quickly and Cold: Perform all steps on ice or at -20°C to minimize denaturation.[14][15]
-
Ensure Complete Acetone Removal: Do not over-dry the pellet, as this can make it very difficult to redissolve. Allow it to air-dry for a short, defined period (e.g., 5-10 minutes).
-
Use a Stronger Solubilization Buffer: If a simple buffer like PBS doesn't work, you may need a buffer containing mild detergents or chaotropic agents (e.g., urea, guanidine HCl), provided they are compatible with your next experimental step.
Protocol: Acetone Precipitation
-
Pre-chill Acetone: Cool HPLC-grade acetone to -20°C.[15][16]
-
Add Acetone: Place your protein sample in an acetone-compatible tube (e.g., polypropylene). Add 4 volumes of the cold acetone to your sample.[15][16]
-
Incubate: Vortex briefly and incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.[15][16]
-
Centrifuge: Pellet the precipitated protein by centrifuging at 13,000-15,000 x g for 10 minutes at 4°C.[14][15]
-
Decant Supernatant: Carefully decant and discard the supernatant, which contains the soluble PMTS. Be careful not to disturb the protein pellet.
-
Air-Dry Pellet: Allow the residual acetone to evaporate from the open tube at room temperature for 5-10 minutes. Do not over-dry.
-
Resolubilize: Redissolve the protein pellet in a suitable buffer compatible with your downstream application.
Verification and Quality Control
Q: How do I know if the PMTS has been successfully removed? A: Verification is a critical final step. While direct measurement of trace PMTS is complex, you can infer its removal:
-
Bradford or BCA Protein Assay: Measure your protein concentration before and after the cleanup procedure to quantify your recovery.[20]
-
SDS-PAGE: Run a gel of your pre-cleanup and post-cleanup samples. While you won't see the PMTS, you can confirm that your protein was recovered and check for any degradation or aggregation.
-
Mass Spectrometry: For the most rigorous confirmation, analyzing the labeled protein with mass spectrometry can confirm the covalent modification and the absence of non-covalently bound small molecules.
-
Functional Assay: The ultimate test is often the downstream application itself. If a previously observed interference is gone after cleanup, the procedure was likely successful.
Q: How can I quantify the efficiency of my labeling reaction? A: Quantifying the degree of labeling is important to ensure consistency between batches. While PMTS itself doesn't have a convenient absorbance signature, if you are using a methanethiosulfonate reagent that contains a chromophore or fluorophore, you can use UV-Vis spectroscopy to determine the ratio of the label to the protein.[20] For non-colored labels like PMTS, this typically requires more advanced methods like mass spectrometry to determine the mass shift corresponding to the number of attached pentyl-thio groups.
Diagram: The Principle of Dialysis
Caption: PMTS diffuses out, while the larger protein is retained.
References
-
Open Access Pub. (n.d.). Acetone Precipitation. Journal of New Developments in Chemistry. Retrieved from [Link]
-
iGEM. (2011). Team:Cambridge/Protocols/Acetone Precipitation of Proteins. Retrieved from [Link]
-
G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]
-
CD Formulation. (n.d.). Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Protein Dialysis, Desalting, and Concentration. Retrieved from [Link]
-
Protocol book. (n.d.). Acetone precipitation of proteins. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Size Exclusion Chromatography for Protein Purification. Retrieved from [Link]
-
Interchim. (n.d.). MTS reagents. Retrieved from [Link]
-
Toghi Eshghi, S., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Journal of Proteome Research. Retrieved from [Link]
-
PubMed. (1987). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Retrieved from [Link]
-
Jo, K., et al. (2013). High-throughput instant quantification of protein expression and purity based on photoactive yellow protein turn off/on label. Scientific Reports. Retrieved from [Link]
-
Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]
-
PubChem. (n.d.). Pentyl methanesulfonate. Retrieved from [Link]
-
ResearchGate. (2020). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. Retrieved from [Link]
-
Müller, T., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Retrieved from [Link]
-
J-P. G. Conway, et al. (2014). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of Visualized Experiments. Retrieved from [Link]
-
Strauss, S., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. Retrieved from [Link]
-
ResearchGate. (2022). Why is my protein labelling not working?. Retrieved from [Link]
-
ResearchGate. (n.d.). Labeling scheme. Attachment of the methanethiosulfonate spin label MTSL.... Retrieved from [Link]
-
Fuchs, A. C. D. (2024). Detection and quantification of C-terminally tagged proteins by in-gel fluorescence. Scientific Reports. Retrieved from [Link]
-
PubMed. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Lab 8: Quantifying Protein Concentration. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4212-64-0| Chemical Name : this compound. Retrieved from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Hansen, K. G., et al. (2022). Monitoring Mitochondrial Protein Import Using Mitochondrial Targeting Sequence (MTS)-eGFP. STAR Protocols. Retrieved from [Link]
-
PubChem. (n.d.). (1-oxyl-2,2,5,5-tetramethyl-Delta3-pyrroline-3-methyl)methanethiosulfonate. Retrieved from [Link]
Sources
- 1. S-Methyl methanethiosulfonate purum, = 98.0 GC 2949-92-0 [sigmaaldrich.com]
- 2. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. goldbio.com [goldbio.com]
- 11. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 19. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving the Specificity of Pentyl Methanethiosulfonate (PMTS) Labeling
Welcome to the technical support center for Pentyl methanethiosulfonate (PMTS) and other methanethiosulfonate (MTS) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you enhance the specificity and efficiency of your cysteine labeling experiments.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your PMTS labeling experiments.
Q1: Why am I observing low or no labeling of my target cysteine?
Answer: Low labeling efficiency is a common issue that can stem from several factors related to the state of your protein, the reagent, or the reaction conditions.
Causality & Resolution:
-
Cysteine Accessibility and Reactivity: The target cysteine's sulfhydryl group (-SH) must be in a reduced state and accessible to the PMTS reagent.
-
Oxidized Cysteines: Cysteines can form disulfide bonds (cystines) or be otherwise oxidized, rendering them unreactive to PMTS.[1][2] Before labeling, ensure your protein is fully reduced. It is standard practice to treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Crucial Post-Reduction Step: If using DTT, it is critical to remove it completely before adding PMTS, as DTT itself will react avidly with the reagent.[2][3] This can be achieved using desalting columns or dialysis. TCEP does not contain a thiol group and does not need to be removed, making it a simpler choice for many applications.
-
Buried Cysteines: The target cysteine may be buried within the protein's tertiary structure. Assess the solvent accessibility of your target cysteine using protein structure visualization software if a structure is available. Sometimes, minor conformational changes induced by ligand binding or slight adjustments in buffer composition can increase accessibility.
-
-
Reagent Integrity: MTS reagents are susceptible to hydrolysis, especially in aqueous solutions.[4][5]
-
Suboptimal Reaction pH: The reaction between PMTS and a cysteine thiol is a nucleophilic attack from the thiolate anion (-S⁻).
-
pH and pKa: The pKa of a typical cysteine thiol is around 8.3-8.5.[6] To ensure a sufficient population of the more reactive thiolate form, the reaction pH should be slightly basic, typically between 7.2 and 8.5.[5][6][7]
-
The pH Balancing Act: While a higher pH increases thiolate concentration, it also accelerates the hydrolysis of the PMTS reagent.[6] A pH around 7.5 is often a good starting point to balance reactivity with reagent stability.[6]
-
Q2: My mass spectrometry results show modification of non-cysteine residues or multiple PMTS additions to a single peptide. How can I reduce this non-specific labeling?
Answer: Non-specific labeling is a critical issue that undermines the reliability of your results. It typically arises from using overly harsh reaction conditions or from side reactions with other nucleophilic amino acid residues.
Causality & Resolution:
-
Excessive Reagent Concentration: A high molar excess of PMTS can drive reactions with less reactive nucleophiles.
-
Titrate Your Reagent: The optimal molar excess of PMTS depends on the number and accessibility of your target cysteines. Start with a 10- to 20-fold molar excess of PMTS over the protein.[7] If non-specificity is observed, reduce the molar excess. Conversely, if labeling is incomplete, a modest increase may be warranted.
-
-
Reaction with Other Residues: While MTS reagents are highly selective for thiols, side reactions can occur under certain conditions.[8][9]
-
Lysine and N-terminus: At pH values above 8.5, primary amines on lysine residues and the protein's N-terminus become deprotonated and can act as nucleophiles, leading to off-target labeling.[10] Maintain the reaction pH in the recommended 7.2-8.5 range to minimize this.
-
Histidine and Methionine: While less common, reactions with histidine or methionine have been reported with some thiol-reactive probes, particularly haloacetamides.[11] MTS reagents are generally more specific.[9]
-
-
Reaction Time: Prolonged incubation times can increase the likelihood of slow, non-specific reactions.
The following table summarizes key parameters to optimize for improved specificity.
| Parameter | Recommended Starting Point | Rationale for Specificity | Troubleshooting Action |
| pH | 7.2 - 8.0 | Balances cysteine thiolate formation with PMTS stability and minimizes amine reactivity.[6][10] | If non-specific, lower pH toward 7.2. If inefficient, raise pH toward 8.5 cautiously. |
| Molar Excess | 10-20 fold (PMTS:Protein) | Sufficient for labeling accessible cysteines without driving off-target reactions.[7] | Reduce molar excess if non-specific labeling is observed. |
| Incubation Time | 1 - 2 hours at RT | Allows completion of the specific reaction without promoting slower side reactions. | Perform a time-course experiment to find the optimal duration. |
| Buffer Choice | Phosphate, HEPES | Use non-nucleophilic buffers. Avoid Tris, as its primary amine can slowly react with the probe.[6] | Switch from Tris or other amine-containing buffers to an inert buffer system. |
Q3: The labeling reaction is causing my protein to precipitate. What can I do?
Answer: Protein precipitation during labeling can be caused by the organic solvent used for the PMTS stock, changes in protein surface properties after modification, or other instabilities.
Causality & Resolution:
-
Solvent Shock: Rapidly adding a high concentration of an organic solvent (like DMSO or DMF) can denature and precipitate the protein.
-
Minimize Solvent Volume: Use a highly concentrated stock of PMTS so that the final concentration of the organic solvent in the reaction mixture is low (ideally <5% v/v).
-
Stepwise Addition: Add the PMTS stock to the protein solution slowly and with gentle mixing.
-
-
Altered Protein Properties: PMTS adds a hydrophobic pentyl group to the protein surface. This can expose hydrophobic patches or disrupt electrostatic interactions, leading to aggregation.
-
Include Excipients: Consider adding stabilizing excipients to your labeling buffer, such as 0.01% non-ionic detergent (e.g., Tween-20), glycerol (5-10%), or arginine (50-100 mM).
-
Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration to reduce the probability of intermolecular aggregation. The labeled protein can be re-concentrated after the reaction and removal of excess reagent.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the chemical mechanism of PMTS labeling?
Answer: this compound (PMTS) reacts with cysteine residues via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate, -S⁻) of a cysteine acts as a nucleophile, attacking the sulfur atom of the thiosulfonate group in PMTS. This results in the formation of a stable disulfide bond between the protein's cysteine and the pentyl group, and the release of methanesulfinic acid as a byproduct.[8][12] This byproduct rapidly decomposes into volatile products that do not typically interfere with the reaction.[4][8]
Diagram of the PMTS labeling reaction.
Caption: PMTS reacts with a cysteine thiol to form a stable disulfide bond.
Q5: How do I validate that my labeling is specific to the intended cysteine residue?
Answer: Validation is a critical step to ensure the integrity of your downstream experiments. A multi-pronged approach is recommended.
-
Mass Spectrometry (MS): This is the gold standard for confirming labeling specificity.
-
Intact Mass Analysis: Analysis of the intact protein will show a mass shift corresponding to the addition of the pentyl-disulfide moiety (approximately 121 Da). This confirms labeling but not the site.
-
Peptide Mapping: The most definitive method involves digesting the labeled protein (e.g., with trypsin) and analyzing the resulting peptides by LC-MS/MS.[13] You can then identify the specific peptide containing the modification and pinpoint the exact cysteine residue that was labeled.
-
-
Control Experiments:
-
Cysteine-less Mutant: If possible, create a mutant version of your protein where the target cysteine is replaced with a non-reactive amino acid like alanine or serine. This mutant should not show any labeling, serving as a true negative control.[14]
-
Blocking Controls: Before adding PMTS, pre-treat your protein with a different, irreversible thiol-reactive reagent like N-ethylmaleimide (NEM). This should block the target cysteine and prevent subsequent labeling by PMTS.
-
The workflow below illustrates a logical path for optimizing and validating your labeling experiment.
Workflow for specific cysteine labeling and validation.
Caption: A systematic workflow for optimizing and validating PMTS labeling.
Q6: Can the disulfide bond formed by PMTS be reversed?
Answer: Yes. A key advantage of MTS reagents is that the disulfide bond formed is reversible.[4][8] The label can be cleaved by treating the protein with an excess of a reducing agent like DTT or β-mercaptoethanol (β-ME), which will regenerate the free thiol on the cysteine residue. This is in contrast to reagents like maleimides, which form a stable, irreversible thioether bond.[2][11]
Section 3: Experimental Protocols
Protocol 1: Standard PMTS Labeling of a Soluble Protein
Materials:
-
Purified protein in a non-nucleophilic buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.5).
-
Reducing Agent: DTT or TCEP.
-
PMTS (solid).
-
Anhydrous DMSO.
-
Quenching solution: 1 M β-mercaptoethanol (β-ME) or DTT.
-
Desalting columns (e.g., PD-10).
Procedure:
-
Protein Reduction:
-
Adjust the protein concentration to 1-5 mg/mL.
-
Add DTT to a final concentration of 1-5 mM (or TCEP to 0.5-1 mM).
-
Incubate for 1 hour at room temperature to ensure all disulfide bonds are reduced.
-
-
Removal of Reducing Agent (Critical for DTT):
-
Equilibrate a desalting column with labeling buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.5).
-
Apply the reduced protein solution to the column and collect the protein fraction as per the manufacturer's instructions. This step exchanges the buffer and removes the DTT.[3]
-
-
Labeling Reaction:
-
Immediately prepare a 100 mM stock solution of PMTS in anhydrous DMSO.
-
Calculate the volume of PMTS stock needed to achieve a 10-20 fold molar excess over the protein.
-
Add the PMTS stock solution dropwise to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching and Removal of Excess PMTS:
-
To quench unreacted PMTS, add a reducing agent like β-ME or DTT to a final concentration of 10-20 mM.
-
To remove the quenching agent and excess PMTS, perform a final buffer exchange using a desalting column or dialysis into the desired final buffer for storage or downstream use.
-
-
Verification:
-
Confirm labeling efficiency and specificity using mass spectrometry as described in Q5 .
-
Protocol 2: Validation of Labeling Specificity by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Take an aliquot of your labeled protein (~20-50 µg) from Protocol 1, Step 4.
-
As a control, process an equal amount of unlabeled protein in parallel.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein in a buffer containing 8 M urea.
-
Reduce all cysteines (both labeled and unlabeled) with 10 mM DTT for 1 hour at 37°C.
-
Alkylate all free thiols with 25 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark. This step ensures that any originally unlabeled cysteines are capped and can be distinguished from the PMTS-labeled ones.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to <1 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid and desalt using a C18 StageTip or equivalent.
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify variable modifications for IAA on cysteine (+57.02 Da) and the PMTS label on cysteine (+121.01 Da).
-
The results will identify the specific peptides and, therefore, the specific cysteine residues that were modified with PMTS.
-
References
-
Anonymous (2015). In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? ResearchGate. [Link]
-
Interchim. MTS reagents. [Link]
-
Stewart, A. et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels (Austin). [Link]
-
Vázquez-Ibar, J. L., et al. (2016). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Protein Science. [Link]
-
Verde, F., et al. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. RSC Advances. [Link]
-
Wang, D., et al. (2013). Efficient Site-Specific Labeling of Proteins via Cysteines. JoVE. [Link]
-
Wilder, P. T., et al. (2016). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Enzymology. [Link]
-
Zang, T., et al. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Cysteine Labeling: A Comparative Analysis of Pentyl Methanethiosulfonate and Maleimide Reagents by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of modern biochemical inquiry. Cysteine, with its uniquely nucleophilic thiol group, presents a prime target for such modifications, enabling a vast array of applications from proteomic analysis to the construction of antibody-drug conjugates. The choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of two popular classes of cysteine-reactive reagents: Pentyl Methanethiosulfonate (PMTS), representing the methanethiosulfonate (MTS) family, and a generic N-alkyl maleimide. Our focus is a rigorous validation of labeling using mass spectrometry, complete with detailed experimental protocols and supporting data to guide your selection process.
The Chemistry of Cysteine Labeling: A Tale of Two Mechanisms
The efficacy and specificity of any labeling strategy are dictated by the underlying chemical reaction. PMTS and maleimides, while both targeting cysteine, operate through distinct mechanisms, each with its own set of advantages and considerations.
This compound (PMTS): The Reversible Disulfide Bridge
Methanethiosulfonate reagents react with the thiolate anion of a cysteine residue in a nucleophilic substitution reaction.[1] This results in the formation of a disulfide bond between the protein and the pentylthio moiety of the PMTS, with the concomitant release of methanesulfinic acid.[2] A key feature of this chemistry is its reversibility; the disulfide bond can be cleaved by the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), regenerating the free thiol.[3] This reversibility can be advantageous for applications requiring the temporary protection of a cysteine residue or for affinity purification strategies where the labeled protein needs to be released.
Maleimides: The Stable Thioether Adduct
Maleimides react with cysteine thiols via a Michael addition reaction, forming a stable, covalent thioether bond.[4][5] This reaction is highly specific for cysteines at near-neutral pH and is generally considered irreversible under physiological conditions. The stability of the resulting conjugate makes maleimides a preferred choice for applications requiring a permanent label, such as in the development of antibody-drug conjugates or for fluorescently tagging proteins for long-term tracking studies.[6][7]
A Head-to-Head Comparison: PMTS vs. Maleimide
The choice between PMTS and a maleimide reagent hinges on the specific requirements of your experiment. Below is a comparative analysis of their key performance characteristics.
| Feature | This compound (PMTS) | N-Alkyl Maleimide |
| Reaction Mechanism | Nucleophilic substitution | Michael addition |
| Bond Formed | Disulfide (-S-S-) | Thioether (-S-) |
| Reversibility | Reversible with reducing agents | Essentially irreversible |
| Reaction Speed | Generally very rapid | Rapid |
| Specificity for Cysteine | High | Very High |
| Potential Side Reactions | Can react with other nucleophiles at high pH; potential for disulfide scrambling. | Hydrolysis of the maleimide ring at high pH, reducing reactivity; potential for reaction with other nucleophiles like lysine at very high pH. |
| Mass Shift (Monoisotopic) | +103.058 Da | Varies with the specific maleimide (e.g., N-ethylmaleimide: +125.048 Da) |
Experimental Validation by Mass Spectrometry: A Step-by-Step Guide
The ultimate confirmation of successful protein labeling lies in the precise determination of the resulting mass shift by mass spectrometry.[8][9][10] The following protocols provide a robust framework for labeling a model protein with PMTS and a generic N-ethylmaleimide (NEM), followed by validation using LC-MS/MS.
Part 1: Protein Labeling Protocol
This protocol is designed for a model protein with at least one accessible cysteine residue.
1. Protein Preparation: a. Dissolve the protein in a degassed buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. The optimal protein concentration is typically between 1-5 mg/mL. b. (Crucial Step) To ensure the availability of free thiols, reduce any existing disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature. Note: If using DTT, it must be removed prior to the addition of the labeling reagent.
2. Labeling Reaction: a. Prepare fresh stock solutions of PMTS and NEM (e.g., 10 mM in an organic solvent like DMSO or acetonitrile). b. To separate aliquots of the reduced protein solution, add a 20-fold molar excess of either PMTS or NEM. c. Incubate the reactions for 2 hours at room temperature with gentle agitation.
3. Quenching and Clean-up: a. Quench the reactions by adding a 50-fold molar excess of a thiol-containing reagent like L-cysteine or DTT. b. Remove excess, unreacted labeling reagent and quenching agent using size-exclusion chromatography or dialysis.
Part 2: Mass Spectrometry Analysis
1. Sample Preparation for Mass Spectrometry: a. Take an aliquot of each labeled and purified protein. b. Denature the protein in 8 M urea. c. Alkylate any remaining free cysteines with a different alkylating agent, such as iodoacetamide (IAM), to prevent disulfide bond formation during subsequent steps. This also allows for the differentiation between labeled and unlabeled cysteines. d. Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate). e. Digest the protein into peptides using a protease such as trypsin.
2. LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[8]
3. Data Analysis: a. Utilize a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the raw mass spectrometry data. b. Crucially, search for the expected mass shifts on cysteine-containing peptides:
- PMTS-labeled peptides: +103.058 Da
- NEM-labeled peptides: +125.048 Da
- IAM-alkylated (unlabeled) peptides: +57.021 Da c. The relative abundance of the labeled versus unlabeled forms of a given cysteine-containing peptide can be used to estimate the labeling efficiency.
Visualizing the Workflow and Reaction Mechanisms
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for comparing PMTS and NEM labeling with mass spectrometry validation.
Caption: Reaction mechanisms of PMTS and NEM with a cysteine thiol group.
Concluding Remarks for the Informed Researcher
Both this compound and N-alkyl maleimides are powerful tools for the selective labeling of cysteine residues. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome of your experiment. For applications requiring reversible labeling or the temporary protection of thiols, PMTS and other MTS reagents are an excellent choice.[3] Conversely, when a stable, permanent modification is paramount, maleimides are the undisputed standard.[6]
Regardless of your choice, rigorous validation of labeling by mass spectrometry is non-negotiable for ensuring the integrity and reproducibility of your data. By carefully considering the principles and protocols outlined in this guide, you will be well-equipped to make an informed decision and confidently execute your protein labeling experiments.
References
-
Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. PMC. Available at: [Link]
-
CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. Available at: [Link]
-
Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. PMC. Available at: [Link]
-
Efficient site-specific labeling of proteins via cysteines. PubMed. Available at: [Link]
-
Efficient Site-Specific Labeling of Proteins via Cysteines. PMC. Available at: [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. Available at: [Link]
-
Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. Available at: [Link]
-
Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. Available at: [Link]
-
Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. PMC. Available at: [Link]
-
Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. PMC. Available at: [Link]
-
Quantitative Structural Proteomics Unveils the Conformational Changes of Proteins under the Endoplasmic Reticulum Stress. PMC. Available at: [Link]
-
Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. Available at: [Link]
-
Serial Protein Labeling With Infrared Maleimide Dyes to Identify Cysteine Modifications. ResearchGate. Available at: [Link]
-
Identification of Protein Modifications by Mass Spectrometry. University of Bristol. Available at: [Link]
-
(PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Available at: [Link]
-
Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. PubMed Central. Available at: [Link]
-
1 Post-translational Modifications and Mass Spectrometry Detection. ResearchGate. Available at: [Link]
-
Fluorescent labeling and modification of proteins. PMC. Available at: [Link]
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH. Available at: [Link]
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A Comparative Guide to Cell Viability Assays: The Advantages of MTS-Based Reagents
For researchers, scientists, and drug development professionals, selecting the optimal method for assessing cell viability is a critical decision that impacts data quality and experimental efficiency. This guide provides an in-depth comparison of common colorimetric cell viability assays, focusing on the distinct advantages of using modern, neutral MTS-based reagents.
The Evolution of Tetrazolium-Based Cell Viability Assays
The fundamental principle of tetrazolium-based assays is the measurement of a cell population's metabolic activity.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce a tetrazolium salt into a colored formazan product.[2][3] The intensity of this color is directly proportional to the number of living cells.[4][5][6]
The first-generation assay, the MTT assay, utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow tetrazole that is reduced to an insoluble purple formazan within the cell.[3] While groundbreaking, the MTT assay has significant practical limitations. Its insoluble product requires a separate, time-consuming solubilization step, typically with an organic solvent like DMSO, before the absorbance can be read.[3][7] This additional handling increases the risk of error and is not ideal for high-throughput screening.[2][7]
To address these drawbacks, second-generation tetrazolium salts were developed, including MTS, XTT, and various WSTs.[8][9] These reagents are distinguished by the production of a water-soluble formazan, which streamlines the experimental workflow considerably.[8][9][10]
The MTS Assay: Mechanism and Key Components
The MTS assay employs the tetrazolium compound MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[3][11] Unlike the positively charged MTT which readily enters cells, MTS is negatively charged and cell-impermeable.[8][11]
This is where the "neutral" aspect and the critical role of an intermediate electron acceptor come into play. The MTS reagent is combined with a stable electron coupling reagent, most commonly phenazine ethosulfate (PES).[6][8][12] PES is membrane-permeable and can enter the cell, accept electrons from NADH or NADPH, and then exit the cell to reduce the extracellular MTS into a colored, water-soluble formazan.[8][9][12] This process occurs in the culture medium, eliminating the need to lyse the cells or dissolve any crystals.
The enhanced chemical stability of PES allows it to be combined with MTS into a single, stable "one-solution" reagent, simplifying the assay protocol to a simple "add-mix-measure" format.[6]
Caption: Mechanism of the MTS assay with the electron acceptor PES.
Head-to-Head Comparison: The MTS Advantage
The primary advantage of the MTS assay lies in its streamlined protocol and improved data quality compared to its predecessors.
| Feature | MTT Assay | XTT Assay | MTS Assay |
| Formazan Product | Water-insoluble (purple crystals)[1] | Water-soluble (orange solution)[1] | Water-soluble (purple/brown solution)[6][13] |
| Solubilization Step | Required (e.g., DMSO, isopropanol)[7] | Not required[7] | Not required [2][9] |
| Workflow | Multi-step (add, incubate, solubilize, read) | Single-step (add, incubate, read) | Single-step (add, incubate, read)[3] |
| Reagent Stability | Stable | XTT/PMS mixture can be unstable, leading to crystal formation and assay drift.[10] | MTS/PES is a stable, single solution. [6][12] |
| Throughput | Low to moderate | High | High |
| Potential for Error | High (pipetting errors, incomplete solubilization, cell loss)[7] | Moderate (reagent instability) | Low |
| Toxicity | Solubilizing agents are cytotoxic. | Less toxic than MTT. | Reagent is generally well-tolerated by cells during incubation.[3] |
Key Advantages of MTS over MTT:
-
Efficiency: The MTS assay eliminates the liquid handling step required to solubilize the formazan crystals, saving significant time and reducing the potential for errors like cell loss.[2][9]
-
Reduced Toxicity: The avoidance of harsh organic solvents for solubilization makes the MTS assay less cytotoxic, providing a more accurate snapshot of cell viability.[5]
-
Automation-Friendly: The simple, homogeneous "add-and-read" format makes the MTS assay highly suitable for automated high-throughput screening (HTS).[2][7]
Key Advantages of MTS over XTT:
-
Reagent Stability: A significant advantage of MTS with PES over XTT, which is often paired with the less stable phenazine methosulfate (PMS), is the stability of the reagent.[6][12] The XTT/PMS mixture can be unstable and prone to nucleation and crystal formation, which can lead to poor precision and significant assay drift.[10] The MTS/PES solution is stable, ensuring more consistent and reproducible results.[10][14]
Experimental Deep Dive: Protocol for an MTS-Based Cell Viability Assay
This protocol provides a robust, self-validating system for determining cell viability. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Caption: Standard workflow for an MTS-based cell viability assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Prepare a cell suspension and seed into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL per well.[4] Include wells with medium only for background subtraction.
-
Causality: Cell density is critical. Too few cells will yield a signal indistinguishable from the background, while too many cells can lead to nutrient depletion and a non-linear response. Cells should be in the logarithmic growth phase for consistent metabolic activity.[4]
-
-
Compound Exposure:
-
Action: Add various concentrations of your test compound(s) to the appropriate wells. Include vehicle-only controls (negative control) and a positive control for cytotoxicity if applicable. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Causality: This step allows the compound to exert its biological effect on the cells. The incubation time should be based on the expected mechanism of action of the compound.
-
-
Addition of MTS Reagent:
-
Incubation for Color Development:
-
Action: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[8][11]
-
Causality: This incubation period allows for sufficient enzymatic conversion of MTS to formazan to generate a robust signal. The optimal time depends on the metabolic rate of the cell type being used and should be determined empirically to ensure the absorbance values are within the linear range of the spectrophotometer.[4]
-
-
Absorbance Measurement:
Data Interpretation and Best Practices
-
Background Subtraction: Always subtract the average absorbance from the "medium-only" wells from all other readings to correct for background color.
-
Calculating Viability: Express the results as a percentage of the vehicle-treated control cells.
-
% Viability = [(Abs_treated - Abs_background) / (Abs_control - Abs_background)] * 100
-
-
Linear Range: Ensure that the cell number and incubation time result in absorbance values that fall within the linear range of your plate reader. A standard curve plotting cell number against absorbance is highly recommended for validation.
-
Compound Interference: Be aware that some test compounds may interfere with the assay chemistry by directly reducing the tetrazolium salt or by having their own absorbance at 490 nm. Always run a cell-free control (medium + compound + MTS reagent) to check for such interference.[15]
Conclusion: Why an MTS-Based Assay is Often the Superior Choice
For modern cell biology research, particularly in drug discovery and toxicology, the MTS-based assay offers a compelling combination of efficiency, reliability, and convenience. By producing a water-soluble formazan and utilizing a stable, single-solution reagent, it eliminates the cumbersome and error-prone steps of the traditional MTT assay.[2][9] Its superior reagent stability gives it an edge over XTT assays, leading to more precise and reproducible data.[10] These advantages make the MTS assay an authoritative and trustworthy method for generating high-quality cell viability data in a high-throughput setting.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
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Creative Bioarray (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]
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Butt, A. J., & Jones, H. E. (1995). Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS. Journal of Immunological Methods, 179(1), 95–103. Available at: [Link]
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NANOGENOTOX (n.d.). MTS assay in THP-1 cells. Available at: [Link]
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Creative Bioarray (n.d.). Comparison of Different Methods to Measure Cell Viability. Available at: [Link]
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AxisPharm (2024). Complete Guide to Choosing the Right Cell Viability Assay. Available at: [Link]
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Biotech Spain (2025). XTT Assays vs MTT. Available at: [Link]
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Smit, C., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes, 8, 47. Available at: [Link]
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YouTube (2014). MTT assay. Available at: [Link]
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Gieni, R. S., & Greenberg, A. H. (1993). Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines. Journal of Immunological Methods, 157(1-2), 233–240. Available at: [Link]
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Repnik, U., et al. (2016). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Sensors (Basel), 16(8), 1296. Available at: [Link]
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Musci, G., et al. (2017). Neutral Red versus MTT assay of cell viability in the presence of copper compounds. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(10), 2577-2583. Available at: [Link]
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selectivity of Pentyl methanethiosulfonate for thiols over other nucleophiles
Introduction: The Quest for Covalent Precision
In the intricate landscape of cellular biology and therapeutic development, the ability to selectively modify proteins is a cornerstone of progress. Among the canonical amino acids, cysteine, with its nucleophilic thiol (-SH) side chain, offers a unique handle for targeted chemical intervention. The distinct reactivity of the thiol group, particularly in its deprotonated thiolate (S⁻) form, allows for covalent labeling, inhibition, and cross-linking with a precision that is difficult to achieve with other residues. However, the cellular environment is a crowded milieu of nucleophiles, including the amine of lysine and the imidazole of histidine. The ultimate utility of any thiol-reactive probe, therefore, is dictated not just by its reactivity, but by its selectivity.
This guide provides an in-depth technical analysis of Pentyl Methanethiosulfonate (PMTS) as a thiol-modifying agent. We will explore the physicochemical principles that govern its remarkable selectivity for thiols over other biological nucleophiles, present a comparative analysis against other common reagents, and provide a robust experimental framework for researchers to validate such selectivity in their own systems.
This compound (PMTS): Mechanism and Physicochemical Properties
This compound belongs to the methanethiosulfonate (MTS) class of reagents. These compounds are highly valued in biochemistry for their efficient and specific reaction with thiols.[1] The core reaction involves a nucleophilic attack by the cysteine thiolate on the electrophilic sulfur atom of the MTS reagent. This results in the formation of a mixed disulfide bond between the cysteine residue and the pentyl group, releasing methanesulfinic acid as a byproduct.[2] This reaction is notably reversible; the modified cysteine can be restored to its native thiol form by introducing a high concentration of a small-molecule thiol like dithiothreitol (DTT).[3]
Caption: Reaction of PMTS with a cysteine thiolate.
The Physicochemical Basis of PMTS Selectivity
The exceptional selectivity of MTS reagents for thiols is not serendipitous; it is grounded in fundamental chemical principles, primarily the interplay between nucleophile pKa and the Hard and Soft Acids and Bases (HSAB) theory.
-
The Decisive Role of pKa: The reactivity of a nucleophile is critically dependent on the availability of its lone pair of electrons. For the primary nucleophilic amino acids, this is governed by their protonation state, which is dictated by the solution pH and the residue's pKa.
-
Cysteine: The thiol side chain has a pKa of approximately 8.0-8.5. At physiological pH (7.4), a meaningful fraction of cysteine residues exists in the highly nucleophilic thiolate (RS⁻) form.
-
Lysine: The ε-amino group has a high pKa of ~10.5. At pH 7.4, it is overwhelmingly in its protonated, non-nucleophilic ammonium (R-NH₃⁺) form, rendering it largely unreactive towards electrophiles.[4][5]
-
Histidine: The imidazole side chain has a pKa of ~6.0. At pH 7.4, it is mostly deprotonated and nucleophilic. However, the thiolate anion is a significantly stronger nucleophile than the neutral imidazole ring.
This differential in effective nucleophile concentration at physiological pH is the primary driver of selectivity. While reactions with lysine can be forced at a much higher pH (>9-10), such conditions are often incompatible with maintaining protein structure and function.
-
-
Hard and Soft Acids and Bases (HSAB) Theory: This principle states that soft acids react faster and form stronger bonds with soft bases, while hard acids prefer hard bases.
-
Thiolate (RS⁻) is a classic soft base due to its large, polarizable sulfur atom.
-
The electrophilic sulfur atom in PMTS is a soft acid.
-
This "soft-soft" interaction is electronically favorable and kinetically rapid.
-
In contrast, the nitrogen atom of a lysine amine is a harder base. This mismatch with the soft electrophile of PMTS results in a much slower, less favorable reaction.
-
Comparative Analysis: PMTS vs. Alternative Thiol Reagents
The superiority of PMTS in terms of selectivity becomes evident when compared to other widely used thiol-reactive chemistries, such as iodoacetamides and maleimides. While these reagents are effective, they are known to have significant off-target reactivity, particularly with lysine and histidine.[6][7][8]
| Feature | Methanethiosulfonates (e.g., PMTS) | Iodoacetamides (IAM) | Maleimides |
| Reaction Mechanism | Thiol-disulfide Exchange | Sₙ2 Alkylation | Michael Addition |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) |
| Selectivity for Thiol | Very High at pH 7-8.[2] | Moderate. | Moderate to Low. |
| Known Off-Target Reactivity | Low. Can react with highly reactive sulfenic acids (-SOH).[9] | Lysine (pH > 7), Histidine (pH > 5), Methionine .[6][10] | Lysine and N-terminal amines (especially at pH > 7.5).[8] |
| Reversibility | Yes (with DTT, etc.) | No | Generally No (can undergo ring-opening) |
| Comments | Excellent choice for specific and reversible thiol blocking. | A workhorse reagent, but potential for off-target labeling must be controlled and verified. | Prone to hydrolysis and off-target amine modification, leading to heterogeneous products. |
This table provides a generalized comparison. Specific reaction rates are context-dependent (protein structure, solvent accessibility, local pKa).
Experimental Protocol: Validating Selectivity via Competitive Modification and LC-MS/MS
Trustworthiness in science requires validation. The following protocol outlines a robust method to empirically determine the selectivity of PMTS or any thiol-reactive probe using a model peptide and high-resolution mass spectrometry. This self-validating system provides direct evidence of modification sites.
Objective: To determine the relative reactivity of PMTS with Cysteine, Lysine, and Histidine residues within the same peptide at physiological pH.
Materials:
-
Model Peptide: A custom-synthesized peptide containing one of each target residue (e.g., Ac-Gly-Cys -Gly-Lys -Gly-His -Gly-NH₂).
-
This compound (PMTS): Stock solution in a compatible organic solvent (e.g., DMSO).
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.4.
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water.
-
Mass Spectrometry Grade: Water, Acetonitrile (ACN), and Formic Acid (FA).
-
Equipment: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS/MS).
Workflow Diagram:
Caption: Workflow for assessing reagent selectivity.
Step-by-Step Procedure:
-
Reaction Setup:
-
Prepare a 1 mg/mL solution of the model peptide in the pH 7.4 reaction buffer.
-
Add PMTS from the stock solution to achieve a 10-fold molar excess over the peptide. Vortex briefly.
-
Incubate the reaction at room temperature. Take aliquots at specific time points (e.g., 5 min, 30 min, 60 min) to monitor the reaction progress.
-
Rationale: Using a peptide with all three target residues in a 1:1:1 stoichiometry provides a direct competitive environment. The time course allows for the detection of slower, off-target reactions.
-
-
Quenching:
-
To each aliquot, add the quenching solution to a final DTT concentration of 100 mM. This will consume any unreacted PMTS.
-
Rationale: A rapid and effective quench is essential to stop the reaction at a precise time point, ensuring the observed modification profile is accurate for that duration.
-
-
Sample Preparation for LC-MS:
-
Dilute the quenched samples 1:100 (or as appropriate for your instrument) in 0.1% Formic Acid in Water.
-
Rationale: Dilution and acidification prepare the sample for reverse-phase chromatography and positive-ion electrospray ionization.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column and elute with a gradient of acetonitrile (containing 0.1% FA).
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
-
In the MS1 scan, look for the theoretical m/z values of the unmodified peptide and the singly modified peptide. The mass of the pentylthiol modification (S-C₅H₁₁) is +119.07 Da.
-
The instrument should be programmed to automatically select these parent ions for MS/MS fragmentation.
-
-
Data Interpretation:
-
Confirm Selectivity: Extract the ion chromatograms (XICs) for the unmodified peptide and the modified peptide. A highly selective reaction will show a strong peak for the Cys-modified peptide and negligible or no peaks for Lys- or His-modified peptides.
-
Pinpoint Modification Site: Analyze the MS/MS (fragmentation) spectrum of the modified peptide. The presence of specific b- and y-ions will unambiguously confirm which residue was modified. For example, if cysteine is modified, fragments containing the cysteine residue will show the +119.07 Da mass shift.
-
Conclusion
This compound, and MTS reagents in general, represent a premier class of chemical tools for the selective modification of cysteine residues. Their reactivity profile is governed by the favorable kinetics and thermodynamics of a "soft-soft" interaction with the nucleophilic thiolate anion, a species that is uniquely available at physiological pH compared to harder nucleophiles like lysine. While alternatives like iodoacetamides and maleimides are functional, they carry a well-documented risk of off-target modifications that can confound experimental results. For researchers requiring high-fidelity, reversible labeling of thiols with minimal side reactions, PMTS offers a chemically robust and superior solution. As with all covalent chemistry, empirical validation using precise analytical methods like mass spectrometry is paramount and should be an integral part of any experimental design.
References
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Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). ScienceDirect. [Link]
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Temyord, K., et al. (2007). Chemical Modification of Lysine and Histidine Residues in Gracilaria tenuistipitata Bromoperoxidase. ScienceAsia, 33. [Link]
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Iodoacetamide. (n.d.). Interchim. [Link]
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Bernardim, B., et al. (2018). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Angewandte Chemie International Edition, 57(42). [Link]
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Iodoacetamide. (n.d.). Wikipedia. [Link]
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Zhang, D., et al. (2012). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Organic Letters, 14(13). [Link]
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Keller, O., & Rudinger, J. (1975). Alkylation of histidine with maleimido-compounds. Helvetica Chimica Acta, 58(2). [Link]
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Yuan, Y., et al. (2020). Discriminative Detection of Biothiols by Electron Paramagnetic Resonance Spectroscopy using a Methanethiosulfonate Trityl Probe. Chemistry – An Asian Journal, 15(15). [Link]
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Nielsen, M. L., et al. (2008). Iodoacetamide induces lysine ubiquitination. Nature Methods, 5(6). [Link]
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Obser, T., et al. (2017). Mass Spectrometry-Based Method for Detection and Identification of Free Thiol Groups in Proteins. Methods in Molecular Biology, 1656. [Link]
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Fu, Y., et al. (2010). Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry. Analytical Chemistry, 82(20). [Link]
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Fu, Y., et al. (2010). Study of Highly Selective and Efficient Thiol Derivatization Using Selenium Reagents by Mass Spectrometry. Analytical Chemistry, 82(20). [Link]
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An, Y., & Ji, J. (2018). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 36(7-9). [Link]
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Zhang, C., et al. (2019). Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization. Nature Communications, 10(1). [Link]
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Dóka, É., et al. (2016). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society, 138(34). [Link]
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Chen, Y., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(33). [Link]
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Uchida, K. (2000). Histidine and lysine as targets of oxidative modification. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1504(1). [Link]
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Kass, I. J., & Parson, K. A. (2018). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Bioconjugate Chemistry, 29(10). [Link]
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Serebryanaya, D. V., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(11). [Link]
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Galvani, A., et al. (2007). Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? Antioxidants & Redox Signaling, 9(4). [Link]
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Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators. [Link]
-
Lin, Y., & Kirsch, J. F. (2002). Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. Protein Science, 11(2). [Link]
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comparing the effects of different alkyl chain length MTS reagents
An In-Depth Guide to Methanethiosulfonate (MTS) Reagents: Harnessing Alkyl Chain Length for High-Resolution Structural and Functional Probing
For researchers, scientists, and drug development professionals navigating the intricate world of protein structure and function, the ability to probe specific amino acid residues is paramount. The Substituted-Cysteine Accessibility Method (SCAM) has emerged as a powerful technique for this purpose, and at its heart lies a versatile class of molecules: methanethiosulfonate (MTS) reagents. These cysteine-specific compounds offer a molecular toolkit for mapping protein topology, elucidating channel pore architecture, and investigating conformational changes.
A critical, yet often nuanced, parameter in selecting the right tool is the alkyl chain length of the MTS reagent. This guide provides an in-depth comparison of MTS reagents with varying alkyl chains, moving beyond a simple catalog of products to explain the causal relationships between their structure and experimental outcomes. We will explore how modulating this single chemical feature can yield profoundly different insights into a protein's world.
The Fundamental Chemistry: Covalent Modification of Cysteine
MTS reagents are highly efficient labeling agents due to their specific and rapid reaction with the thiol (sulfhydryl) group of cysteine residues.[1] The reaction proceeds via a nucleophilic attack of the cysteine's thiolate anion on the sulfur atom of the thiosulfonate group, resulting in the formation of a stable disulfide bond. This process covalently attaches the "head group" of the MTS reagent to the protein.
This modification is reversible. The disulfide bond can be cleaved by applying a reducing agent, such as dithiothreitol (DTT), which restores the original cysteine residue.[2][3] This reversibility is a key advantage, allowing for control experiments and the ability to reverse functional effects induced by the modification.
Caption: Covalent modification of a cysteine residue by an MTS reagent.
The Critical Variable: Comparing the Effects of Alkyl Chain Length
The "R" group in the MTS reagent structure is the key to its versatility. By varying the length and chemical properties of this alkyl chain, we can systematically alter the reagent's behavior and the information it provides.
Physicochemical Properties: Size, Hydrophobicity, and Permeability
The most direct consequence of increasing alkyl chain length is an increase in both the physical size and the hydrophobicity of the reagent.[4] These changes have profound implications for how the reagent interacts with the cellular environment and the target protein.
-
Solubility and Membrane Permeability: Short-chain reagents, particularly those with charged head groups like MTSET⁺ and MTSES⁻, are hydrophilic and generally membrane-impermeant.[1][5] This property is invaluable for topological studies, as it allows researchers to selectively label cysteines exposed to the extracellular or intracellular solution, depending on the side of application.[1] Conversely, as the alkyl chain lengthens, the reagent becomes more hydrophobic and membrane-permeant.[4] Uncharged reagents like MTSEA are known to cross membranes, albeit more slowly than highly lipophilic compounds.[1] This allows for the probing of residues within transmembrane domains or on the opposite side of the membrane from the point of application.
-
Steric Hindrance: The physical size of the reagent is a critical factor. A bulky reagent with a long alkyl chain may be sterically hindered from accessing a cysteine residue located within a narrow cleft or the pore of an ion channel.[3] This principle is the foundation for using MTS reagents as molecular rulers.
Experimental Applications and Outcomes
The interplay of size and hydrophobicity dictates the experimental applications for which a given MTS reagent is best suited.
| Reagent Example | Key Structural Feature | Membrane Permeability | Primary Application |
| MTSES | Short chain, negative charge | Impermeant[6][7] | Probing surface accessibility; introducing negative charge |
| MTSET | Short chain, positive charge | Impermeant[5][8] | Probing surface accessibility; introducing positive charge |
| MTSEA | Short chain, positive charge | Semi-permeant[1][8] | Can access more restricted spaces than MTSET; can cross membranes |
| Methyl-MTS | n-alkyl (C1) | Permeant | Probing narrow crevices; minimal steric bulk |
| Ethyl-MTS | n-alkyl (C2) | Permeant | Part of n-alkyl series for dimensional analysis |
| Propyl-MTS | n-alkyl (C3) | Permeant | Part of n-alkyl series for dimensional analysis[9] |
| Hexyl-MTS | n-alkyl (C6) | Permeant | Probing wider channels; increased hydrophobicity[9] |
Table 1. Comparison of common MTS reagents based on their structural features and primary applications.
Probing Molecular Dimensions with Substituted-Cysteine Accessibility Method (SCAM)
A powerful application of varying alkyl chain length is to map the dimensions of protein cavities, such as ion channel pores or ligand binding sites.[9] By systematically applying a series of n-alkyl-MTS reagents with incrementally increasing lengths (e.g., from methyl-MTS to hexyl-MTS), researchers can determine a "cut-off" length beyond which the reagent can no longer access and modify the target cysteine.[9] This provides high-resolution spatial information, with a precision approaching the length of a single methylene group (~1.3 Å).[9]
For example, if propyl-MTS (C3) modifies a cysteine within a channel and alters its conductance, but butyl-MTS (C4) has no effect, it implies the diameter of the access pathway at that point is large enough for the C3 chain but too narrow for the C4 chain.
Caption: Using different length MTS reagents to probe pore diameter.
Experimental Protocols
Trustworthy data begins with robust and reproducible protocols. The following sections detail validated methodologies for utilizing MTS reagents.
Core Protocol: Cysteine Modification and Functional Analysis
This protocol provides a general framework for labeling a target protein with an MTS reagent and observing the functional consequences.
1. Reagent Preparation (Critical Step):
- MTS reagents are susceptible to hydrolysis in aqueous solutions.[1][2] Therefore, it is imperative to prepare fresh stock solutions immediately before each experiment.
- For water-insoluble reagents (typically those with longer alkyl chains), DMSO is a suitable solvent.[2]
- Prepare a concentrated stock solution (e.g., 100 mM in DMSO or water). Dilute this stock into the desired aqueous experimental buffer to the final working concentration (e.g., 50 µM to 1 mM) just prior to application.
2. System Preparation:
- Prepare your experimental system (e.g., cultured cells expressing the protein of interest, oocytes, or purified protein in solution).
- Ensure the system is in a buffer that maintains protein stability and is free of extraneous thiol-containing compounds (like β-mercaptoethanol) that would consume the MTS reagent.
3. Baseline Measurement:
- Obtain a baseline functional measurement of your protein. For an ion channel, this would be recording the ionic current in the absence of the reagent.
4. MTS Reagent Application:
- Apply the freshly diluted MTS reagent to the system. The optimal concentration and application time must be determined empirically but typically range from seconds to several minutes.[2][9] For example, studies have used 300 μM for 30 seconds for shorter alkyl chains and 100 μM for 90 seconds for longer chains like hexyl-MTS.[9]
5. Washout and Post-Modification Measurement:
- Thoroughly wash the system with the experimental buffer to remove unreacted MTS reagent.
- Acquire a second functional measurement. A persistent change from the baseline indicates covalent modification of an accessible cysteine residue.
6. Reversibility Check (Optional but Recommended):
- Apply a reducing agent like DTT (e.g., 10-20 mM) to the system.
- If the functional effect of the MTS reagent is reversed, it confirms that the observed change was due to the specific disulfide bond formation.
Advanced Workflow: SCAM for Pore Sizing
This workflow illustrates how to use a series of MTS reagents to map a channel's dimensions.
Caption: Experimental workflow for SCAM-based dimensional analysis.
Conclusion and Future Perspectives
The choice of an MTS reagent is not arbitrary; it is a critical experimental design parameter. By understanding the relationship between alkyl chain length and the physicochemical properties of these reagents, researchers can move beyond simple labeling to perform high-resolution structural and functional analyses. The ability to use a homologous series of n-alkyl-MTS reagents as molecular rulers provides a unique and powerful method to probe the dimensions of protein cavities in a functional context. As our ability to integrate these chemical biology approaches with structural biology techniques like cryo-EM continues to grow, the insights gained from precisely tailored MTS reagents will become even more valuable in unraveling the complex machinery of life.
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- Alkyl Chain Length Impact on Chemical Properties.
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A Senior Application Scientist's Guide to Cysteine Reactivity Profiling: A Comparative Analysis of Pentyl Methanethiosulfonate and Standard Probes in Complex Proteomes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug discovery, the ability to selectively target and modify proteins is paramount. Cysteine, with its nucleophilic thiol group, stands out as a prime target for covalent modification, enabling the development of highly specific probes and targeted therapies. However, the success of such strategies hinges on the precise characterization of the reactivity and selectivity of the chosen chemical tool. This guide provides an in-depth, comparative analysis of Pentyl Methanethiosulfonate (PMTS), a member of the methanethiosulfonate (MTS) class of reagents, against the widely used cysteine-reactive probes, Iodoacetamide (IAM) and N-ethylmaleimide (NEM).
As Senior Application Scientists, we recognize that true understanding extends beyond mere protocol recitation. Therefore, this guide delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and providing you with the knowledge to design and interpret your own cross-reactivity studies. While direct, head-to-head proteomic comparisons of PMTS against IAM and NEM are not extensively documented in peer-reviewed literature, this guide will synthesize established principles of cysteine reactivity, chemoproteomic methodologies, and data from related compounds to provide a robust framework for evaluation.
The Chemistry of Cysteine-Reactive Probes: A Tale of Three Warheads
The utility of any cysteine-reactive probe is dictated by its "warhead" - the electrophilic group that reacts with the cysteine thiol. Here, we examine the distinct mechanisms of PMTS, IAM, and NEM.
This compound (PMTS): The Disulfide Exchange Artist
MTS reagents, including PMTS, react with cysteine thiols through a disulfide exchange mechanism. The thiol group of the cysteine attacks the sulfur atom of the methanethiosulfonate, leading to the formation of a mixed disulfide bond between the protein and the pentyl group, and the release of methanesulfinic acid.[1][2] This reaction is generally specific for thiols. The pentyl group of PMTS introduces a significant hydrophobic character, which can influence its interaction with proteins and its ability to cross cell membranes.
Iodoacetamide (IAM): The Classic Alkylator
IAM is a haloacetamide that reacts with cysteine thiols via a nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom bearing the iodine, which serves as a good leaving group. This results in the formation of a stable thioether bond. While highly reactive with cysteines, IAM can exhibit off-target reactivity, particularly with other nucleophilic residues like lysine and histidine, especially at higher pH and concentrations.[3][4][5][6]
N-ethylmaleimide (NEM): The Michael Addition Specialist
NEM is a Michael acceptor. The reaction with cysteine thiols proceeds through a conjugate addition, where the thiolate attacks one of the carbon atoms of the maleimide double bond. This also results in the formation of a stable thioether linkage. NEM is known for its high reactivity and is generally considered more specific to cysteines than IAM, although some reactivity with lysine and histidine has been reported.[4][7]
dot graph TD; A[Cysteine Thiol (-SH)] -->|Nucleophilic Attack| B{this compound (PMTS)}; B --> C{Mixed Disulfide Bond}; A -->|SN2 Reaction| D{Iodoacetamide (IAM)}; D --> E{Thioether Bond}; A -->|Michael Addition| F{N-ethylmaleimide (NEM)}; F --> G{Thioether Bond};
end Reaction mechanisms of cysteine-reactive probes.
Evaluating Cross-Reactivity in Complex Proteomes: The Competitive ABPP Workflow
To objectively assess the proteome-wide reactivity and selectivity of a cysteine-reactive probe, a competitive activity-based protein profiling (ABPP) workflow coupled with quantitative mass spectrometry is the gold standard.[8][9][10] This approach allows for the direct comparison of the number of cysteine sites engaged by a particular probe and its off-target interactions.
dot graph LR; subgraph "Sample Preparation" A[Complex Protein Lysate] --> B{Treatment with Cysteine-Reactive Probe (e.g., PMTS, IAM, NEM)}; B --> C{Lysis and Denaturation}; C --> D{Reduction and Alkylation of Unreacted Cysteines with a Tagged Probe (e.g., Iodoacetamide-alkyne)}; end
end Competitive ABPP workflow for cysteine reactivity profiling.
Experimental Protocol: Competitive ABPP for Cross-Reactivity Profiling
This protocol provides a framework for comparing the cysteine reactivity of PMTS, IAM, and NEM in a complex protein lysate.
1. Preparation of Cell Lysate:
-
Harvest cultured cells (e.g., HEK293T, HeLa) and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration using a standard assay (e.g., BCA).
2. Competitive Labeling:
-
Aliquot the cell lysate to have equal amounts of protein for each condition (PMTS, IAM, NEM, and a DMSO control).
-
Treat the lysates with a range of concentrations of each probe (e.g., 10 µM, 50 µM, 100 µM) or DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for the reaction.
3. Labeling of Unreacted Cysteines:
-
To each sample, add a saturating concentration of a clickable cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne).
-
Incubate for a further 30 minutes at room temperature to label all cysteine thiols that were not modified by the initial treatment.
4. Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide tag to the alkyne-labeled peptides.
-
Enrich the biotinylated peptides using streptavidin-coated beads.
5. Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the labeled peptides.
-
Elute the peptides and desalt them using a C18 StageTip.
6. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a quantitative proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled cysteine-containing peptides.
-
The degree of competition (i.e., the reduction in the signal of the IA-alkyne labeled peptide) indicates the extent of modification by the initial probe (PMTS, IAM, or NEM).
-
Search for potential off-target modifications on other amino acids (e.g., lysine, histidine) by including them as variable modifications in the database search.
Comparative Performance: PMTS vs. IAM vs. NEM
Based on the known chemistry and available data for related compounds, we can project the expected performance of these three probes in a competitive ABPP experiment.
| Feature | This compound (PMTS) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Reaction Mechanism | Disulfide Exchange | SN2 Alkylation | Michael Addition |
| Reactivity | Moderate to High | High | Very High |
| Cysteine Selectivity | High | Moderate | High |
| Known Off-Targets | Minimal (primarily other thiols) | Lysine, Histidine, Methionine | Lysine, Histidine |
| Hydrophobicity | High (due to pentyl chain) | Low | Low |
| Membrane Permeability | Potentially High | Moderate | Moderate |
This compound (PMTS): The Hydrophobic Explorer
The defining feature of PMTS is its pentyl chain, which imparts significant hydrophobicity. This property may lead to preferential labeling of cysteines in hydrophobic pockets of proteins or within transmembrane domains. Its disulfide exchange mechanism is generally highly specific for thiols, suggesting a lower propensity for off-target reactions with other nucleophilic amino acids compared to IAM. However, the reversibility of the disulfide bond under reducing conditions should be considered in experimental design.
Iodoacetamide (IAM): The Reactive Workhorse with Caveats
IAM is a powerful and widely used cysteine-reactive probe due to its high reactivity. However, this reactivity comes at the cost of selectivity. Numerous studies have documented the off-target modification of lysine, histidine, and even methionine residues by IAM, particularly at higher pH and concentrations.[3][11] This cross-reactivity can complicate data interpretation and lead to false-positive hits in drug discovery screens.
N-ethylmaleimide (NEM): The Fast and Focused Modifier
NEM is prized for its rapid reaction kinetics and generally higher selectivity for cysteines compared to IAM. The Michael addition reaction is less prone to side reactions with other nucleophiles under physiological conditions. However, at alkaline pH, reactivity with lysine and histidine can still occur.[4][7] Its high reactivity makes it an excellent tool for rapidly capturing the status of reactive cysteines.
Causality Behind Experimental Choices: Why the Details Matter
-
pH Control: The pH of the reaction buffer is critical. For IAM, a slightly alkaline pH (7.5-8.5) is often used to promote the formation of the more nucleophilic thiolate anion. However, this also increases the likelihood of off-target reactions with lysine. For NEM, reactions are often performed at a more neutral pH (7.0-7.5) to maintain selectivity.
-
Concentration and Incubation Time: The concentration of the probe and the incubation time must be carefully optimized. Higher concentrations and longer incubation times will increase the labeling of less reactive cysteines but also significantly increase the risk of off-target modifications.
-
Choice of "Clickable" Probe: The use of a terminal alkyne or azide-functionalized probe (like IA-alkyne) for the second labeling step is crucial for efficient enrichment and subsequent analysis. These small bioorthogonal handles are less likely to sterically hinder access to cysteine residues compared to bulky biotin tags.
Conclusion: Selecting the Right Tool for the Job
The choice between PMTS, IAM, and NEM depends on the specific research question.
-
For maximizing cysteine coverage with a well-characterized, albeit less selective, probe, IAM remains a viable option, provided that off-target effects are carefully considered and controlled for.
-
For rapid and highly specific labeling of reactive cysteines, NEM is often the superior choice.
-
PMTS and other MTS reagents offer a unique tool for targeting cysteines in specific microenvironments, particularly those with a hydrophobic character. Their high thiol specificity makes them attractive for minimizing off-target modifications.
Ultimately, the most informative approach is a direct, head-to-head comparison using a robust and well-controlled competitive ABPP workflow as outlined in this guide. By understanding the underlying chemical principles and carefully designing experiments, researchers can confidently select and apply the most appropriate cysteine-reactive probe to advance their scientific and drug discovery endeavors.
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The Alchemist's Choice: A Comparative Guide to Cysteine Alkylation with PMTS and Iodoacetamide
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of proteomics and drug discovery, the strategic modification of cysteine residues is a foundational technique. The unique nucleophilicity of the cysteine thiol group makes it a prime target for alkylation, a process that can stabilize proteins for analysis, quantify their expression, or create targeted covalent inhibitors. The choice of alkylating agent is a critical decision that dictates the course of an experiment, influencing everything from reaction specificity to the very nature of the modification.
This guide provides a deep comparative analysis of two widely used cysteine alkylating agents: S-methyl methanethiosulfonate (PMTS), often referred to as MMTS, and iodoacetamide (IAM). We will move beyond a simple listing of features to explore the causality behind experimental choices, offering insights grounded in chemical principles and supported by experimental data.
At the Crossroads of Reactivity: A Tale of Two Mechanisms
The fundamental difference between PMTS and iodoacetamide lies in their reaction mechanisms with cysteine, which in turn dictates the nature of the resulting modification.
Iodoacetamide (IAM): The Irreversible Bond
Iodoacetamide is a haloacetamide that reacts with the nucleophilic thiolate anion of cysteine via a bimolecular nucleophilic substitution (SN2) reaction.[1] This reaction is irreversible and results in the formation of a stable carbamidomethyl-cysteine thioether bond.[2][3]
PMTS (MMTS): The Reversible Shield
S-methyl methanethiosulfonate, on the other hand, reacts with cysteine's thiol group to form a mixed disulfide bond, a process known as S-thiolation.[4][5] This modification is reversible and can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7] This reversibility is a key feature that distinguishes PMTS from iodoacetamide and is widely exploited in redox proteomics.[4]
A Head-to-Head Comparison: Performance Metrics
The selection of an alkylating agent is a balance between reaction efficiency, specificity, and the potential for off-target effects.
| Feature | PMTS (S-methyl methanethiosulfonate) | Iodoacetamide |
| Reaction Type | S-thiolation (Mixed Disulfide Formation) | S-alkylation (Thioether Formation) |
| Modification | Reversible | Irreversible[3] |
| Primary Target | Cysteine Thiols | Cysteine Thiols[2] |
| Known Off-Target Residues | Less prone to off-target modifications | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[8][9] |
| Reaction Kinetics | Generally slower than iodoacetamide | Fast, with a reported second-order rate constant of ~107 M⁻¹s⁻¹ at pH 7.2[10] |
| Optimal pH | Weakly alkaline (pH 7-8.5) | Alkaline (pH > 8) to favor thiolate formation[11] |
| Common Applications | Redox proteomics, reversible enzyme inhibition, protein purification[4][12] | Standard proteomics workflows, peptide mapping, covalent inhibitor studies[13][14] |
The Causality Behind Experimental Choices: Why Choose One Over the Other?
The decision to use PMTS or iodoacetamide is driven by the specific goals of the experiment.
Choose Iodoacetamide for:
-
Standard Bottom-Up Proteomics: When the goal is to irreversibly block cysteine residues to prevent disulfide bond reformation during protein digestion and mass spectrometry analysis, iodoacetamide is the workhorse reagent.[14] Its high reactivity ensures a rapid and complete alkylation.
-
Peptide Mapping and Protein Identification: The stable modification introduced by iodoacetamide provides a consistent mass shift that is easily identifiable in mass spectra, aiding in peptide and protein identification.[13]
-
Covalent Inhibitor Screening: The irreversible nature of the bond formed by iodoacetamide is advantageous when screening for covalent inhibitors that target cysteine residues.
Choose PMTS for:
-
Redox Proteomics: The reversibility of the PMTS modification is its greatest asset. It allows for the differential labeling of cysteine redox states. For instance, free thiols can be blocked with PMTS, then disulfide bonds can be reduced and labeled with another reagent, allowing for the specific identification of cysteines that were originally in a disulfide bond.[4]
-
Reversible Enzyme Inhibition: PMTS can be used to reversibly inhibit cysteine proteases or other enzymes with a critical cysteine in their active site, which can be useful for studying enzyme function.[12]
-
Protein Purification and Refolding: PMTS can be used to protect cysteine residues from oxidation or unwanted side reactions during purification and refolding procedures. The modifying group can then be removed to restore the native protein.
Visualizing the Chemistry: Reaction Mechanisms
To better understand the chemical transformations, let's visualize the reaction mechanisms of both reagents with cysteine.
Caption: Reaction mechanisms of iodoacetamide and PMTS with cysteine.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for in-solution cysteine alkylation using iodoacetamide and PMTS. It is crucial to optimize these protocols for your specific protein and experimental conditions.
Protocol 1: Irreversible Cysteine Alkylation with Iodoacetamide
This protocol is standard for preparing protein samples for mass spectrometry-based proteomics.
Caption: Workflow for iodoacetamide alkylation.
Detailed Steps:
-
Protein Solubilization and Reduction:
-
Dissolve your protein sample in a denaturation buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5.[14]
-
Add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not contain a free thiol and does not need to be removed before alkylation. Use a final concentration of 5 mM. Alternatively, dithiothreitol (DTT) can be used at a final concentration of 10 mM.[14]
-
Incubate the sample at 37°C (for TCEP) or 56°C (for DTT) for 30-60 minutes.
-
-
Alkylation:
-
Allow the sample to cool to room temperature.
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water or buffer). Iodoacetamide is light-sensitive, so prepare it fresh and keep it in the dark.
-
Add the iodoacetamide solution to your protein sample to a final concentration of 10-20 mM.
-
Incubate the reaction in the dark at room temperature for 15-30 minutes.[14]
-
-
Quenching (Optional but Recommended):
-
To stop the alkylation reaction and consume any excess iodoacetamide, add DTT to a final concentration of 20-40 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M, which is compatible with most proteases.
-
Proceed with enzymatic digestion (e.g., with trypsin).
-
Protocol 2: Reversible Cysteine Modification with PMTS (MMTS)
This protocol is often employed in redox proteomics to block free thiols before reducing and labeling other cysteine species.
Caption: Workflow for PMTS (MMTS) modification.
Detailed Steps:
-
Protein Solubilization and Denaturation:
-
Solubilize the protein sample in a buffer appropriate for your downstream application, for example, 50 mM Tris-HCl, pH 7.5, containing a denaturant if necessary.
-
-
Thiol Blocking:
-
Add PMTS (MMTS) to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate at room temperature for 30-60 minutes.
-
-
Removal of Excess PMTS:
-
It is crucial to remove the excess PMTS to prevent it from reacting in subsequent steps. This can be achieved through buffer exchange using a desalting column or by protein precipitation (e.g., with acetone or trichloroacetic acid) followed by resolubilization.
-
-
Reversal of Modification (as needed):
-
To reverse the S-thiolation, add a reducing agent such as DTT or TCEP to a final concentration of 10-20 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Concluding Remarks: A Strategic Decision
The choice between PMTS and iodoacetamide is not a matter of one being universally superior to the other, but rather a strategic decision based on the experimental question at hand. Iodoacetamide, with its irreversible and robust alkylation, remains the gold standard for routine proteomics where the primary goal is to prevent disulfide bond formation. In contrast, the reversible nature of the modification by PMTS offers a unique tool for the nuanced investigation of cysteine redox states and for applications requiring the temporary protection of thiol groups. By understanding the underlying chemical principles and the specific advantages and limitations of each reagent, researchers can make informed decisions to ensure the integrity and success of their experiments.
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Iodoacetamide - Wikipedia. (URL: [Link])
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- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Reversibility of Pentyl Methanethiosulfonate Modification
In the dynamic fields of chemical biology and drug development, the ability to selectively and reversibly modify proteins is a cornerstone of functional studies. Cysteine, with its uniquely nucleophilic thiol group, presents a prime target for such modifications. Among the arsenal of reagents available, Pentyl Methanethiosulfonate (PMTS) and other methanethiosulfonate (MTS) derivatives have carved out a significant niche. Their utility stems from the formation of a disulfide bond with cysteine residues, a modification that is potent yet, crucially, reversible.[1][2]
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on assessing the reversibility of PMTS modification. We will delve into the underlying chemistry, compare the efficacy of various reducing agents, provide robust experimental protocols, and discuss analytical methodologies for validation. Our focus is not just on the "how" but the "why," offering insights grounded in chemical principles to empower you to make informed decisions in your experimental design.
The Chemistry of PMTS Modification and Reversal
The elegance of MTS reagents like PMTS lies in the simplicity and specificity of their reaction with cysteine. The protein's cysteine thiol acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond between the protein and the pentylthio group, releasing methanesulfinic acid as a byproduct.[1] This S-pentylthiolation is typically rapid and can be driven to completion under mild physiological conditions.[1][2]
The key feature of this modification is its reversibility. The newly formed disulfide bond can be readily cleaved by thiol-containing reducing agents, restoring the original cysteine residue.[1][3][4] This on-off capability is invaluable for studying protein function, where a biological activity can be temporarily blocked and then restored.
Caption: Mechanism of PMTS modification of a cysteine residue and its subsequent reversal by a reducing agent.
A Comparative Guide to Reducing Agents
The choice of reducing agent is critical for efficiently and cleanly reversing the PMTS modification. The three most common agents used in protein chemistry are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[5][6] Each has distinct properties that make it suitable for different applications.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (BME) |
| Mechanism | Thiol-disulfide exchange; forms a stable 6-membered ring.[7] | Nucleophilic attack by phosphorus on the disulfide bond.[8] | Thiol-disulfide exchange; requires a large excess to drive the reaction.[7][9] |
| Relative Strength | Strong[10] | Strongest[11] | Moderate |
| Optimal pH Range | > 7.0[12] | 1.5 - 8.5[12] | ~7.0 - 9.0 |
| Stability/Odor | Unstable in solution, short half-life; strong odor.[7] | Stable in solution, resistant to air oxidation; odorless.[12] | Volatile liquid; strong, unpleasant odor.[9] |
| Mass Spec Comp. | Poor; can suppress ionization and adds complexity. | Excellent; non-thiol based, does not interfere.[12] | Poor; volatile but can still interfere. |
| IMAC Comp. | Poor; reduces Ni²⁺ ions used in His-tag purification.[11] | Excellent; does not reduce metals.[12] | Poor; can interfere with metal chelation.[11] |
| Typical Conc. | 1-10 mM | 1-5 mM | 5-20 mM |
Expert Insights on Experimental Choices:
-
For General Use and High Efficiency: DTT is often the go-to reducing agent due to its high reducing potential.[10] Its mechanism, involving the formation of a stable oxidized ring structure, makes it very efficient at driving the reduction to completion.[7] However, its instability in aqueous solution means fresh stocks are required.[7]
-
For Mass Spectrometry and Metal-Based Assays: TCEP is the superior choice when downstream analysis involves mass spectrometry or immobilized metal affinity chromatography (IMAC).[12] As a phosphine-based reductant, it does not contain a thiol group, thus avoiding the analytical artifacts and metal-ion reduction issues associated with DTT and BME.[8][11] Its effectiveness over a wide pH range is an added advantage.[12]
-
For Cost-Effectiveness (with caveats): BME is an inexpensive liquid reducing agent but is less potent than DTT.[7] To ensure complete reduction, a significant molar excess is required to shift the equilibrium away from the mixed disulfide intermediate.[9] Its strong, unpleasant odor also necessitates handling in a fume hood.
Experimental Workflow for Assessing Reversibility
A self-validating protocol for assessing the reversibility of PMTS modification involves a systematic approach, from initial modification to final analysis. This workflow ensures that observed effects are directly attributable to the modification and its reversal.
Caption: A generalized experimental workflow for modifying a protein with PMTS and assessing the reversibility.
Detailed Step-by-Step Protocol:
-
Protein Preparation:
-
Start with a purified protein solution in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5). If the protein has existing disulfide bonds that are not the target of modification, ensure they remain oxidized.
-
Causality: A buffered solution maintains the protein's native conformation and ensures the target cysteine thiolate is available for reaction.
-
-
PMTS Modification:
-
Prepare a fresh stock solution of PMTS in an organic solvent like DMSO or acetonitrile.
-
Add PMTS to the protein solution to a final concentration of 0.5-2 mM.
-
Incubate for 30-60 minutes at room temperature. Include a "no PMTS" control.
-
Causality: Using a fresh stock is crucial as MTS reagents can hydrolyze in aqueous solutions.[1][2] The incubation time is typically sufficient for complete modification given the high reactivity of MTS reagents.[1][2]
-
-
Removal of Excess Reagent:
-
It is critical to remove unreacted PMTS to prevent it from reacting with the reducing agents in the next step.
-
Use a desalting column (e.g., G-25) or dialysis against the working buffer.
-
Causality: Failure to remove excess PMTS would lead to a futile cycle where the reducing agent is consumed by the free PMTS instead of reversing the protein modification.
-
-
Reversal with Reducing Agents:
-
Aliquot the PMTS-modified protein into separate tubes.
-
Add different reducing agents to each tube. For a comparative study, use:
-
DTT: 5-10 mM
-
TCEP: 5-10 mM
-
BME: 10-20 mM
-
-
Include a "no reducing agent" control to confirm the stability of the PMTS modification.
-
Incubate for 1 hour at room temperature.
-
Causality: Using equimolar concentrations allows for a direct comparison of the reducing agents' efficiency under the chosen conditions.
-
-
Analysis:
-
Proceed immediately to one or more of the analytical methods described in the next section to quantify the extent of reversal.
-
Quantitative Analysis of Reversibility
Validating the reversal of modification requires precise analytical techniques. Mass spectrometry is the gold standard, providing direct evidence of the chemical change at the amino acid level.[13][14][15]
-
Mass Spectrometry (MS): By analyzing the intact protein or proteolytic digest (e.g., with trypsin), one can track the mass shifts.
-
SDS-PAGE Analysis: While less precise, a mobility shift on an SDS-PAGE gel can sometimes be observed. For example, if the modification prevents disulfide-linked dimerization, reversal would restore the dimer band. This provides a qualitative or semi-quantitative measure of reversal.
-
Functional Assays: If the modified cysteine is critical for the protein's biological activity (e.g., in an enzyme's active site), a functional assay can be a powerful tool. Reversal of the modification should lead to a restoration of activity.[18][19]
Sample Experimental Data:
The following table summarizes hypothetical data from a mass spectrometry experiment designed to compare the efficiency of different reducing agents in reversing PMTS modification on a model protein.
| Condition | % Unmodified Protein | % PMTS-Modified Protein | % Reversal Efficiency |
| Control (No PMTS) | 100% | 0% | N/A |
| PMTS-Modified (No Reductant) | 2% | 98% | 0% |
| + 5 mM DTT | 96% | 4% | 95.9% |
| + 5 mM TCEP | 97% | 3% | 96.9% |
| + 10 mM BME | 85% | 15% | 84.7% |
% Reversal Efficiency calculated as: [(% Unmodified in Sample) - (% Unmodified in PMTS control)] / (% Modified in PMTS control) * 100
PMTS in Context: Comparison with Other Cysteine Modifiers
Understanding the reversibility of PMTS is best appreciated when compared to other common cysteine-modifying reagents. These reagents form different types of covalent bonds, dictating whether the modification is reversible or effectively permanent.
| Reagent Class | Example Reagent | Covalent Bond Formed | Reversibility |
| Methanethiosulfonates | Pentyl-MTS (PMTS) | Mixed Disulfide | Fully Reversible with reducing agents (DTT, TCEP).[1][4] |
| Maleimides | N-Ethylmaleimide (NEM) | Thioether | Largely Irreversible; reversible only under very specific, harsh conditions.[20] |
| Haloacetamides | Iodoacetamide (IAM) | Thioether | Irreversible; forms a very stable S-carboxyamidomethyl cysteine.[20][21] |
| Pyridyl Disulfides | Pyridyl dithio | Mixed Disulfide | Fully Reversible with reducing agents, similar to MTS reagents.[20] |
This comparison highlights the strategic advantage of using MTS reagents like PMTS when the experimental goal requires temporary modification or "on-off" switching of a cysteine's function. While maleimides and iodoacetamides are excellent for permanent labeling, they lack the functional flexibility afforded by reversible disulfide bond formation.[20][21]
Conclusion
This compound is a powerful tool for the targeted and reversible modification of cysteine residues. The S-pentylthiolation it produces is stable under physiological conditions yet can be efficiently reversed using standard laboratory reducing agents. The choice between DTT, TCEP, and BME for reversal should be guided by the specific requirements of the downstream application, with TCEP being the superior choice for its stability, lack of odor, and compatibility with sensitive analytical techniques like mass spectrometry. By employing the systematic workflows and robust analytical methods detailed in this guide, researchers can confidently assess and leverage the reversibility of PMTS modification to gain deeper insights into protein structure and function.
References
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- TCEP HCl vs DTT: Preferred Reducing Agents. AG Scientific.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pentyl Methanethiosulfonate
As researchers and drug development professionals, our work with reactive chemical reagents is fundamental to scientific advancement. Pentyl methanethiosulfonate (PMTS), a valuable tool for the selective modification of cysteine residues, is no exception. However, its utility is intrinsically linked to our responsibility to handle and dispose of it with the utmost care. This guide provides a detailed, experience-driven protocol for the safe disposal of PMTS, ensuring the protection of laboratory personnel and the environment.
Part 1: The Chemical Profile and Associated Hazards of PMTS
To safely dispose of a chemical, we must first understand its nature. This compound (CAS No: 4212-64-0) is an organosulfur compound belonging to the thiosulfonate ester family.[1][2][3] Its core utility lies in the reactivity of the thiosulfonate group (R-SO₂-S-R'), which reacts specifically and rapidly with thiols, such as the side chains of cysteine residues, to form mixed disulfides.[4][5]
This reactivity is also the source of its primary hazards. While comprehensive toxicity data for PMTS is limited, its close structural analog, S-methyl methanethiosulfonate (MMTS), is a known skin, eye, and respiratory tract irritant.[6] It is prudent practice, therefore, to treat PMTS with similar caution.[7] Upon decomposition, which can be initiated by contact with acids or heat, thiosulfonates can release volatile and toxic sulfur-containing gases.[8] Therefore, all waste streams containing PMTS must be managed as hazardous chemical waste.[9][10]
Key Chemical Properties:
Part 2: The Disposal Workflow: From Collection to Final Disposition
A systematic approach is essential for managing PMTS waste safely. The following workflow breaks the process down into three critical phases: collection, deactivation, and disposal.
Figure 1. A comprehensive workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Phase 1: Waste Collection & Segregation
The foundation of safe disposal is meticulous collection.
-
Segregate All Contaminated Materials: All items that have come into contact with PMTS are considered hazardous waste. This includes unused reagent, reaction solutions, contaminated gloves, pipette tips, and absorbent paper. Do not mix this waste with other chemical streams unless explicitly permitted by your institution.[12]
-
Select Appropriate Containers: Use a sturdy, leak-proof container that is chemically compatible with PMTS and its solvents.[13] For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap is ideal. Solid waste can be collected in a labeled, heavy-duty plastic bag or a dedicated solid waste pail.[10]
-
Label Correctly: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."[13] Also, list any solvents present in the mixture.
-
Store Safely: Keep the sealed waste container in a designated satellite accumulation area (SAA), such as a fume hood or a ventilated cabinet. It should be stored in secondary containment to prevent the spread of material in case of a leak.[12]
Phase 2: Chemical Deactivation via Hydrolysis
Given its reactivity, chemically deactivating PMTS waste before disposal is a highly recommended safety measure. The principle is to use a basic solution to hydrolyze the reactive thiosulfonate bond, breaking it down into less reactive and less odorous components.
Sources
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- 4. Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pfw.edu [pfw.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. biomall.in [biomall.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
